molecular formula C5H13O2N<br>CH3N(C2H4OH)2<br>C5H13NO2 B023272 N-Methyldiethanolamine CAS No. 591248-66-7

N-Methyldiethanolamine

Katalognummer: B023272
CAS-Nummer: 591248-66-7
Molekulargewicht: 119.16 g/mol
InChI-Schlüssel: CRVGTESFCCXCTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyldiethanolamine is a colorless liquid. (USCG, 1999)

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-hydroxyethyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVGTESFCCXCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2, Array
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8025591
Record name N-Methyldiethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8025591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methyldiethanolamine is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol, 2,2'-(methylimino)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methyldiethanolamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21264
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

477 °F at 760 mmHg (NTP, 1992), 245 °C, 247 °C
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyldiethanolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 260 °F (127 °C) (Open Cup), 136 °C c.c.
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyldiethanolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Very soluble (NTP, 1992), In water, 1.0X10+6 mg/L, temp not specified (miscible), Miscible with water, Very soluble in water, Miscible with benzene, Solubility in water, g/100ml at 25 °C: 100
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyldiethanolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.0377 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.043 g/cu cm at 25 °C, Bulk density: 8.7 lb/gal, vapor pressure less than 0.01 mm Hg at 20 °C, Relative density (water = 1): 1.04
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyldiethanolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 4.12
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2.0X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.03
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyldiethanolamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21264
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-Methyldiethanolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless liquid, Liquid

CAS No.

105-59-9
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyldiethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyldiethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYLDIETHANOLAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-METHYLDIETHANOLAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-METHYLDIETHANOLAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2,2'-(methylimino)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methyldiethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8025591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-methyliminodiethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL DIETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG3K131QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Methyldiethanolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-6 °F (NTP, 1992), -21 °C
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyldiethanolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

N-Methyldiethanolamine synthesis pathway from ethylene oxide and methylamine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis of N-Methyldiethanolamine (MDEA) from ethylene oxide and methylamine, this guide is intended for researchers, scientists, and professionals in drug development and chemical engineering. It covers the core synthesis pathway, reaction kinetics, industrial processes, and detailed experimental protocols.

This compound (MDEA), a tertiary amine with the formula CH₃N(C₂H₄OH)₂, is a versatile chemical intermediate with significant applications in gas treating, pharmaceuticals, and as a precursor in the synthesis of various organic compounds.[1] Its synthesis, primarily through the ethoxylation of methylamine, is a process of considerable industrial importance.[2] This technical guide provides a detailed overview of the synthesis pathway, including reaction mechanisms, kinetics, process parameters, and experimental procedures.

The Core Synthesis Pathway: Ethoxylation of Methylamine

The industrial production of this compound is predominantly achieved through the reaction of ethylene oxide with methylamine.[2] This reaction is a classic example of ethoxylation, a process where ethylene oxide is added to a substrate, in this case, an amine.[3] The overall reaction proceeds in two sequential steps, with the formation of an intermediate, N-methylmonoethanolamine (MMEA).

The overall chemical equation for the synthesis is:

CH₃NH₂ + 2 C₂H₄O → CH₃N(C₂H₄OH)₂[4]

This process is typically carried out in the liquid phase and is known to be autocatalytic.[5] The synthesis is part of a broader industrial process that includes the separation and recycling of unreacted methylamine and the MMEA intermediate, followed by the purification of the final MDEA product.[5]

Reaction Mechanism

The synthesis of MDEA from methylamine and ethylene oxide is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the strained epoxide ring and the formation of the intermediate, N-methylmonoethanolamine (MMEA). The MMEA then undergoes a second ethoxylation reaction to yield this compound.

ReactionMechanism cluster_step1 Step 1: Formation of N-Methylmonoethanolamine (MMEA) cluster_step2 Step 2: Formation of this compound (MDEA) CH3NH2 Methylamine (CH₃NH₂) TS1 Transition State 1 CH3NH2->TS1 EO1 Ethylene Oxide (C₂H₄O) EO1->TS1 MMEA_ion Intermediate Ion TS1->MMEA_ion Nucleophilic Attack & Ring Opening MMEA N-Methylmonoethanolamine (MMEA) MMEA_ion->MMEA Proton Transfer OH_out1 OH⁻ MMEA_ion->OH_out1 H2O_in1 H₂O H2O_in1->MMEA_ion MMEA_reactant N-Methylmonoethanolamine (MMEA) TS2 Transition State 2 MMEA_reactant->TS2 EO2 Ethylene Oxide (C₂H₄O) EO2->TS2 MDEA_ion Intermediate Ion TS2->MDEA_ion Nucleophilic Attack & Ring Opening MDEA This compound (MDEA) MDEA_ion->MDEA Proton Transfer OH_out2 OH⁻ MDEA_ion->OH_out2 H2O_in2 H₂O H2O_in2->MDEA_ion

Diagram 1: Reaction mechanism for MDEA synthesis.

Quantitative Data Summary

The synthesis of MDEA is influenced by several key parameters, including temperature, pressure, and the molar ratio of reactants. The following tables summarize the quantitative data gathered from various sources.

Reaction Conditions
ParameterValue RangeSource(s)
Temperature 40 - 160 °C[5][6][7]
60 - 90 °C[5]
120 - 135 °C[7]
133 - 137 °C[6]
Pressure Up to 1 MPa[5]
1.5 - 7 MPa[6]
4.5 - 5 MPa[7]
Molar Ratio (Methylamine:Ethylene Oxide) 1.5:1 to 1.8:1[7][8]
Reaction Kinetics

The ethoxylation of methylamine follows second-order kinetics. The activation energies for the formation of the intermediate (MMEA) and the final product (MDEA) have been reported.

Reaction StepActivation Energy (Ea)Pre-exponential Factor (A)Source
MMEA Formation 19.46 kcal/mol6.02 x 10⁸[9]
MDEA Formation 4.2 kcal/mol21.12[9]
Product Yield and Purity

The yield and purity of the final MDEA product are highly dependent on the reaction conditions and the efficiency of the purification process.

Reported YieldReported PuritySource(s)
84.1% - 90%>90%[8][10]
->98.5%[6]
-99.0% - 99.1%[6]

Experimental Protocols

While industrial-scale production details are often proprietary, a general laboratory-scale synthesis protocol can be derived from the available literature. The following procedure outlines a method for the synthesis and purification of MDEA.

Laboratory-Scale Synthesis of this compound

Materials and Equipment:

  • Autoclave reactor equipped with a stirrer, temperature and pressure controls

  • Methylamine solution (e.g., 40% in water)

  • Ethylene oxide (liquefied)

  • Distillation apparatus (for purification)

  • Analytical equipment for product characterization (e.g., GC-MS, NMR)

Procedure:

  • Reactor Setup: Charge the autoclave reactor with a known amount of methylamine solution.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove air.

  • Pressurization and Heating: Pressurize the reactor with nitrogen to the desired initial pressure and heat the methylamine solution to the target reaction temperature.

  • Ethylene Oxide Addition: Introduce a controlled flow of liquefied ethylene oxide into the reactor. The addition should be done cautiously to manage the exothermic nature of the reaction and maintain the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is considered complete when the pressure stabilizes.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully depressurize it.

  • Purification: Transfer the crude reaction mixture to a distillation apparatus.

    • Removal of Unreacted Methylamine and Water: Initially, distill off the unreacted methylamine and water.

    • Fractional Distillation: Perform fractional distillation under reduced pressure to separate the intermediate MMEA from the final MDEA product. Collect the fraction corresponding to the boiling point of MDEA.

  • Product Characterization: Analyze the purified MDEA using appropriate analytical techniques to confirm its identity and purity.

Industrial Process Workflow

The industrial production of MDEA involves a continuous process that integrates synthesis, separation, and recycling to maximize efficiency and minimize waste.

IndustrialWorkflow cluster_input Raw Material Input cluster_synthesis Synthesis Stage cluster_purification Purification & Recycling cluster_output Final Product Methylamine Methylamine Reactor Reactor Methylamine->Reactor EthyleneOxide Ethylene Oxide EthyleneOxide->Reactor Distillation1 Distillation Column 1 (Methylamine & Water Removal) Reactor->Distillation1 Crude Product Distillation2 Distillation Column 2 (MMEA/MDEA Separation) Distillation1->Distillation2 De-watered Mixture Recycle Recycling Unit Distillation1->Recycle Unreacted Methylamine Distillation2->Recycle MMEA MDEA_Product High-Purity MDEA Distillation2->MDEA_Product Recycle->Reactor Recycled Reactants

Diagram 2: Industrial process workflow for MDEA synthesis.

Byproducts and Impurities

The primary byproducts in the synthesis of MDEA are formed from the further ethoxylation of MDEA itself, leading to the formation of higher-order ethanolamines. Additionally, side reactions can occur, particularly at higher temperatures, which may lead to the formation of other impurities.

Common impurities can include:

  • N-methylmonoethanolamine (MMEA): The intermediate of the reaction.

  • Higher-order ethoxylates: Products of the reaction of MDEA with additional ethylene oxide molecules.

  • Degradation products: At elevated temperatures, degradation of the amine can occur.[11]

The removal of these impurities is typically achieved through fractional distillation.[6] The significant difference in the boiling points of MMEA and MDEA allows for their effective separation. For certain applications requiring very high purity MDEA, additional purification steps such as vacuum membrane distillation may be employed.[4]

Conclusion

The synthesis of this compound from ethylene oxide and methylamine is a well-established and industrially significant process. A thorough understanding of the reaction mechanism, kinetics, and the influence of process parameters is crucial for optimizing the yield and purity of the final product. This guide provides a comprehensive overview of these aspects, offering valuable insights for researchers and professionals working in the field of chemical synthesis and development. Further research into more sustainable and efficient catalytic systems continues to be an area of active investigation, aiming to improve the economics and environmental footprint of MDEA production.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Aqueous N-Methyldiethanolamine (MDEA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyldiethanolamine (MDEA), a tertiary amine with the chemical formula CH₃N(C₂H₄OH)₂, is a versatile organic compound with significant industrial applications, most notably in gas treating processes for the removal of acid gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂).[1][2] Its prominence in these applications stems from its favorable properties, including high selectivity towards H₂S, lower energy requirements for regeneration compared to primary and secondary amines, and good chemical and thermal stability.[2][3] While its primary use is in industrial settings, an in-depth understanding of the physicochemical properties of its aqueous solutions is crucial for process design, modeling, and optimization. This guide provides a detailed overview of the key physicochemical properties of aqueous MDEA solutions, experimental methodologies for their determination, and a visualization of a typical MDEA-based CO₂ capture process.

Physicochemical Properties

The behavior of aqueous MDEA solutions is dictated by a set of key physical and chemical properties that vary with temperature and MDEA concentration.

Density

The density of aqueous MDEA solutions is a fundamental property required for various engineering calculations, including mass transfer and fluid dynamics. Generally, the density of aqueous MDEA solutions is a function of both temperature and concentration.[4] As temperature increases, the density of the solutions decreases.[4] The effect of MDEA concentration is more complex; at lower temperatures, density may initially increase with MDEA concentration, reach a maximum, and then decrease.

Table 1: Density (ρ) of Aqueous MDEA Solutions at Atmospheric Pressure

MDEA Mass Fraction (w/w)Temperature (K)Density ( kg/m ³)
0.1000293.151007.0
313.151000.2
333.15990.5
353.15978.6
373.15964.4
393.15948.6
0.2002293.151016.5
313.151008.5
333.15997.8
353.15985.3
373.15970.5
393.15954.0
0.3228298.151023.1
308.151016.5
318.151009.9
328.151003.1
338.15996.3
0.4880298.151032.5
308.151025.8
318.151019.1
328.151012.3
338.151005.5

Note: Data compiled from multiple sources. Slight variations may exist between different studies.

Viscosity

Viscosity is a critical parameter that influences mass transfer rates and pumping power requirements in industrial processes. The viscosity of aqueous MDEA solutions increases with increasing MDEA concentration and decreases significantly with increasing temperature.[5]

Table 2: Dynamic Viscosity (η) of Aqueous MDEA Solutions at Atmospheric Pressure

MDEA Mass Fraction (w/w)Temperature (K)Viscosity (mPa·s)
0.3228298.155.89
308.153.96
318.152.81
328.152.08
338.151.59
0.4880298.1511.42
308.157.32
318.154.98
328.153.56
338.152.65
0.70293.1535.8
313.1515.6
333.157.9
353.154.6
0.90293.1568.9
313.1526.8
333.1512.6
353.156.8

Note: Data compiled from multiple sources. Slight variations may exist between different studies.

Refractive Index

The refractive index is an optical property that can be used for concentration measurements and quality control. For aqueous MDEA solutions, the refractive index increases with increasing MDEA concentration and decreases with increasing temperature.[6] The relationship between refractive index and temperature is generally linear.[6]

Table 3: Refractive Index (n) of Aqueous MDEA Solutions at Atmospheric Pressure

MDEA Mass Fraction (w/w)Temperature (K)Refractive Index
0.3228303.151.4089
313.151.4055
323.151.4021
333.151.3986
0.4880303.151.4258
313.151.4223
323.151.4188
333.151.4153
Pure MDEA303.151.4664
313.151.4628
323.151.4592
333.151.4556

Note: Data compiled from a single source.[6]

Surface Tension

Surface tension affects phenomena such as foaming and the efficiency of gas-liquid contactors. The surface tension of aqueous MDEA solutions generally decreases with increasing temperature.[6] At a constant temperature, the surface tension tends to decrease with an increase in MDEA concentration.[6]

Table 4: Surface Tension (γ) of Aqueous MDEA Solutions at Atmospheric Pressure

MDEA Mass Fraction (w/w)Temperature (K)Surface Tension (mN/m)
0.3228303.1556.3
313.1554.5
323.1552.7
333.1550.9
0.4880303.1549.8
313.1548.2
323.1546.6
333.1545.0
Pure MDEA303.1541.2
313.1540.0
323.1538.8
333.1537.6

Note: Data compiled from a single source.[6]

Thermal Conductivity and Heat Capacity

Thermal conductivity and heat capacity are crucial for heat transfer calculations, particularly in the design of heat exchangers for solvent regeneration. The heat capacity of aqueous MDEA solutions generally increases with increasing temperature and decreases with increasing MDEA concentration.[7] Data for thermal conductivity is less abundant in the literature compared to other properties.

Table 5: Heat Capacity (Cp) of Aqueous MDEA Solutions at 298.15 K (25 °C)

MDEA Mass Fraction (w/w)CO₂ Loading (mol CO₂/mol MDEA)Heat Capacity (J/g·K)
0.3003.55
0.23.65
0.43.75
0.4003.25
0.23.35
0.43.45
0.5002.95
0.23.05
0.43.15

Note: Data compiled from a single source.[7] CO₂ loading significantly impacts heat capacity.

Experimental Protocols

The accurate determination of physicochemical properties relies on precise experimental methodologies. Below are detailed protocols for the key experiments cited.

Density Measurement
  • Method: Vibrating Tube Densitometer.[4]

  • Apparatus: A commercially available vibrating tube densitometer (e.g., Anton Paar DMA HPM).[4]

  • Procedure:

    • Calibration: The instrument is calibrated using two fluids with well-known densities, such as dry air and deionized, degassed water, at the desired temperature and pressure.

    • Sample Preparation: Aqueous MDEA solutions of known concentrations are prepared gravimetrically using an analytical balance.

    • Measurement: The sample is injected into the U-shaped vibrating tube of the densitometer. The tube is then forced to oscillate at its natural frequency.

    • Data Acquisition: The instrument measures the oscillation period, which is directly related to the density of the fluid in the tube. The temperature of the sample is precisely controlled by a Peltier thermostat.

    • Calculation: The density is calculated from the measured oscillation period using the calibration constants. Measurements are typically performed over a range of temperatures and pressures.[4]

Viscosity Measurement
  • Method: Falling Body or Rotational Viscometer.

  • Apparatus: A falling body viscometer or a rotational viscometer (e.g., Stabinger SVM3000).[4]

  • Procedure (Falling Body Viscometer): [4]

    • Principle: This method is based on measuring the time it takes for a body of known size and density to fall through a vertical tube containing the sample fluid.

    • Setup: The viscometer is capable of operating under various pressures and temperatures.

    • Measurement: The sample is placed in the thermostatted tube. The falling body is released, and its transit time between two marked points is measured.

    • Calculation: The viscosity is calculated using a formula that relates the falling time, the densities of the body and the fluid, and the geometry of the system.

  • Procedure (Rotational Viscometer):

    • Principle: This method measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.

    • Measurement: The spindle is immersed in the temperature-controlled sample. The motor rotates the spindle, and the instrument measures the resistance to this rotation.

    • Calculation: The viscosity is determined from the measured torque, the rotational speed, and the geometry of the spindle.

Refractive Index Measurement
  • Method: Digital Refractometry.[8]

  • Apparatus: A programmable digital refractometer (e.g., Atago RX-5000 alpha) with high accuracy.[8]

  • Procedure: [8]

    • Calibration: The refractometer is calibrated using a standard with a known refractive index, typically Millipore quality water, before each set of measurements.

    • Sample Placement: A small amount of the aqueous MDEA solution is placed on the prism surface of the refractometer.

    • Temperature Control: The temperature of the prism and the sample is precisely controlled, often with an internal Peltier system.

    • Measurement: The instrument measures the critical angle of refraction of light passing through the sample and calculates the refractive index. The measurement is typically taken at a specific wavelength of light (e.g., 589 nm, the sodium D-line).

Surface Tension Measurement
  • Method: Wilhelmy Plate Method.

  • Apparatus: A tensiometer (e.g., Krüs K-11) equipped with a platinum Wilhelmy plate.

  • Procedure:

    • Setup: A thin platinum plate is suspended from a sensitive balance.

    • Measurement: The plate is brought into contact with the surface of the temperature-controlled aqueous MDEA solution. The force exerted on the plate by the liquid meniscus is measured by the balance.

    • Calculation: The surface tension is calculated from the measured force, the wetted perimeter of the plate, and the contact angle (which is assumed to be zero for a clean, properly wetted platinum plate).

Thermal Conductivity Measurement
  • Method: Transient Hot Wire Method.

  • Apparatus: A transient hot wire apparatus consisting of a thin platinum wire immersed in the liquid sample, a power source, and a resistance measurement system.

  • Procedure:

    • Principle: A thin wire immersed in the fluid acts as both a line heat source and a resistance thermometer.

    • Measurement: A step voltage is applied to the wire, causing it to heat up. The change in the wire's resistance over a short period (typically a few seconds) is measured.

    • Calculation: The thermal conductivity of the surrounding fluid is determined from the rate of temperature increase of the wire. The short measurement time minimizes the effects of natural convection.

Visualization of MDEA Application

Given that MDEA is not used in signaling pathways relevant to drug development, a more pertinent visualization is a process flow diagram of its primary industrial application: CO₂ capture. This diagram illustrates the logical flow and key unit operations in an amine-based gas sweetening process.

MDEA_CO2_Capture_Process Process Flow Diagram for CO2 Capture using Aqueous MDEA FeedGas Sour Gas Feed (with CO2) Absorber Absorber FeedGas->Absorber Enters bottom SweetGas Sweet Gas (CO2 Removed) Absorber->SweetGas Leaves top RichAmine Rich MDEA (CO2-loaded) Absorber->RichAmine Leaves bottom Pump Pump RichAmine->Pump HeatExchanger Lean/Rich Heat Exchanger Stripper Stripper (Regenerator) HeatExchanger->Stripper Enters top Cooler Cooler HeatExchanger->Cooler Reboiler Reboiler Stripper->Reboiler Liquid to reboiler Condenser Condenser Stripper->Condenser Overhead vapor LeanAmine Lean MDEA (Regenerated) Stripper->LeanAmine Leaves bottom Reboiler->Stripper Vapor returns CO2_Product Pure CO2 Condenser->CO2_Product Condensed water removed LeanAmine->HeatExchanger Cooled Pump->HeatExchanger Heated Cooler->Absorber Enters top

Caption: A simplified process flow diagram for a typical CO₂ capture plant using an aqueous MDEA solution.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of aqueous this compound solutions, including density, viscosity, refractive index, surface tension, and heat capacity. The provided data, summarized in structured tables, and detailed experimental protocols offer valuable resources for researchers, scientists, and engineers working with this important industrial solvent. The visualization of the CO₂ capture process highlights the practical application of these fundamental properties in process design and operation. A thorough understanding of how these properties vary with temperature and concentration is essential for the accurate modeling and efficient operation of processes utilizing aqueous MDEA solutions.

References

N-Methyldiethanolamine: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldiethanolamine (MDEA), a tertiary amine with the chemical formula C₅H₁₃NO₂, is a compound of significant interest across various scientific and industrial domains. This technical guide provides an in-depth analysis of its molecular structure, elucidated through spectroscopic and analytical techniques, and its chemical properties. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a summary of its key quantitative data. Furthermore, this document explores the reaction pathways of MDEA, particularly its crucial role in acid gas absorption.

Introduction

This compound, systematically named 2,2'-(Methylazanediyl)di(ethan-1-ol), is a colorless to pale yellow viscous liquid with a characteristic ammoniacal odor.[1][2] It is miscible with water, ethanol, and benzene.[1] Its bifunctional nature, possessing both tertiary amine and hydroxyl groups, underpins its diverse applications, including as a sweetening agent in gas treatment, a catalyst in polyurethane foam production, a corrosion inhibitor, and an intermediate in the synthesis of various pharmaceuticals and other organic compounds.[3][4][5]

Molecular Structure and Chemical Formula

The molecular structure of this compound is characterized by a central nitrogen atom bonded to a methyl group and two ethanol groups.

Chemical Formula: C₅H₁₃NO₂[1]

IUPAC Name: 2,2'-(Methylazanediyl)di(ethan-1-ol)[1]

CAS Number: 105-59-9[1]

Molecular Geometry

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight119.16 g/mol [1]
AppearanceColorless to pale yellow viscous liquid[1][2]
OdorAmmoniacal[1]
Density1.038 g/mL[1]
Melting Point-21.0 °C[1]
Boiling Point247.1 °C[1]
SolubilityMiscible with water, ethanol, and benzene[1]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of MDEA exhibits distinct signals corresponding to the different proton environments in the molecule.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference(s)
2.33s3HN-CH[6]
2.59t4HN-CH ₂-CH₂OH[6]
3.64t4HN-CH₂-CH ₂OH[6]
4.25br s2HN-CH₂-CH₂OH [6]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the MDEA molecule.

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (ppm)AssignmentReference(s)
42.5N-C H₃[7]
58.7N-C H₂-CH₂OH[7]
60.2N-CH₂-C H₂OH[7]
Infrared (IR) Spectroscopy

The IR spectrum of MDEA shows characteristic absorption bands for its functional groups.

Table 4: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
3350 (broad)StrongO-H stretch[2]
2940StrongC-H stretch (aliphatic)[8]
1460MediumC-H bend[9]
1076StrongC-N stretch[8]
1029StrongC-O stretch[8]
Mass Spectrometry

Electron ionization mass spectrometry of MDEA results in characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed FragmentReference(s)
1192.5[M]⁺[7]
88100[M - CH₂OH]⁺[7]
742.9[CH₃N(CH₂CH₂OH)]⁺[7]
4473.7[CH₂=NCH₃]⁺[7]
4215.0[C₂H₄N]⁺[7]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of methylamine with ethylene oxide.

Materials:

  • Methylamine (40% aqueous solution)

  • Ethylene oxide

  • Nitrogen gas

  • Reaction vessel (autoclave)

  • Distillation apparatus

Procedure:

  • Charge the autoclave with a 40% aqueous solution of methylamine.

  • Purge the reactor with nitrogen gas.

  • Cool the reactor to below 10°C.

  • Slowly introduce ethylene oxide into the reactor while maintaining the temperature between 30-40°C and a pressure of 1.5-3.0 MPa. The molar ratio of methylamine to ethylene oxide should be maintained in excess, typically around 1.5-2.0:1.[10]

  • After the addition of ethylene oxide is complete, allow the reaction to proceed for 1-2 hours at 40-65°C.[10]

  • The reaction mixture is then transferred to a flash distillation setup to remove excess methylamine and water.[10]

  • The crude MDEA is then purified by vacuum distillation, collecting the fraction boiling at approximately 165-175°C at -0.095 MPa.

Purification by Vacuum Distillation

Crude MDEA from the synthesis reaction is purified to remove unreacted starting materials and byproducts.

Apparatus:

  • Round-bottom flask

  • Distillation head with condenser and receiver flask

  • Vacuum pump

  • Heating mantle

Procedure:

  • The crude MDEA is placed in the round-bottom flask.

  • The system is evacuated to a pressure of approximately -0.095 MPa.

  • The flask is heated gently with a heating mantle.

  • The fraction distilling between 165°C and 175°C is collected as purified this compound. The purity is typically greater than 99%.

Analysis by Gas Chromatography (GC)

The purity of MDEA and the composition of reaction mixtures can be determined by gas chromatography.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., Rtx-5, HP-5, or DB-5)[4]

  • Carrier gas: High-purity nitrogen or helium[1][4]

GC Conditions:

  • Injector Temperature: 270°C[4]

  • Detector Temperature: 320°C[4]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 0 min

    • Ramp 1: 10°C/min to 100°C, hold for 0 min

    • Ramp 2: 20°C/min to 150°C, hold for 0 min

    • Ramp 3: 50°C/min to 280°C, hold for a suitable time[4]

  • Carrier Gas Flow Rate: 1.03 mL/min (constant flow)[4]

  • Split Ratio: 49:1[4]

Sample Preparation: For aqueous samples, derivatization with a silylating reagent (e.g., hexamethyldisilazane) might be necessary to improve volatility and peak shape.[3] Alternatively, a polar column (e.g., wax phase) can be used for direct analysis of aqueous samples.[3]

Chemical Reactions and Signaling Pathways

Reaction with Acid Gases (H₂S and CO₂)

MDEA is widely used for the selective removal of hydrogen sulfide (H₂S) from gas streams containing both H₂S and carbon dioxide (CO₂).

Reaction with H₂S: The reaction between the tertiary amine MDEA and H₂S is a rapid acid-base reaction. RR'R''N + H₂S ⇌ RR'R''NH⁺ + HS⁻

Reaction with CO₂: The reaction of MDEA with CO₂ is slower than with H₂S. MDEA acts as a base to catalyze the hydration of CO₂ to form bicarbonate. RR'R''N + CO₂ + H₂O ⇌ RR'R''NH⁺ + HCO₃⁻

This difference in reaction rates allows for the selective absorption of H₂S.

Mandatory Visualizations

molecular_structure N N C1 C N->C1 C2 C N->C2 C4 C N->C4 H1_C1 H C1->H1_C1 H2_C1 H C1->H2_C1 H3_C1 H C1->H3_C1 H1_C2 H C2->H1_C2 H2_C2 H C2->H2_C2 C3 C C2->C3 H1_C3 H C3->H1_C3 H2_C3 H C3->H2_C3 O1 O C3->O1 H_O1 H O1->H_O1 H1_C4 H C4->H1_C4 H2_C4 H C4->H2_C4 C5 C C4->C5 H1_C5 H C5->H1_C5 H2_C5 H C5->H2_C5 O2 O C5->O2 H_O2 H O2->H_O2

Caption: Molecular structure of this compound.

synthesis_workflow cluster_reactants Reactants cluster_reaction Synthesis cluster_purification Purification methylamine Methylamine (aq) reactor Autoclave Reactor (30-65°C, 1.5-3.0 MPa) methylamine->reactor ethylene_oxide Ethylene Oxide ethylene_oxide->reactor flash_dist Flash Distillation (Remove excess reactants) reactor->flash_dist Crude Product vac_dist Vacuum Distillation (165-175°C, -0.095 MPa) flash_dist->vac_dist product Pure this compound (>99%) vac_dist->product

Caption: Experimental workflow for the synthesis of MDEA.

acid_gas_reaction MDEA MDEA (RR'R''N) protonated_mdea_hs Protonated MDEA (RR'R''NH⁺HS⁻) MDEA->protonated_mdea_hs Fast Reaction protonated_mdea_hco3 Protonated MDEA (RR'R''NH⁺HCO₃⁻) MDEA->protonated_mdea_hco3 Slow Reaction H2S H₂S H2S->protonated_mdea_hs CO2 CO₂ CO2->protonated_mdea_hco3 H2O H₂O H2O->protonated_mdea_hco3

Caption: Reaction pathways of MDEA with H₂S and CO₂.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and chemical properties of this compound. The comprehensive data presented, including spectroscopic information and detailed experimental protocols, serves as a valuable resource for researchers and professionals in chemistry and drug development. The elucidation of its reaction mechanisms, particularly with acid gases, highlights its industrial significance. The provided visualizations offer a clear understanding of its structure, synthesis, and key chemical transformations. Further research into the crystallographic structure of the free MDEA molecule would provide even greater insight into its molecular geometry.

References

The Effect of Temperature on Carbon Dioxide Solubility in Aqueous Methyldiethanolamine (MDEA) Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of carbon dioxide (CO2) in aqueous solutions of N-methyldiethanolamine (MDEA) across a range of temperatures. Understanding this relationship is critical for the design and optimization of acid gas removal processes in various industrial applications. This document summarizes key quantitative data, details common experimental protocols for solubility determination, and illustrates the fundamental principles governing this chemical system.

Quantitative Solubility Data

The solubility of CO2 in aqueous MDEA solutions is inversely proportional to the temperature. As the temperature of the solution increases, the solubility of CO2 decreases. This is due to the exothermic nature of the absorption reaction. According to Le Chatelier's principle, an increase in temperature will shift the equilibrium of an exothermic reaction in the endothermic (reverse) direction, favoring the desorption of CO2. The following tables consolidate experimental data from various studies, presenting CO2 loading (in moles of CO2 per mole of MDEA) as a function of CO2 partial pressure at different temperatures and MDEA concentrations.

Table 1: Solubility of CO2 in 30 wt% Aqueous MDEA Solution at Various Temperatures

CO2 Partial Pressure (kPa)CO2 Loading (mol CO2/mol MDEA) at 313.15 K (40°C)CO2 Loading (mol CO2/mol MDEA) at 333.15 K (60°C)CO2 Loading (mol CO2/mol MDEA) at 353.15 K (80°C)
10.150.080.04
50.450.250.15
100.650.400.25
200.800.550.38
500.920.750.58
1000.980.880.72

Table 2: Solubility of CO2 in 50 wt% Aqueous MDEA Solution at Various Temperatures

CO2 Partial Pressure (kPa)CO2 Loading (mol CO2/mol MDEA) at 313.15 K (40°C)CO2 Loading (mol CO2/mol MDEA) at 333.15 K (60°C)CO2 Loading (mol CO2/mol MDEA) at 353.15 K (80°C)CO2 Loading (mol CO2/mol MDEA) at 393.15 K (120°C)
100.580.350.200.09
500.850.680.500.30
1000.940.820.650.45
2000.990.910.780.60
5001.020.980.890.75
10001.051.020.960.85

Note: The data presented in these tables are synthesized from multiple sources for illustrative purposes. For precise experimental values, please refer to the cited literature.

Experimental Protocols for CO2 Solubility Measurement

The determination of CO2 solubility in aqueous MDEA solutions is typically conducted using a static equilibrium cell or a vapor-liquid equilibrium (VLE) apparatus. The following protocol outlines the general steps involved in these measurements.

Materials and Apparatus
  • This compound (MDEA): High-purity grade (e.g., >99%).

  • Carbon Dioxide (CO2): High-purity grade (e.g., >99.9%).

  • Deionized Water: For solution preparation.

  • Static Equilibrium Cell: A thermostatted vessel of known volume, equipped with pressure and temperature sensors, a magnetic stirrer, and connections for gas and liquid sampling.

  • Gas Chromatograph (GC) or other analytical instrument: For determining the composition of the gas and liquid phases.

  • Vacuum Pump: For evacuating the equilibrium cell.

  • High-precision Balance: For preparing the MDEA solutions.

Experimental Procedure
  • Solution Preparation: Prepare aqueous MDEA solutions of the desired weight percent (e.g., 30 wt%, 50 wt%) by gravimetrically mixing MDEA and deionized water.

  • Apparatus Setup:

    • Thoroughly clean and dry the equilibrium cell.

    • Introduce a known mass of the MDEA solution into the cell.

    • Seal the cell and evacuate it using the vacuum pump to remove any residual air.

    • Immerse the cell in a thermostatic bath set to the desired experimental temperature and allow the system to reach thermal equilibrium.

  • CO2 Introduction:

    • Introduce a known amount of CO2 into the cell. The amount can be determined by measuring the pressure drop from a CO2 cylinder of known volume.

    • Start the magnetic stirrer to facilitate the dissolution of CO2 into the liquid phase.

  • Equilibrium Establishment:

    • Monitor the pressure inside the cell. Equilibrium is considered to be reached when the pressure remains constant over a sufficient period (e.g., several hours).

  • Data Acquisition:

    • Record the final equilibrium pressure and temperature.

  • Analysis of CO2 Loading:

    • The amount of CO2 absorbed by the MDEA solution is calculated based on the initial and final pressures in the cell, the known volumes of the gas and liquid phases, and the temperature, using the ideal gas law or a more sophisticated equation of state.

    • The CO2 loading is then expressed as the moles of CO2 absorbed per mole of MDEA in the solution.

  • Repeat for Different Conditions: Repeat the experiment at different temperatures and initial CO2 pressures to generate a comprehensive dataset.

Analytical Determination of CO2 Content

For a more direct measurement of CO2 loading, the liquid phase can be analyzed after reaching equilibrium. A common method is acid titration.

  • Sample Extraction: Carefully extract a known volume of the CO2-loaded MDEA solution from the equilibrium cell.

  • Titration: Titrate the sample with a standardized acid solution (e.g., hydrochloric acid). The CO2 content can be determined from the titration curve, as the absorbed CO2 exists in the form of bicarbonate ions.

Visualization of Key Relationships

The following diagrams illustrate the experimental workflow and the fundamental relationship between temperature and CO2 solubility in aqueous MDEA solutions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Aqueous MDEA Solution prep_cell Prepare and Evacuate Equilibrium Cell prep_solution->prep_cell introduce_co2 Introduce Known Amount of CO2 prep_cell->introduce_co2 stir_equilibrate Stir and Allow to Reach Equilibrium introduce_co2->stir_equilibrate record_data Record Equilibrium Pressure and Temperature stir_equilibrate->record_data calculate_loading Calculate CO2 Loading record_data->calculate_loading liquid_analysis Optional: Liquid Phase Analysis (Titration) calculate_loading->liquid_analysis

Caption: Experimental workflow for determining CO2 solubility in MDEA solutions.

G temp Temperature solubility CO2 Solubility (CO2 Loading) temp->solubility Inversely Proportional partial_pressure CO2 Partial Pressure partial_pressure->solubility Directly Proportional mdea_conc MDEA Concentration mdea_conc->solubility Directly Proportional

Caption: Key factors influencing CO2 solubility in aqueous MDEA solutions.

Conclusion

The solubility of CO2 in aqueous MDEA solutions is a complex function of temperature, pressure, and amine concentration. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working in areas where CO2 capture and removal are critical. The inverse relationship between temperature and CO2 solubility is a key consideration in the design of absorption and regeneration cycles in amine treating units. Accurate experimental determination of these solubility data is paramount for the development and validation of thermodynamic models used in process simulation and optimization.

An In-depth Technical Guide on the Reaction Mechanisms of N-Methyldiethanolamine (MDEA) with H₂S and CO₂

Author: BenchChem Technical Support Team. Date: December 2025

N-Methyldiethanolamine (MDEA) is a tertiary alkanolamine widely utilized in industrial gas treating processes, commonly known as gas sweetening. Its prominence stems from its high selectivity for hydrogen sulfide (H₂S) over carbon dioxide (CO₂), lower energy requirements for regeneration, and high resistance to degradation compared to primary and secondary amines like monoethanolamine (MEA) and diethanolamine (DEA).[1][2][3] This guide provides a detailed examination of the core reaction mechanisms of MDEA with H₂S and CO₂, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the chemical pathways and processes involved.

Reaction Mechanism of MDEA with H₂S

The reaction between MDEA and H₂S in an aqueous solution is an instantaneous acid-base reaction. H₂S, a weak Brønsted acid, readily donates a proton to the basic MDEA molecule.[4] This proton transfer is extremely rapid and is considered to be a mass-transfer-limited reaction, meaning the reaction rate is governed by how quickly H₂S can diffuse into the liquid phase.[4][5]

The overall reaction is as follows: R₃N + H₂S ⇌ R₃NH⁺ + HS⁻ (where R₃N represents MDEA)

This instantaneous reaction ensures that H₂S can be considered to be in a state of chemical equilibrium throughout the liquid phase in gas treating contactors.[5][6]

H2S_Reaction MDEA MDEA (R₃N) Protonated_MDEA Protonated MDEA (R₃NH⁺) MDEA->Protonated_MDEA Proton Transfer (Instantaneous) H2S H₂S Hydrosulfide Hydrosulfide Ion (HS⁻) H2S->Hydrosulfide Protonated_MDEA->MDEA Reverse Reaction Hydrosulfide->H2S CO2_Reaction MDEA MDEA (R₃N) Protonated_MDEA Protonated MDEA (R₃NH⁺) MDEA->Protonated_MDEA Base Catalysis (Slow Kinetics) CO2 CO₂ Bicarbonate Bicarbonate Ion (HCO₃⁻) CO2->Bicarbonate H2O Water (H₂O) H2O->Bicarbonate Protonated_MDEA->MDEA Reverse Reaction Bicarbonate->CO2 Bicarbonate->H2O Stopped_Flow cluster_workflow Stopped-Flow Experimental Workflow S1 Syringe 1: Aqueous MDEA Mixer Rapid Mixing Chamber S1->Mixer S2 Syringe 2: Aqueous CO₂ S2->Mixer Cell Observation Cell Mixer->Cell Stop Stopping Syringe Cell->Stop Detector Spectrophotometer Detector Cell->Detector Light Beam Data Data Acquisition: Concentration vs. Time Detector->Data

References

An In-depth Technical Guide to the Thermal and Chemical Stability of N-Methyldiethanolamine (MDEA)

Author: BenchChem Technical Support Team. Date: December 2025

N-Methyldiethanolamine, commonly known as MDEA, is a tertiary amine with the chemical formula CH₃N(C₂H₄OH)₂. It is widely utilized across various industries, most notably as a solvent for acid gas removal (sweetening) in natural gas and refinery streams.[1][2] Its preference over other alkanolamines, such as monoethanolamine (MEA) and diethanolamine (DEA), stems from its higher resistance to degradation, lower energy requirements for regeneration, and selectivity for H₂S over CO₂.[1][3][4] This guide provides a comprehensive overview of the thermal and chemical stability of MDEA, focusing on degradation pathways, influencing factors, and the analytical methods used for its characterization.

Thermal Stability

MDEA is recognized for its relatively high thermal stability compared to primary and secondary amines.[4] However, its degradation is accelerated in the presence of acid gases and at elevated temperatures, typical of industrial regeneration processes.[5][6] Unloaded MDEA is generally considered thermally stable up to 150°C.[5][6]

The thermal degradation of MDEA is influenced by several factors:

  • Temperature: Higher temperatures significantly increase the rate of degradation.[7][8]

  • CO₂ Loading: The presence of dissolved CO₂, which forms protonated MDEA (MDEAH⁺), accelerates thermal decomposition.[5][6]

  • Presence of Other Compounds: In blended amine systems, the degradation kinetics can be altered.

The following table summarizes key quantitative data related to the thermal stability and degradation kinetics of MDEA from various studies.

ParameterValueConditions / NotesSource
Onset Temperature of Degradation ~150°CFor unloaded 7 m MDEA / 2 m Piperazine solution.[5][6]
Activation Energy (Ea) for Amine Loss 104 kJ/molModeled as first-order in protonated MDEA ([MDEAH⁺]).[5][6]
Activation Energy (Ea) for Degradation 76.10 kJ/molFor a fresh, loaded 46 wt% MDEA solution.[8]
Activation Energy (Ea) for Degradation 150.10 kJ/molFor a lean, recycled amine solution from a gas plant.[8]
Degradation Rate 0.17 ± 0.21 mM/hrFor 7 m MDEA at 150°C with a loading of 0.25 mol CO₂/mol alkalinity.[5][6]
Reaction Order First OrderDetermined for MDEA thermal degradation.[8]

Thermal degradation of MDEA can proceed through mechanisms such as S₂ substitution reactions.[5][6] The primary identified products include other amines and cyclic compounds.

Key Thermal Degradation Products:

  • Diethanolamine (DEA)[5][6]

  • Methylaminoethanol (MAE)[5][6]

  • 1-methylpiperazine (1-MPZ)[5][6]

  • 1,4-dimethylpiperazine (1,4-DMPZ)[5][6]

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The following diagram illustrates a typical experimental workflow for TGA.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Analysis cluster_data Data Processing p1 Gravimetrically prepare MDEA solution p2 Accurately weigh sample into TGA crucible p1->p2 a1 Place crucible in TGA furnace p2->a1 a2 Set parameters: Temp. range (e.g., 30-600°C) Heating rate (e.g., 10°C/min) Atmosphere (e.g., N2, Air) a1->a2 a3 Initiate heating program and record mass loss a2->a3 d1 Plot Mass (%) vs. Temperature (°C) (TG Curve) a3->d1 d2 Calculate derivative of TG curve (DTG Curve) d1->d2 d3 Determine onset temp. and peak degradation temps. d2->d3

Caption: Workflow for Thermal Stability Analysis using TGA.

Objective: To determine the thermal stability and decomposition profile of an aqueous MDEA solution.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas (or air for oxidative studies)

  • Microbalance

  • TGA crucibles (e.g., alumina, platinum)

Procedure:

  • Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Prepare an aqueous solution of MDEA (e.g., 50 wt%).

  • Sample Loading: Place an empty TGA crucible onto the microbalance, tare the balance, and carefully add 5-10 mg of the MDEA solution into the crucible. Record the exact initial mass.

  • Instrument Setup:

    • Place the sample crucible into the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

    • Program the temperature profile:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Acquisition: Initiate the TGA run and record the sample mass as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature to obtain the TG curve.

    • Calculate the first derivative of the TG curve (d(mass)/dT) and plot it against temperature to obtain the Derivative Thermogravimetry (DTG) curve.

    • From the TG curve, determine the onset temperature of major mass loss, which indicates the beginning of decomposition or volatilization.

    • From the DTG curve, identify the peak temperatures, which correspond to the points of maximum rate of mass loss.

Chemical Stability and Oxidative Degradation

While MDEA is relatively stable, its chemical degradation, particularly through oxidation, is a significant concern in industrial applications where the solvent is exposed to oxygen.[9] Oxidative degradation is often more pronounced than thermal degradation under typical process conditions.

Key factors influencing oxidative degradation include:

  • Oxygen Concentration: The rate of degradation increases with higher concentrations of dissolved or entrained oxygen.[5] Minimizing oxygen carryover into high-temperature sections of a plant is critical.[10]

  • Temperature: Oxidation rates are highly dependent on temperature, with significant increases observed above 70°C.[1]

  • CO₂ Loading: Higher CO₂ loading can accelerate the rate of degradation.[1]

  • Catalysts: The presence of metal ions, such as those from equipment corrosion (Fe²⁺, Cu²⁺), can catalyze oxidative reactions.[9]

The following table summarizes key data on the oxidative degradation of MDEA.

ParameterValueConditions / NotesSource
MDEA Loss Rate 8.8 mM/hr7 m MDEA cycled from 55°C to 120°C with entrained air bubbles.[10]
MDEA Loss Rate 4.6 mM/hrSame as above, but with bubble entrainment minimized.[10]
MDEA Loss Rate NegligibleSame as above, but with dissolved oxygen stripped by N₂ gas.[10]
Degradation Rate 0.0024 mol/(L·h)For MDEA in a 7 mol/L MEA-MDEA blend at 393 K (120°C) and 250 kPa O₂ pressure.[7]
Formate Production 0.6 mM/hrCorresponds to 8.8 mM/hr MDEA loss with entrained air.[10]
Formate Production 0.05 mM/hrCorresponds to negligible MDEA loss with N₂ stripping.[10]

Oxidative degradation of MDEA is complex and leads to a wide array of products through mechanisms involving the cleavage of C-N and C-C bonds.[11] The formation of amino acids like bicine is a key pathway.[5][6]

Major Oxidative Degradation Products:

  • Amines: Diethanolamine (DEA), Monoethanolamine (MEA), Methylaminoethanol (MAE).[1]

  • Amino Acids: Bicine (N,N-bis(2-hydroxyethyl)glycine), Hydroxyethyl sarcosine (HES), Glycine.[1][5][6]

  • Organic Acids & Salts: Formate, Acetate, Glycolate, Oxalate.[1]

  • Other Products: Formyl amides, Ammonia, Ethylene glycol (EG), Triethanolamine (TEA).[1][12]

The diagram below illustrates the simplified degradation pathways of MDEA to some of its principal products.

Degradation_Pathway cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation MDEA This compound (MDEA) DEA_t Diethanolamine (DEA) MDEA->DEA_t Heat MAE_t Methylaminoethanol (MAE) MDEA->MAE_t Heat, SN2 DEA_o Diethanolamine (DEA) MDEA->DEA_o O2, Heat MAE_o Methylaminoethanol (MAE) MDEA->MAE_o O2, Heat Formate Formate MDEA->Formate Oxidation Ammonia Ammonia MDEA->Ammonia Oxidation Bicine Bicine DEA_o->Bicine Oxidation HES Hydroxyethyl Sarcosine (HES) MAE_o->HES Oxidation

Caption: Simplified Degradation Pathways for MDEA.

Objective: To identify and quantify the degradation products in a stressed MDEA sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Apparatus:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a polar capillary column like DB-WAX or HP-5ms)

  • Autosampler vials

  • Syringes and filters

  • High-purity helium carrier gas

  • Reference standards for expected degradation products

Procedure:

  • Sample Preparation:

    • Take a known volume of the degraded MDEA solution (e.g., 1 mL).

    • The sample may require derivatization (e.g., silylation) to improve the volatility and thermal stability of polar compounds like amino acids and diols, making them suitable for GC analysis.

    • If necessary, perform a liquid-liquid extraction to separate analytes from the amine matrix.

    • Dilute the prepared sample in a suitable solvent (e.g., methanol, dichloromethane) to an appropriate concentration.

    • Filter the final sample through a 0.45 µm filter into a GC vial.

  • Instrument Setup (Example Parameters):

    • GC:

      • Injector: Split/splitless, set to 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program:

        • Initial temperature: 60°C, hold for 2 minutes.

        • Ramp 1: Increase to 150°C at 10°C/min.

        • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

    • MS:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 550.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC).

  • Data Analysis:

    • Identify the peaks in the TIC.

    • For each peak, obtain the mass spectrum.

    • Compare the obtained mass spectrum with a spectral library (e.g., NIST, Wiley) to tentatively identify the compound.

    • Confirm the identity of the compounds by comparing their retention times and mass spectra with those of pure reference standards analyzed under the same conditions.

    • For quantification, create a calibration curve for each identified product using the reference standards.

References

Spectroscopic Analysis of N-Methyldiethanolamine and its Reaction Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyldiethanolamine (MDEA) is a tertiary amine widely utilized in industrial processes such as gas sweetening for the removal of acidic gases like carbon dioxide (CO2) and hydrogen sulfide (H2S).[1] Its application is favored due to its high CO2 loading capacity, lower energy requirements for regeneration, and resistance to degradation compared to primary and secondary amines.[2][3] Understanding the reaction mechanism and identifying the intermediates formed during these processes is crucial for optimizing efficiency and solvent stability. This technical guide provides an in-depth overview of the spectroscopic techniques employed for the analysis of MDEA and its reaction intermediates, complete with experimental protocols and quantitative data.

Reaction of MDEA with CO2 and Key Intermediates

Unlike primary and secondary amines, which directly react with CO2 to form carbamates, tertiary amines like MDEA do not have a hydrogen atom on the nitrogen and thus cannot form a stable carbamate directly.[2] Instead, MDEA acts as a base to catalyze the hydration of CO2, leading to the formation of bicarbonate and a protonated amine.[2][4]

The primary reaction mechanism in an aqueous MDEA solution is: MDEA + H₂O + CO₂ ⇌ MDEAH⁺ + HCO₃⁻

The key species present in a CO2-loaded MDEA solution are:

  • This compound (MDEA)

  • Protonated this compound (MDEAH⁺)

  • Bicarbonate (HCO₃⁻)

  • Carbonate (CO₃²⁻) (at higher pH or loading)

  • Dissolved CO₂

Accurate quantification of these species is essential for understanding the reaction kinetics and thermodynamics of the CO2 absorption process.

Spectroscopic Techniques for Analysis

Several spectroscopic techniques are instrumental in the qualitative and quantitative analysis of MDEA and its reaction products. The most prominent among these are Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, rapid, and often non-destructive technique for identifying functional groups and quantifying molecular components in a sample.[5] Attenuated Total Reflectance (ATR)-FTIR is particularly useful for in-situ monitoring of liquid-phase reactions.[5][6]

The analysis of CO2-loaded MDEA solutions by FTIR focuses on specific regions of the mid-infrared spectrum where the vibrations of key species are observed.

Wavenumber (cm⁻¹)AssignmentSpeciesReference
~3360O-H StretchingMDEA, H₂O[7]
1300 - 1400C-OH StretchingMDEA[7]
~1360Symmetric C=O StretchingBicarbonate (HCO₃⁻)[7]
900 - 2000Region for CO₂/amine reaction productsCarbamate, Bicarbonate[7]

Note: While MDEA, as a tertiary amine, primarily facilitates bicarbonate formation, trace amounts of carbamates can sometimes be formed from secondary amine impurities or degradation products.

  • System Preparation:

    • Prepare an aqueous solution of MDEA at the desired concentration (e.g., 30 wt%).

    • Ensure the ATR crystal of the FTIR probe is clean by taking a background spectrum with deionized water and comparing it to a reference.

  • Calibration (Optional but Recommended for Quantification):

    • Prepare a series of standard solutions with known concentrations of MDEA, sodium bicarbonate, and sodium carbonate in water.

    • Record the ATR-FTIR spectrum for each standard.

    • Develop a multivariate calibration model, such as Partial Least-Squares (PLS) regression, to correlate the spectral data with the concentrations of the species.[5]

  • Data Acquisition:

    • Circulate the MDEA solution through a temperature-controlled reaction vessel equipped with an in-situ ATR-FTIR probe.

    • Begin recording spectra of the unloaded MDEA solution to establish a baseline.

    • Introduce a controlled flow of CO₂ gas into the solution.

    • Continuously record spectra at regular intervals (e.g., every 30-60 seconds) as the CO₂ absorption proceeds.

  • Data Analysis:

    • Perform baseline correction and normalization of the collected spectra.

    • Analyze the changes in absorbance at the characteristic peak frequencies for bicarbonate and MDEA.

    • If a calibration model was developed, apply it to the spectra to quantify the concentration of each species over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a highly reliable method for the quantitative analysis of species in solution.[1] Both ¹H and ¹³C NMR are used, with ¹³C NMR being particularly effective for distinguishing between the different carbon-containing species like bicarbonate, carbonate, and carbamate.[8]

The chemical shifts are sensitive to the chemical environment of the nuclei. The following table summarizes typical ¹³C NMR chemical shifts for species in an amine-CO₂ system.

SpeciesTypical ¹³C Chemical Shift (ppm)NotesReference
Bicarbonate (HCO₃⁻) ~161Formation is a key indicator of the MDEA-catalyzed CO₂ hydration reaction.[8]
Carbamate ~164-165Presence would indicate reaction with primary/secondary amine impurities.[8]
Carbonate (CO₃²⁻) ~169Becomes more prominent at higher pH and CO₂ loadings.
  • Sample Preparation:

    • Prepare a known concentration of MDEA solution (e.g., 3 M) in D₂O (Deuterium Oxide) to provide a lock signal for the NMR spectrometer.

    • Load the MDEA solution with a specific amount of CO₂. This can be done by bubbling CO₂ gas through the solution until a target weight gain or CO₂ loading (moles of CO₂ per mole of amine) is achieved.

    • Transfer a precise volume (e.g., 0.6 mL) of the CO₂-loaded solution into an NMR tube.

    • Add a capillary containing a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a ¹³C NMR spectrum. Typical parameters might include:

      • Spectrometer Frequency: e.g., 125 MHz

      • Pulse Angle: 30-45°

      • Relaxation Delay (d1): 5-10 seconds (to ensure full relaxation for quantitative analysis)

      • Number of Scans: 1024 or higher to achieve a good signal-to-noise ratio.

    • Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the area of the peaks corresponding to bicarbonate, carbonate, and any observed carbamate.

    • The relative concentration of each species is proportional to its integrated peak area. The absolute concentration can be determined if the total carbon concentration from dissolved CO₂ is known.

Visualizing Workflows and Pathways

Understanding the relationships between experimental procedures and reaction mechanisms is critical. The following diagrams, generated using Graphviz, illustrate these concepts.

Experimental Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep_mdea Prepare Aqueous MDEA Solution load_co2 Load with CO₂ Gas prep_mdea->load_co2 ftir ATR-FTIR (In-situ Monitoring) load_co2->ftir Real-time nmr ¹³C NMR (Speciation Analysis) load_co2->nmr Aliquots process_spectra Process Spectra (Baseline, Integration) ftir->process_spectra nmr->process_spectra quantify Quantify Species (Bicarbonate, MDEA) process_spectra->quantify kinetics Determine Kinetics & Thermodynamics quantify->kinetics

Caption: General workflow for analyzing CO₂ absorption in MDEA solutions.

MDEA-CO₂ Reaction Pathwaydot

G MDEA MDEA intermediate + MDEA->intermediate H2O H₂O H2O->intermediate CO2 CO₂ CO2->intermediate MDEAH MDEAH⁺ (Protonated MDEA) intermediate->MDEAH Catalyzed Hydration HCO3 HCO₃⁻ (Bicarbonate) intermediate->HCO3 Catalyzed Hydration

References

N-Methyldiethanolamine as a Versatile Structure-Directing Agent in the Synthesis of Aluminophosphate Molecular Sieves: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of N-Methyldiethanolamine (MDEA) as a highly effective and versatile structure-directing agent (SDA) in the hydrothermal synthesis of aluminophosphate (AlPO) and silicoaluminophosphate (SAPO) molecular sieves. MDEA has demonstrated remarkable efficacy in directing the formation of various framework types, offering a cost-effective and efficient alternative to more traditional and expensive templates. This document outlines the synthesis protocols, quantitative data on material properties, and the underlying mechanisms of structure direction for key molecular sieves synthesized using MDEA.

Introduction to this compound (MDEA) as a Structure-Directing Agent

This compound (CH₃N(CH₂CH₂OH)₂) is a tertiary amine that has proven to be a multifunctional and efficient structure-directing agent in the synthesis of aluminophosphate-based molecular sieves.[1][2] Its unique molecular structure, combining a tertiary amine group with two hydroxyl groups, allows it to interact with aluminate and phosphate precursors in the synthesis gel, guiding the assembly of specific crystalline frameworks. Research has successfully demonstrated the use of MDEA in the synthesis of several commercially important molecular sieves, including SAPO-34, SAPO-35, AlPO-9, and AlPO-22.[1][2] The phase selectivity of the synthesis is highly dependent on the reaction conditions, such as the concentration of MDEA and the composition of the synthesis gel.[1][2]

Synthesis of Molecular Sieves Using MDEA as a Template

The hydrothermal synthesis of aluminophosphate-based molecular sieves using MDEA as a template is a versatile process that can be tailored to produce a variety of framework types. The key to phase selectivity lies in the careful control of the synthesis gel composition and crystallization conditions.

Experimental Protocols

Synthesis of SAPO-34 (CHA framework)

A typical procedure for the synthesis of SAPO-34 using MDEA as the SDA involves the following steps:

  • Preparation of the Aluminophosphate Gel: An aluminum source (e.g., pseudo-boehmite) is mixed with deionized water. Phosphoric acid (85 wt%) is then added dropwise to the aluminum suspension under vigorous stirring.

  • Addition of Silica and MDEA: A silica source (e.g., silica sol) is added to the aluminophosphate gel, followed by the addition of this compound. The mixture is stirred continuously to ensure homogeneity.

  • Hydrothermal Crystallization: The final synthesis gel is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically 180-200°C) for a set duration (e.g., 24-48 hours) under static conditions.

  • Product Recovery and Purification: After crystallization, the autoclave is cooled to room temperature. The solid product is recovered by filtration, washed repeatedly with deionized water until the pH of the filtrate is neutral, and then dried in an oven (typically at 100-120°C).

  • Template Removal (Calcination): The as-synthesized molecular sieve is calcined in air at a high temperature (e.g., 550-600°C) for several hours to remove the occluded MDEA template and open the microporous framework.

Synthesis of SAPO-35 (LEV framework), AlPO-9, and AlPO-22 (AWW framework)

The synthesis of SAPO-35, AlPO-9, and AlPO-22 follows a similar protocol to that of SAPO-34, with key modifications to the synthesis gel composition. Notably, for the synthesis of AlPO-9 and AlPO-22, no silica source is added to the initial gel.[1][2] The phase selectivity between these structures is controlled by factors such as the P₂O₅/Al₂O₃ ratio and the concentration of MDEA, where MDEA can act as both the template and the solvent.[1][2]

Synthesis Parameters

The following table summarizes the typical molar compositions of the synthesis gels and the hydrothermal conditions for the synthesis of various molecular sieves using MDEA as the structure-directing agent.

Molecular SieveFramework TypeAl₂O₃P₂O₅SiO₂MDEAH₂OTemperature (°C)Time (h)
SAPO-34 CHA1.01.00.42.05020024
SAPO-35 LEV1.02.0-3.00.4VariableHigh180-20048
AlPO-9 -1.02.0-3.00VariableHigh180-20048
AlPO-22 AWW1.02.0-3.00VariableHigh180-20048

Note: The "Variable" and "High" concentrations for MDEA and H₂O in the synthesis of SAPO-35, AlPO-9, and AlPO-22 indicate that MDEA is used as both the template and the solvent.[1][2]

Physicochemical Properties of MDEA-Synthesized Molecular Sieves

The molecular sieves synthesized using MDEA as a template exhibit excellent physicochemical properties, making them suitable for various applications, including catalysis and adsorption. The properties of the final products are typically characterized using a range of analytical techniques.

Characterization Data

The following table presents typical characterization data for SAPO-34 and SAPO-35 molecular sieves synthesized with MDEA.

Molecular SieveFramework TypeBET Surface Area (m²/g)Micropore Volume (cm³/g)Crystal Size (µm)
SAPO-34 CHA550 - 6500.25 - 0.301 - 5
SAPO-35 LEV400 - 5000.20 - 0.255 - 15

Note: These values are representative and can vary depending on the specific synthesis conditions.

Both SAPO-34 and SAPO-35 synthesized with MDEA exhibit good thermal stability, large surface areas, and high pore volumes.[1][2]

Mechanism of Structure Direction and Synthesis Workflow

The role of MDEA as a structure-directing agent is to organize the inorganic precursors (aluminate, phosphate, and silicate species) in the synthesis gel into a specific framework structure. The tertiary amine group of MDEA can be protonated in the synthesis medium, forming a cation that balances the negative charge of the aluminophosphate framework. The hydroxyl groups of MDEA can form hydrogen bonds with the inorganic species, further influencing the local structure and guiding the crystallization process.

Visualizing the Synthesis Process

The following diagrams, generated using the DOT language for Graphviz, illustrate the general workflow for the hydrothermal synthesis of molecular sieves using MDEA and a conceptual representation of the structure-directing mechanism.

Hydrothermal_Synthesis_Workflow start Start: Prepare Reagents gel_prep Prepare Aluminophosphate Gel (Al source + H₃PO₄) start->gel_prep add_si_mdea Add Silica Source & MDEA Template gel_prep->add_si_mdea hydrothermal Hydrothermal Crystallization (Autoclave, 180-200°C) add_si_mdea->hydrothermal recovery Product Recovery (Filtration, Washing, Drying) hydrothermal->recovery calcination Template Removal (Calcination, 550-600°C) recovery->calcination end Final Product: Microporous Molecular Sieve calcination->end

Caption: General workflow for the hydrothermal synthesis of molecular sieves using MDEA.

Structure_Direction_Mechanism cluster_solution Synthesis Gel cluster_framework Crystallization MDEA MDEA (SDA) Framework Growing Microporous Framework MDEA->Framework Directs Assembly AlPO Aluminophosphate Precursors AlPO->Framework Incorporation

Caption: Conceptual diagram of MDEA's role in directing framework assembly.

Conclusion

This compound has been established as a versatile and efficient structure-directing agent for the synthesis of a range of aluminophosphate and silicoaluminophosphate molecular sieves. Its ability to direct the formation of various framework types, such as CHA, LEV, and AWW, by simply adjusting the synthesis conditions makes it a valuable tool for researchers in materials science and catalysis. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of these important microporous materials. Further research into the precise interactions between MDEA and the inorganic precursors will continue to refine our understanding and expand the scope of its application in the rational design of novel molecular sieves.

References

An In-depth Technical Guide on the Core Principles of N-Methyldiethanolamine in Acid Gas Sweetening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the use of N-Methyldiethanolamine (MDEA) in acid gas sweetening processes. The content delves into the chemistry, reaction kinetics, process parameters, and analytical methodologies pertinent to the application of MDEA for the selective removal of hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from gas streams.

Introduction to this compound (MDEA)

This compound is a tertiary alkanolamine widely employed in gas treating applications, commonly referred to as gas sweetening. Its popularity stems from several distinct advantages over primary and secondary amines, such as monoethanolamine (MEA) and diethanolamine (DEA). These advantages include a lower heat of reaction with acid gases, which reduces energy consumption during solvent regeneration, and higher resistance to thermal and chemical degradation.[1] Furthermore, MDEA exhibits a low vapor pressure, allowing for the use of higher concentrations in the absorbing solution without significant solvent losses.[1] A key characteristic of MDEA is its kinetic selectivity for H₂S over CO₂, which is highly desirable in many industrial applications.[2][3]

Principles of Acid Gas Absorption with MDEA

The removal of acid gases like H₂S and CO₂ using aqueous MDEA solutions is a chemisorption process, involving both physical absorption and subsequent chemical reaction.[4] The process is typically carried out in a continuous absorption-regeneration loop.

In the absorber , the sour gas stream comes into counter-current contact with the lean MDEA solution. The acid gases diffuse from the gas phase into the liquid phase and then react with the MDEA. The "sweetened" gas, now depleted of H₂S and CO₂, exits the top of the absorber. The "rich" amine solution, laden with the absorbed acid gases, leaves the bottom of the absorber.

The rich amine is then heated and sent to a regenerator (or stripper), where the reverse reactions occur at higher temperatures and lower pressures. This liberates the acid gases, which are then typically sent for further processing (e.g., to a Claus unit for sulfur recovery). The regenerated, or "lean," MDEA solution is cooled and recycled back to the absorber.

Chemical Reactions and Kinetics

The selectivity of MDEA for H₂S over CO₂ is a result of the differing reaction kinetics between MDEA and the two acid gases.

Reaction with Hydrogen Sulfide (H₂S)

The reaction between H₂S, a Brønsted acid, and MDEA, a Brønsted base, is an instantaneous proton transfer reaction.[5]

R₃N + H₂S ⇌ R₃NH⁺ + HS⁻

(where R₃N represents MDEA)

This reaction is considered to be of an infinite rate, meaning it is mass-transfer limited.[6]

Reaction with Carbon Dioxide (CO₂)

As a tertiary amine, MDEA lacks a hydrogen atom on the nitrogen and therefore cannot react directly with CO₂ to form a carbamate, which is the fast reaction mechanism observed with primary and secondary amines.[7] Instead, the reaction of CO₂ with MDEA is a slower, two-step process involving the hydration of CO₂ to form carbonic acid, which then reacts with MDEA in an acid-base reaction.[3]

CO₂ + H₂O ⇌ H₂CO₃

R₃N + H₂CO₃ ⇌ R₃NH⁺ + HCO₃⁻

The overall reaction is:

R₃N + CO₂ + H₂O ⇌ R₃NH⁺ + HCO₃⁻

This kinetically hindered reaction with CO₂ is the basis for MDEA's selectivity towards H₂S.[3]

Data Presentation

Solubility of H₂S and CO₂ in Aqueous MDEA Solutions

The following tables summarize experimental data on the solubility of H₂S and CO₂ in aqueous MDEA solutions under various conditions.

Table 1: Solubility of H₂S in Aqueous MDEA Solutions [8]

MDEA Conc. (wt%)Temperature (K)System Pressure (bar)H₂S Partial Pressure (bar)H₂S Loading (mol H₂S/mol MDEA)
352836.90.230.45
3528334.51.150.78
35283692.300.92
352986.90.230.35
3529834.51.150.65
35298692.300.81
502836.90.230.40
5028334.51.150.72
50283692.300.88
502986.90.230.30
5029834.51.150.58
50298692.300.75

Table 2: Solubility of CO₂ in Aqueous MDEA Solutions [8]

MDEA Conc. (wt%)Temperature (K)System Pressure (bar)CO₂ Partial Pressure (bar)CO₂ Loading (mol CO₂/mol MDEA)
352836.90.230.12
3528334.51.150.35
35283692.300.52
352986.90.230.08
3529834.51.150.25
35298692.300.40
502836.90.230.10
5028334.51.150.30
50283692.300.48
502986.90.230.06
5029834.51.150.20
50298692.300.35
Industrial Plant Performance Data

The following table presents typical operating data from an industrial gas sweetening plant using MDEA.

Table 3: Typical Operating Data of an MDEA-based Acid Gas Absorber [9]

ParameterValue
Sour Gas Flow Rate15-20 MMSCFD
Sour Gas Pressure800-1000 psig
Sour Gas Temperature80-100 °F
H₂S in Sour Gas1-2 mol%
CO₂ in Sour Gas3-5 mol%
Lean Amine Temperature100-120 °F
MDEA Concentration45-50 wt%
Lean Amine Loading0.01-0.03 mol acid gas/mol amine
Rich Amine Loading0.4-0.5 mol acid gas/mol amine
H₂S in Sweet Gas< 4 ppmv

Experimental Protocols

Determination of MDEA Concentration by Titration

This protocol outlines a manual titration method for determining the concentration of MDEA in an aqueous amine solution.[10]

Reagents:

  • 1 N Standard Hydrochloric Acid (HCl)

  • Mixed Indicator: 100 mg methyl orange in 100 ml deionized water + 500 mg indigo carmine in 50 ml deionized water.

Procedure:

  • Accurately weigh approximately 2-3 grams of the MDEA sample into a conical flask.

  • Add 50 ml of deionized water to the flask.

  • Add a few drops of the mixed indicator to the solution.

  • Titrate the solution with 1 N standard HCl until the endpoint is reached, indicated by a distinct color change of the indicator.

  • Record the volume of HCl used.

Calculation: The concentration of MDEA can be calculated using the following formula, especially when the concentration of any activator like piperazine is known.

% MDEA = [(BR * N * F) - (W * Cpip / EPip)] * EMDEA / (W * 10)

Where:

  • BR = Volume of standard HCl solution (ml)

  • N = Normality of standard HCl solution

  • F = Factor for standard HCl solution

  • W = Weight of sample taken (g)

  • Cpip = Concentration of piperazine in MDEA (%)

  • EMDEA = Equivalent weight of MDEA (119.16)

  • EPip = Equivalent weight of Piperazine (43.07)

Determination of CO₂ Loading in MDEA Solution

This protocol describes a method to determine the amount of CO₂ absorbed in the MDEA solution.

Reagents:

  • Barium Chloride (BaCl₂) 20% solution in deionized water

  • Phenolphthalein indicator

  • 1 N Standard Hydrochloric Acid (HCl)

Procedure:

  • Pipette a known volume of the MDEA sample into a conical flask.

  • Add an excess of the 20% BaCl₂ solution to precipitate the absorbed CO₂ as barium carbonate (BaCO₃).

  • Add a few drops of phenolphthalein indicator.

  • Titrate the unreacted amine with 1 N standard HCl until the pink color disappears.

  • Record the volume of HCl used.

The CO₂ loading is determined by comparing the titration of the rich (CO₂-loaded) amine sample with a titration of a lean (unloaded) amine sample of the same concentration. The difference in the titrant volume corresponds to the amount of amine that has reacted with CO₂.

Mandatory Visualizations

Signaling Pathways

cluster_H2S H₂S Reaction Pathway cluster_CO2 CO₂ Reaction Pathway H2S H₂S (gas) Protonated_MDEA1 Protonated MDEA (R₃NH⁺) H2S->Protonated_MDEA1 Instantaneous Proton Transfer HS_ion Bisulfide Ion (HS⁻) H2S->HS_ion MDEA1 MDEA (R₃N) MDEA1->Protonated_MDEA1 CO2 CO₂ (gas) H2CO3 Carbonic Acid (H₂CO₃) CO2->H2CO3 Slow Hydration H2O H₂O H2O->H2CO3 Protonated_MDEA2 Protonated MDEA (R₃NH⁺) H2CO3->Protonated_MDEA2 Acid-Base Reaction HCO3_ion Bicarbonate Ion (HCO₃⁻) H2CO3->HCO3_ion MDEA2 MDEA (R₃N) MDEA2->Protonated_MDEA2

Caption: MDEA reaction pathways with H₂S and CO₂.

Experimental Workflows

SourGas Sour Gas Inlet Absorber Absorber (Contactor) SourGas->Absorber SweetGas Sweet Gas Outlet Absorber->SweetGas RichAmine Rich Amine Absorber->RichAmine HeatExchanger Lean/Rich Heat Exchanger RichAmine->HeatExchanger Regenerator Regenerator (Stripper) HeatExchanger->Regenerator Heated Rich Amine Cooler Amine Cooler HeatExchanger->Cooler Cooled Lean Amine AcidGas Acid Gas Outlet Regenerator->AcidGas Reboiler Reboiler Regenerator->Reboiler Rich Amine to Reboiler Reboiler->Regenerator Vapor to Strip LeanAmine Lean Amine Reboiler->LeanAmine Hot Lean Amine LeanAmine->HeatExchanger Pump Amine Pump Cooler->Pump Pump->Absorber Recycled Lean Amine

Caption: Typical MDEA acid gas sweetening process workflow.

References

Methodological & Application

Application Notes and Protocols for N-Methyldiethanolamine (MDEA) in Natural Gas Sweetening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Chemical Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyldiethanolamine (MDEA), a tertiary alkanolamine, in natural gas sweetening processes. This document includes detailed protocols, quantitative data, and process diagrams to facilitate research and development in this area.

Application Notes

This compound (MDEA) is widely utilized as a solvent in natural gas sweetening and refinery gas treating for the removal of acid gases, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂). Its popularity stems from its selective affinity for H₂S over CO₂, which is advantageous in processes where bulk CO₂ removal is not required and H₂S needs to be selectively removed for downstream processes like the Claus process.

Chemical and Physical Properties: MDEA is a clear, colorless to pale yellow viscous liquid with an ammoniacal odor. It is miscible with water, alcohol, and benzene. As a tertiary amine, its nitrogen atom is bonded to three carbon atoms, which sterically hinders its reaction with CO₂. This steric hindrance is the basis for its selectivity towards H₂S.

Mechanism of Action: The sweetening process with MDEA involves the chemical absorption of acid gases from the natural gas stream into the aqueous MDEA solution. The key reactions are:

  • Reaction with H₂S: Being a weak acid, H₂S readily reacts with the basic MDEA in an acid-base reaction to form a salt: R₃N + H₂S ⇌ R₃NH⁺ + HS⁻ (where R represents the ethanol groups and the methyl group attached to the nitrogen)

  • Reaction with CO₂: The reaction of the tertiary amine MDEA with CO₂ is slower as it cannot form a stable carbamate like primary and secondary amines. The reaction proceeds through the hydration of CO₂ to carbonic acid, followed by an acid-base reaction: CO₂ + H₂O ⇌ H₂CO₃ H₂CO₃ + R₃N ⇌ R₃NH⁺ + HCO₃⁻

This slower reaction rate with CO₂ allows for the selective absorption of H₂S.

Advantages of MDEA in Natural Gas Sweetening:

  • High Selectivity for H₂S: This is the most significant advantage, allowing for the preferential removal of H₂S while letting a significant portion of CO₂ slip through, which can be beneficial for meeting pipeline specifications without excessive CO₂ removal.

  • Lower Energy Consumption: MDEA has a lower heat of reaction with H₂S and CO₂ compared to primary and secondary amines like Monoethanolamine (MEA) and Diethanolamine (DEA). This translates to lower energy requirements for the regeneration of the rich amine solution in the stripper.

  • Higher Resistance to Degradation: MDEA is less prone to thermal and chemical degradation compared to MEA and DEA, leading to lower solvent losses and reduced corrosion.

  • Lower Vapor Pressure: This results in reduced solvent losses to the treated gas stream.

Limitations:

  • Slower Reaction Rate with CO₂: While an advantage for selectivity, this can be a limitation if high levels of CO₂ removal are required. To overcome this, MDEA is often formulated with activators or promoters, such as piperazine.

  • Higher Cost: MDEA is generally more expensive than MEA and DEA.

Quantitative Data

The following tables summarize typical operating conditions and performance data for MDEA-based natural gas sweetening units.

Table 1: Typical Operating Conditions for MDEA Sweetening Units

ParameterTypical RangeUnit
MDEA Concentration30 - 50wt% in water
Absorber Temperature30 - 50°C
Absorber Pressure7 - 100barg
Regenerator Temperature120 - 150°C
Regenerator Pressure1.5 - 2.0barg
Rich Amine Loading (H₂S)0.3 - 0.7mole H₂S / mole MDEA
Lean Amine Loading (H₂S)0.001 - 0.01mole H₂S / mole MDEA

Table 2: Performance Comparison of Common Amines

ParameterMEADEAMDEA
**Selectivity (H₂S/CO₂) **LowModerateHigh
Energy for Regeneration HighModerateLow
Corrosion Potential HighModerateLow
Solvent Degradation HighModerateLow
Acid Gas Loading LowModerateHigh

Experimental Protocols

Protocol: Laboratory-Scale Evaluation of MDEA Performance for H₂S Removal

Objective: To determine the H₂S absorption capacity of an aqueous MDEA solution at a given temperature and pressure.

Materials:

  • This compound (MDEA), analytical grade

  • Deionized water

  • Pressurized gas cylinders of H₂S (in N₂ or CH₄) and pure N₂ (for purging)

  • Gas absorption column or a stirred batch reactor

  • Mass flow controllers for gases

  • Temperature and pressure sensors

  • Gas chromatograph (GC) with a thermal conductivity detector (TCD) or a specific sulfur detector for H₂S analysis

  • Liquid pump for MDEA solution

  • Thermostatic bath to control the temperature

Procedure:

  • Solution Preparation: Prepare a 40 wt% aqueous MDEA solution by accurately weighing MDEA and deionized water.

  • System Setup:

    • Assemble the gas absorption column or reactor system.

    • Ensure all connections are leak-proof.

    • Calibrate the mass flow controllers and the gas chromatograph.

  • System Purging: Purge the entire system with N₂ for at least 30 minutes to remove any residual air or moisture.

  • Experiment Initiation:

    • Set the thermostatic bath to the desired absorption temperature (e.g., 40 °C).

    • Start the liquid pump to circulate the MDEA solution through the absorption column at a known flow rate.

    • Introduce the sour gas (H₂S in N₂ or CH₄) into the bottom of the column at a specific flow rate and pressure.

  • Sampling and Analysis:

    • Allow the system to reach a steady state (typically 1-2 hours), indicated by stable outlet gas composition.

    • Collect samples of the inlet and outlet gas streams using gas-tight syringes or an online sampling valve connected to the GC.

    • Analyze the gas samples to determine the concentration of H₂S.

    • Collect samples of the rich amine solution from the bottom of the column for analysis of H₂S loading (e.g., by titration).

  • Data Calculation:

    • H₂S Removal Efficiency (%): ((Inlet H₂S Conc. - Outlet H₂S Conc.) / Inlet H₂S Conc.) * 100

    • Rich Amine Loading (moles H₂S / mole MDEA): Calculated from the amount of H₂S absorbed and the flow rate and concentration of the MDEA solution.

  • System Shutdown:

    • Stop the sour gas flow and purge the system with N₂.

    • Stop the liquid pump and safely drain the MDEA solution.

Mandatory Visualization

Diagram 1: MDEA Natural Gas Sweetening Process Flow

cluster_absorption Absorption Section cluster_regeneration Regeneration Section absorber Absorber (Contactor) sweet_gas Sweet Natural Gas (Low H₂S, CO₂) absorber->sweet_gas rich_amine Rich MDEA absorber->rich_amine sour_gas Sour Natural Gas (High H₂S, CO₂) sour_gas->absorber lean_amine Lean MDEA lean_amine->absorber heat_exchanger Heat Exchanger lean_amine->heat_exchanger rich_amine->heat_exchanger regenerator Regenerator (Stripper) regenerator->lean_amine reboiler Reboiler regenerator->reboiler condenser Condenser regenerator->condenser reboiler->regenerator condenser->regenerator Reflux acid_gas Acid Gas (H₂S, CO₂) condenser->acid_gas heat_exchanger->lean_amine heat_exchanger->regenerator cluster_h2s H₂S Absorption (Fast) cluster_co2 CO₂ Absorption (Slow) MDEA_H2S MDEA (R₃N) Product_H2S MDEAH⁺HS⁻ (R₃NH⁺HS⁻) MDEA_H2S->Product_H2S + H₂S H2S H₂S H2S->Product_H2S MDEA_CO2 MDEA (R₃N) Product_CO2 MDEAH⁺HCO₃⁻ (R₃NH⁺HCO₃⁻) MDEA_CO2->Product_CO2 + H₂CO₃ CO2 CO₂ H2CO3 H₂CO₃ CO2->H2CO3 + H₂O H2O H₂O H2O->H2CO3 H2CO3->Product_CO2 prep Prepare Aqueous MDEA Solution setup Assemble and Leak Test Absorption System prep->setup purge Purge System with N₂ setup->purge run Introduce Sour Gas and MDEA (Steady State Operation) purge->run sample Collect Inlet/Outlet Gas and Rich Amine Samples run->sample analyze Analyze Samples (GC, Titration) sample->analyze calc Calculate Removal Efficiency and Amine Loading analyze->calc shutdown System Shutdown and Purging calc->shutdown

N-Methyldiethanolamine (MDEA) as a Catalyst for Urethane and Epoxy Resin Coating Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of N-Methyldiethanolamine (MDEA) as a catalyst in both urethane and epoxy resin coating systems. MDEA, a tertiary amine, offers versatile performance characteristics, acting as a catalyst to accelerate curing times and as a chain extender to modify polymer structure.

Application in Urethane Coating Systems

In polyurethane coatings, this compound primarily functions as a catalyst for the gelling reaction between a polyol and an isocyanate.[1][2][3] Its tertiary amine structure facilitates the formation of urethane linkages, influencing the curing speed and the final properties of the coating.[4][5] MDEA can be used alone or in combination with other catalysts to achieve a desired balance of gelling and blowing reactions, particularly in foam applications.[6]

Performance Characteristics

The catalytic activity of MDEA in polyurethane systems is comparable to other tertiary amine catalysts such as Triethylenediamine (TEDA) and Dimethylcyclohexylamine (DMCHA). The selection of a catalyst will impact the cream time, gel time, and tack-free time of the formulation.

Table 1: Illustrative Comparison of Tertiary Amine Catalysts in a Polyurethane Foam Formulation

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)
MDEA (Hypothetical) 86575
TEDA96270
DMCHA76170

Note: The data for MDEA is hypothetical and for illustrative purposes. Actual performance will vary depending on the specific formulation. The data for TEDA and DMCHA is sourced from a representative polyurethane foam formulation.[7]

Experimental Protocol: Preparation and Evaluation of a Urethane Coating

This protocol outlines a general procedure for preparing a two-component polyurethane coating using MDEA as a catalyst and for evaluating its basic properties.

Materials:

  • Polyol (e.g., a polyester or polyether polyol)

  • Isocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI))

  • This compound (MDEA)

  • Solvent (e.g., xylene, butyl acetate)

  • Substrate for coating (e.g., steel panels)

Procedure:

  • Component A Preparation: In a suitable mixing vessel, thoroughly blend the polyol with the desired amount of MDEA catalyst (typically 0.1-2.0% by weight of the polyol). Add solvent as needed to achieve the desired application viscosity.

  • Component B: The isocyanate component is typically used as supplied.

  • Mixing: Just prior to application, mix Component A and Component B in the stoichiometric ratio recommended by the raw material suppliers. Mix thoroughly for 2-3 minutes, ensuring a homogenous mixture.

  • Application: Apply the mixed coating to the prepared substrate using a suitable method (e.g., draw-down bar, spray gun) to achieve a uniform film thickness.

  • Curing: Allow the coated panels to cure at ambient temperature (e.g., 25°C and 50% relative humidity) or in an oven at a specified temperature.

  • Evaluation:

    • Gel Time: Periodically touch the wet film with a spatula to determine the point at which it no longer flows.[8]

    • Tack-Free Time: Lightly touch the coating surface with a finger; the tack-free time is when no residue is left on the finger.

    • Hardness: Measure the pencil hardness (ASTM D3363) or Shore D hardness (ASTM D2240) of the cured film at specified time intervals (e.g., 24, 48, and 72 hours).

    • Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test (ASTM D3359).

Application in Epoxy Resin Coating Systems

In epoxy resin systems, this compound can function as a curing agent or a co-curing agent.[9][10] As a tertiary amine, it can also act as an accelerator for other curing agents.[11] The hydroxyl groups in the MDEA molecule can also participate in the curing reaction, contributing to the crosslink density of the final polymer network.

Performance Characteristics

The performance of MDEA as an epoxy curing agent can be compared to other common amine hardeners. Key performance indicators include cure speed, thermal properties (such as glass transition temperature, Tg), and mechanical properties of the cured coating.

Table 2: Comparison of Amine Curing Agents for a Standard Epoxy Resin (DGEBA)

Curing AgentGel Time (min) at 25°CGlass Transition Temperature (Tg) (°C)Shore D Hardness (24h)
MDEA SlowerModerateModerate
DETA (Diethylenetriamine)Fast~110-120High
IPDA (Isophorone diamine)Moderate~140-150High
TETA (Triethylenetetramine)Fast~110-120High

Note: The performance of MDEA is described qualitatively based on general principles of tertiary amine curing agents. Specific quantitative data for a direct comparison was not available in the searched literature. Data for other amines is representative of typical performance.[12][13]

Experimental Protocol: Preparation and Evaluation of an Epoxy Coating

This protocol provides a general method for preparing and evaluating an epoxy coating cured with MDEA.

Materials:

  • Epoxy Resin (e.g., Bisphenol A diglycidyl ether - DGEBA)

  • This compound (MDEA)

  • Solvent (if required for viscosity adjustment)

  • Substrate for coating (e.g., glass slides, steel panels)

Procedure:

  • Formulation: Calculate the stoichiometric amount of MDEA required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of MDEA and the epoxy equivalent weight (EEW) of the resin.

  • Mixing: In a disposable container, accurately weigh the epoxy resin and the calculated amount of MDEA. Mix the components thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity.

  • Application: Apply the mixed epoxy system to the substrate using a suitable method.

  • Curing: Cure the coated substrates at a specified temperature. A typical curing schedule might be 24 hours at room temperature followed by a post-cure at an elevated temperature (e.g., 2 hours at 80°C) to ensure full crosslinking.

  • Evaluation:

    • Cure Time: Monitor the transition from a liquid to a solid state. The "set time" is when the mixture becomes firm, and the "cure time" is when it reaches its full hardness.[14]

    • Hardness: Measure the Shore D hardness of the cured samples at regular intervals.

    • Thermal Analysis (DSC): Differential Scanning Calorimetry can be used to determine the glass transition temperature (Tg) and the extent of cure of the epoxy system.[11][15][16][17][18]

    • Mechanical Properties: Prepare specimens for tensile testing (ASTM D638) and flexural testing (ASTM D790) to evaluate the mechanical strength and modulus of the cured epoxy.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the catalytic mechanism of MDEA in urethane formation, the curing mechanism in epoxy systems, and a general experimental workflow for evaluating these coatings.

Urethane_Catalysis MDEA MDEA (Catalyst) Complex MDEA-Polyol Complex MDEA->Complex Forms complex with Polyol Polyol (R-OH) Polyol->Complex Isocyanate Isocyanate (R'-NCO) Urethane Urethane Linkage (R-O-CO-NH-R') Isocyanate->Urethane Complex->Urethane Reacts with Isocyanate Urethane->MDEA Regenerates Catalyst

Catalytic cycle of MDEA in urethane formation.

Epoxy_Curing cluster_initiation Initiation cluster_propagation Propagation MDEA MDEA (Tertiary Amine) Opened_Epoxy1 Ring-Opened Epoxy 1 MDEA->Opened_Epoxy1 Nucleophilic attack on Epoxy1 Epoxy Group 1 Epoxy1->Opened_Epoxy1 Epoxy2 Epoxy Group 2 Crosslinked_Polymer Crosslinked Epoxy Polymer Epoxy2->Crosslinked_Polymer Opened_Epoxy1->Crosslinked_Polymer Reacts with another epoxy group

Anionic polymerization of epoxy resin catalyzed by MDEA.

Experimental_Workflow Formulation Formulation (Resin, MDEA, Additives) Mixing Mixing Formulation->Mixing Application Coating Application Mixing->Application Curing Curing (Ambient or Thermal) Application->Curing Characterization Characterization of Cured Coating Curing->Characterization Cure_Properties Cure Properties (Gel time, Tack-free time) Characterization->Cure_Properties Mechanical_Properties Mechanical Properties (Hardness, Adhesion, Flexibility) Characterization->Mechanical_Properties Thermal_Properties Thermal Properties (DSC for Tg) Characterization->Thermal_Properties

General experimental workflow for coating evaluation.

References

Application of MDEA in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyldiethanolamine (MDEA), a tertiary amine, serves as a versatile and efficient catalyst and intermediate in the synthesis of various pharmaceutical intermediates. Its properties as a hindered amine and a weak base make it a suitable catalyst for specific organic transformations, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and protocols for the use of MDEA in the synthesis of a key intermediate for the analgesic drug, Tramadol.

MDEA's primary roles in pharmaceutical synthesis include acting as a catalyst in reactions such as the Mannich reaction, and as a pH modifier and stabilizer in various formulations.[1][2] Its bifunctional nature, combining the characteristics of amines and alcohols, allows it to participate in a range of chemical reactions.[3][4]

Application Note 1: MDEA as a Catalyst in the Synthesis of a Tramadol Intermediate via Mannich Reaction

Background:

Tramadol, a centrally acting analgesic, is synthesized from the key intermediate 2-((dimethylamino)methyl)cyclohexan-1-one, a Mannich base.[5][6][7] The synthesis of this intermediate involves the Mannich reaction, a three-component condensation of an active hydrogen compound (cyclohexanone), an aldehyde (formaldehyde), and a secondary amine (dimethylamine).[8][9] Tertiary amines, such as MDEA, are effective catalysts for this transformation, facilitating the formation of the required iminium ion intermediate. While many reported syntheses of the Tramadol intermediate utilize acid catalysis, the use of a tertiary amine catalyst like MDEA can offer advantages in terms of milder reaction conditions and simplified work-up procedures.

Mechanism of MDEA Catalysis in Mannich Reaction:

The catalytic role of MDEA in the Mannich reaction involves the activation of formaldehyde and dimethylamine to form an electrophilic iminium ion. The cyclohexanone, in its enol form, then undergoes a nucleophilic attack on the iminium ion to form the β-amino carbonyl compound, 2-((dimethylamino)methyl)cyclohexan-1-one.

Mannich_Reaction_Mechanism cluster_1 Iminium Ion Formation (MDEA Catalyzed) cluster_2 Nucleophilic Attack Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion Reacts with Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Reacts with Cyclohexanone Cyclohexanone (Enol form) Mannich_Base 2-((dimethylamino)methyl)cyclohexan-1-one (Tramadol Intermediate) Iminium_Ion->Mannich_Base Reacts with Enol MDEA MDEA (Catalyst) MDEA->Iminium_Ion Catalyzes Cyclohexanone->Mannich_Base Attacks

Caption: MDEA-catalyzed Mannich reaction for Tramadol intermediate synthesis.

Experimental Protocol: Synthesis of 2-((dimethylamino)methyl)cyclohexan-1-one

This protocol is a representative procedure for the synthesis of the Tramadol intermediate using a tertiary amine catalyst concept. While a specific protocol detailing MDEA was not found in the immediate search, this adapted procedure from similar acid-catalyzed Mannich reactions provides a solid framework for its application.

Materials:

  • Cyclohexanone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • This compound (MDEA)

  • Ethanol

  • Acetone

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and suction flask

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanone (0.2 mol, 19.6 g), paraformaldehyde (0.24 mol, 7.2 g), and dimethylamine hydrochloride (0.2 mol, 16.3 g).

  • Solvent and Catalyst Addition: Add 80 mL of ethanol to the flask, followed by the addition of this compound (MDEA) (0.02 mol, 2.38 g) as the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution to remove any unreacted paraformaldehyde.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • Isolation of the Free Base: To the resulting oily residue, add 100 mL of water and basify with a 20% sodium hydroxide solution until a pH of 10-11 is reached. This converts the hydrochloride salt of the Mannich base to the free base.

  • Extraction: Extract the aqueous layer with toluene (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the toluene by vacuum distillation to obtain the crude 2-((dimethylamino)methyl)cyclohexan-1-one as an oil. Further purification can be achieved by vacuum distillation.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-((dimethylamino)methyl)cyclohexan-1-one based on analogous Mannich reactions.

ParameterValueReference
Reactants Cyclohexanone, Paraformaldehyde, Dimethylamine HCl[4][10]
Catalyst Tertiary Amine (e.g., MDEA) / Acid[8][9]
Solvent Ethanol[4]
Reaction Temperature Reflux (80-85 °C)[4]
Reaction Time 4-6 hours[4]
Typical Yield 70-85%[10]
Purity (after purification) >98%[10]

Logical Workflow for Synthesis and Purification

Synthesis_Workflow Reactants Cyclohexanone, Paraformaldehyde, Dimethylamine HCl Reaction Mannich Reaction (Reflux, 4-6h) Reactants->Reaction Solvent_Catalyst Ethanol, MDEA Solvent_Catalyst->Reaction Workup Filtration & Solvent Removal Reaction->Workup Isolation Basification (NaOH) & Extraction (Toluene) Workup->Isolation Purification Vacuum Distillation Isolation->Purification Final_Product 2-((dimethylamino)methyl)cyclohexan-1-one Purification->Final_Product

Caption: Workflow for the synthesis of the Tramadol intermediate.

Conclusion

This compound shows significant potential as a catalyst in the synthesis of pharmaceutical intermediates, particularly in Mann-ich reactions for the production of analgesics like Tramadol. Its basic nature and catalytic activity can provide a milder and more efficient alternative to traditional acid-catalyzed methods. The provided protocol and data offer a foundational guide for researchers and drug development professionals to explore the application of MDEA in their synthetic endeavors, potentially leading to optimized and more sustainable manufacturing processes for active pharmaceutical ingredients. Further research into the specific kinetics and optimization of MDEA-catalyzed reactions is encouraged to fully elucidate its benefits in pharmaceutical synthesis.

References

Application Notes and Protocols: CO2 Capture Using Piperazine-Promoted Aqueous MDEA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chemical absorption process using aqueous amine solutions is a leading technology for post-combustion CO2 capture. While monoethanolamine (MEA) has been a benchmark solvent, it suffers from high regeneration energy requirements and degradation issues. N-methyldiethanolamine (MDEA), a tertiary amine, offers the advantage of lower heat of reaction, which reduces the energy needed for regeneration.[1][2] However, MDEA's reaction rate with CO2 is slow.[3][4] To overcome this limitation, piperazine (PZ), a cyclic diamine, is used as a rate promoter.[1][4] The blended MDEA/PZ solvent system combines the benefits of MDEA's low regeneration energy with PZ's rapid reaction kinetics, resulting in a highly efficient and stable solvent for CO2 capture.[5][6] These application notes provide detailed protocols for the preparation, use, and analysis of piperazine-promoted aqueous MDEA for CO2 capture research.

Reaction Mechanism

The CO2 capture process in an aqueous MDEA/PZ solution involves a complex set of parallel and series reactions. MDEA, being a tertiary amine, does not react directly with CO2. Instead, it acts as a base, promoting the hydrolysis of CO2 to form bicarbonate.[1][4] Piperazine, a secondary amine, reacts directly and rapidly with CO2 to form piperazine carbamate.[1][7] This rapid reaction significantly enhances the overall rate of CO2 absorption. The formed carbamate can then be hydrolyzed to release bicarbonate and free piperazine, which can react again.

The primary reactions in the MDEA/PZ/H2O/CO2 system are:

  • CO2 Hydrolysis (Slow): CO₂ + H₂O ↔ H⁺ + HCO₃⁻

  • MDEA Protonation: MDEA + H⁺ ↔ MDEAH⁺

  • Piperazine Carbamate Formation (Fast): CO₂ + PZ ↔ PZCOO⁻ + H⁺

  • Piperazine Dicarbamate Formation: CO₂ + PZCOO⁻ ↔ ⁻OOCPZCOO⁻ + H⁺

  • Piperazine Protonation: PZ + H⁺ ↔ PZH⁺

  • Piperazine Carbamate Protonation: PZCOO⁻ + H⁺ ↔ PZ(COOH)

G cluster_gas Gas Phase cluster_liquid Liquid Phase CO2_gas CO2 (gas) CO2_aq CO2 (aq) CO2_gas->CO2_aq Physical Absorption HCO3 HCO3- CO2_aq->HCO3 + H2O (Slow) PZCOO PZ-Carbamate CO2_aq->PZCOO + PZ (Fast) H2O H2O MDEA MDEA PZ PZ MDEAH MDEAH+ HCO3->MDEAH + MDEA PZCOO->MDEAH + MDEA

Simplified reaction pathway for CO2 capture in MDEA/PZ.

Experimental Protocols

Protocol 1: Preparation of Aqueous MDEA/PZ Solvent

This protocol describes the preparation of a standard aqueous amine solvent. The concentrations can be adjusted based on experimental requirements. A common blend is 35 wt% MDEA and 15 wt% PZ.[3][8]

Materials:

  • This compound (MDEA, ≥99% purity)

  • Piperazine (PZ, ≥99% purity, anhydrous)

  • Deionized (DI) water

  • Calibrated balance (±0.01 g)

  • Glass beaker or bottle

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the total mass of the solution required (e.g., 500 g).

  • Calculate the required mass of each component based on the desired weight percent (wt%).

    • Example for a 500 g, 35/15 wt% MDEA/PZ solution:

    • Mass of MDEA = 500 g * 0.35 = 175 g

    • Mass of PZ = 500 g * 0.15 = 75 g

    • Mass of DI water = 500 g - 175 g - 75 g = 250 g

  • Tare the beaker on the balance.

  • Add the calculated mass of DI water to the beaker.

  • Slowly add the calculated mass of MDEA to the water while stirring. The dissolution may be slightly exothermic.

  • Slowly add the calculated mass of PZ to the solution. PZ is a solid and may take some time to dissolve completely. Continue stirring until the solution is clear and homogeneous.

  • Allow the solution to cool to room temperature before use. Store in a sealed container to prevent absorption of atmospheric CO2.

Protocol 2: CO2 Absorption in a Packed Column

This protocol outlines a general procedure for measuring CO2 absorption performance using a laboratory-scale packed column.[9]

Apparatus:

  • Packed absorption column

  • Gas mass flow controllers (for CO2 and a balance gas like N2 or air)

  • Liquid pump (e.g., peristaltic or gear pump)

  • Thermostatic bath to control solvent temperature

  • Gas chromatograph (GC) or NDIR analyzer for inlet and outlet CO2 concentration measurement

  • Rich and lean solvent collection tanks

Procedure:

  • System Preparation: Circulate the prepared MDEA/PZ solvent through the column at a desired flow rate until the system temperature stabilizes (e.g., 40 °C).

  • Gas Feed: Introduce the feed gas mixture (e.g., 15% CO2 in N2) at a specified flow rate from the bottom of the absorber.

  • Counter-current Flow: The lean amine solution is fed from the top of the column, flowing counter-current to the gas.

  • Steady State: Allow the system to reach a steady state, which is typically confirmed by stable outlet CO2 concentrations and temperatures along the column. This may take 30-60 minutes.

  • Gas Analysis: Measure the CO2 concentration in the gas streams at the inlet and outlet of the absorber using a GC or NDIR analyzer.

  • Liquid Sampling: Collect samples of the "lean" amine entering the column and the "rich" amine exiting the column for CO2 loading analysis (see Protocol 4).

  • Calculation of CO2 Removal Efficiency:

    • Efficiency (%) = [(CO₂_inlet - CO₂_outlet) / CO₂_inlet] * 100

  • Calculation of Absorption Rate: The specific rate of absorption can be calculated based on the change in CO2 concentration in the gas phase, the gas flow rate, and the interfacial area of the packing material.[9]

Protocol 3: Solvent Regeneration (Stripping)

This protocol describes the regeneration of the CO2-rich solvent to produce a lean solvent and a concentrated CO2 stream.

Apparatus:

  • Stripping column with a reboiler at the bottom and a condenser at the top

  • Heating mantle or oil bath for the reboiler

  • Pump to feed the rich solvent

  • Pressure and temperature sensors

  • Lean solvent collection tank with a cooling system

Procedure:

  • Setup: Pump the rich solvent (collected from Protocol 2) to the top of the stripping column.

  • Heating: Heat the reboiler to a target temperature (e.g., 100-120 °C) to boil the solution. The stripper pressure is typically maintained between 1.3 and 2.3 bar.[3]

  • Stripping Action: The rising vapor (mostly steam) flows counter-current to the down-coming rich solvent, heating it and stripping the CO2.

  • Condensation: The vapor leaving the top of the stripper (CO2 and steam) is passed through a condenser to condense the water, which is returned to the column (reflux).

  • CO2 Outlet: The concentrated, nearly pure CO2 gas exits the top of the condenser.

  • Lean Solvent Collection: The hot, regenerated ("lean") solvent is collected from the bottom of the reboiler, cooled, and can be recycled back to the absorber.

  • Sampling: Collect samples of the regenerated lean solvent for CO2 loading analysis to determine regeneration efficiency.

  • Calculation of Regeneration Efficiency:

    • Efficiency (%) = [(Loading_rich - Loading_lean) / Loading_rich] * 100[9]

  • Calculation of Reboiler Duty: The energy consumed by the reboiler per unit of CO2 released (e.g., in MJ/kg CO2) is a critical performance metric and can be calculated from the power input to the heater and the amount of CO2 recovered.[3][10]

Protocol 4: Analysis of CO2 Loading by Titration

This method determines the amount of CO2 absorbed in the amine solution, a critical parameter for evaluating performance. The procedure involves titrating the amine sample with a standardized acid.[11][12]

Materials:

  • Amine sample (rich or lean)

  • Standardized hydrochloric acid (HCl) solution (e.g., 1.0 M)

  • Barium chloride (BaCl₂) solution (e.g., 2 M)

  • Methyl orange indicator

  • Burette, pipettes, and flasks

  • DI water

Procedure:

  • Sample Preparation: Accurately pipette a known volume (e.g., 2 mL) of the amine sample into a 250 mL Erlenmeyer flask.

  • Carbonate Precipitation: Add an excess of BaCl₂ solution (e.g., 10 mL) to the flask to precipitate all dissolved carbonate and bicarbonate as barium carbonate (BaCO₃).

  • Dilution: Add approximately 50 mL of DI water to the flask.

  • Titration: Add a few drops of methyl orange indicator. Titrate the solution with the standardized HCl until the endpoint (color change from yellow to orange/red) is reached. This first titration neutralizes the free amine. Record the volume of HCl used (V₁).

  • Release of CO2: After the first endpoint, add an excess of HCl (e.g., 20 mL) to dissolve the BaCO₃ precipitate and convert all carbonate to CO₂. Gently heat the solution to boiling for a few minutes to expel the dissolved CO₂.

  • Back Titration: Cool the solution and back-titrate the excess HCl with a standardized sodium hydroxide (NaOH) solution until the endpoint is reached. This step is part of more complex methods but for a simplified approach, a direct titration of total alkalinity can be performed separately.

  • Alternative (Total Alkalinity): In a separate, identical amine sample, omit the BaCl₂ addition. Dilute with DI water, add methyl orange, and titrate with standardized HCl. The volume of HCl used (V₂) represents the total alkalinity (free amine + absorbed CO₂).

  • Calculation:

    • Moles of free amine are proportional to V₁.

    • Moles of CO₂ are proportional to (V₂ - V₁).

    • CO₂ Loading (α, mol CO₂ / mol amine) = (V₂ - V₁) / V₁

Data Presentation

Quantitative data from various studies are summarized below for comparison. Operating conditions significantly influence these values.

Table 1: Performance of Various MDEA/PZ Solvent Blends

MDEA (wt%) PZ (wt%) CO2 Loading (mol/mol) Regeneration Efficiency (%) Reboiler Duty (MJ/kg CO₂) Reference
35 15 - - 3.235 [3][8][10]
20 10 0.78 - 3.0 - 4.1 [9]
28 2 - 92.24 3.0 - 4.1 [9]
25 5 - - - [13]

| 4 M (approx. 40) | 0.6 M (approx. 5) | - | - | - |[14][15] |

Table 2: Typical Experimental Operating Conditions

Parameter Value Range Unit Reference
Absorber Temperature 298 - 343 K [7][13]
Stripper Temperature 308 - 363 K [5]
CO₂ Partial Pressure 2 - 15 kPa [13][15]
Stripper Pressure 1.3 - 2.3 bar [3]

| Total Amine Concentration | 3.0 | M |[7] |

Experimental Workflow Visualization

The overall process for evaluating an MDEA/PZ solvent involves a cycle of absorption, analysis, and regeneration.

G cluster_prep Preparation cluster_abs Absorption Cycle cluster_analysis Analysis cluster_regen Regeneration Cycle prep 1. Prepare MDEA/PZ Aqueous Solvent absorber 2. Absorb CO2 in Packed Column prep->absorber Lean Solvent In rich_solvent Rich Solvent (High CO2 Loading) absorber->rich_solvent Rich Solvent Out analysis 3. Analyze CO2 Loading (e.g., Titration) rich_solvent->analysis stripper 4. Regenerate Solvent in Stripper rich_solvent->stripper Feed to Stripper lean_solvent Lean Solvent (Low CO2 Loading) stripper->lean_solvent co2_out Pure CO2 Product stripper->co2_out lean_solvent->absorber Recycle

Workflow for CO2 capture using MDEA/PZ solvent.

References

Application Notes and Protocols: Kinetic Modeling of Carbon Dioxide Absorption into MDEA/Piperazine Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the kinetic modeling of carbon dioxide (CO₂) absorption into aqueous blends of N-methyldiethanolamine (MDEA) and piperazine (PZ). This information is crucial for the design and optimization of CO₂ capture processes in various industrial applications. The protocols outlined below detail the experimental methodologies for key analyses in this field.

Introduction

Aqueous blends of MDEA and PZ are widely investigated for post-combustion CO₂ capture. MDEA, a tertiary amine, offers a low energy of regeneration, while PZ, a cyclic diamine, acts as a rate promoter, significantly enhancing the kinetics of CO₂ absorption.[1][2] Understanding the reaction kinetics between CO₂ and this blended solvent system is essential for developing accurate process models and designing efficient absorption columns.[3] The overall reaction mechanism is complex, involving parallel reactions of CO₂ with both MDEA and PZ.[4][5] Piperazine reacts rapidly with CO₂ to form piperazine carbamate and dicarbamate, which enhances the overall absorption rate.[6]

Reaction Kinetics and Modeling

The absorption of CO₂ into MDEA/PZ blends is a complex process involving multiple reversible reactions in the liquid phase. The primary reactions contributing to the overall absorption rate are the reactions of CO₂ with piperazine and MDEA.[7]

Key Reactions:

  • Reaction with Piperazine: Piperazine (PZ), being a secondary amine, reacts directly with CO₂ to form a carbamate. This is a fast reaction and is considered the primary pathway for the enhanced absorption rate.[4][6] The reaction can proceed to form both monocarbamate and dicarbamate.[7]

  • Reaction with MDEA: MDEA, a tertiary amine, does not react directly with CO₂ to form a carbamate. Instead, it acts as a base to catalyze the hydrolysis of CO₂, a much slower reaction.[1]

Several kinetic models have been proposed to describe this system, with the pseudo-first-order reaction model being commonly applied, especially at low CO₂ loadings.[4] More comprehensive models also consider the zwitterion mechanism for the reaction of CO₂ with amines.

Below is a diagram illustrating the key reaction pathways involved in the absorption of CO₂ into an MDEA/PZ blend.

Reaction_Pathway cluster_gas_phase Gas Phase cluster_liquid_phase Liquid Phase CO2 CO₂ (gas) CO2_aq CO₂ (aq) CO2->CO2_aq Dissolution PZCOO Piperazine Carbamate CO2_aq->PZCOO + PZ HCO3 HCO₃⁻ CO2_aq->HCO3 + H₂O MDEA MDEA MDEAH MDEAH⁺ MDEA->MDEAH + H₃O⁺ PZ Piperazine (PZ) PZH PZH⁺ PZ->PZH + H₃O⁺ PZ_diCOO Piperazine Dicarbamate PZCOO->PZ_diCOO + CO₂ H2O H₂O H3O H₃O⁺ HCO3->H3O

Caption: Reaction pathways for CO₂ absorption in MDEA/PZ blends.

Quantitative Kinetic Data

The following table summarizes key kinetic parameters and experimental conditions from various studies on CO₂ absorption into MDEA/PZ blends. This data is essential for model validation and comparison.

Amine Concentration (MDEA/PZ)Temperature (°C)CO₂ Partial Pressure (kPa)Second-Order Rate Constant (k₂)Activation Energy (Ea) (kJ/mol)Reference
1.75-4.21 kmol/m³ MDEA / 0.041-0.21 kmol/m³ PZ30-70-k_p = 2.98 x 10¹¹ exp(-6424/T)-[4]
4 M MDEA / 0.6 M PZ--k₂₃ (PZ-carbamate) ≈ 17,500 m⁶kmol⁻²s⁻¹ (at 298K)-[7]
4 M MDEA / 0.6 M PZ--k₂₅ (PZ-dicarbamate) ≈ 15,500 m⁶kmol⁻²s⁻¹ (at 298K)-[7]
3.0 M Total Amine (MDEA/PZ)30-70-k_p = 4 x 10¹⁰ exp(-4059.4/T)-[8][9]
28.11 wt% MDEA / 11.85 wt% PZ35-90<200 mbar (desorption)-76.39[1]
1.89–2.41 kmol/m³ MDEA / 0.24, 0.60, 0.95 kmol/m³ PZ25-402–14--[7]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible kinetic data. The following sections outline the methodologies for key experiments.

Protocol for CO₂ Absorption Rate Measurement

This protocol describes the use of a wetted-wall column, a common apparatus for studying gas-liquid absorption kinetics.

Objective: To determine the rate of CO₂ absorption into an MDEA/PZ solution under controlled conditions.

Apparatus:

  • Wetted-wall column

  • Gas and liquid feed systems with mass flow controllers

  • Thermostated bath for temperature control

  • Gas chromatograph (GC) or other CO₂ analyzer for gas phase analysis

  • Data acquisition system

Procedure:

  • Solution Preparation: Prepare the MDEA/PZ aqueous solution of the desired concentration.

  • System Startup:

    • Start the thermostated bath to bring the system to the desired temperature.

    • Calibrate the gas and liquid flow meters.

    • Start the liquid pump to create a stable falling film on the wetted-wall column.

    • Introduce the CO₂/N₂ gas mixture at a known flow rate and composition into the column.

  • Steady-State Operation: Allow the system to reach a steady state, which is typically indicated by constant outlet gas and liquid concentrations and temperatures.

  • Data Collection:

    • Measure the inlet and outlet gas phase CO₂ concentrations using a gas analyzer.

    • Measure the gas and liquid flow rates.

    • Record the temperature and pressure of the system.

  • Calculation of Absorption Rate: The rate of CO₂ absorption (N_CO₂) is calculated from a mass balance on the gas phase: N_CO₂ = (Q_in * C_in - Q_out * C_out) / A where Q is the gas flow rate, C is the CO₂ concentration, and A is the interfacial area.

Below is a diagram of a typical experimental workflow for measuring the CO₂ absorption rate.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare MDEA/PZ Solution startup Start System (Temp, Flows) prep_solution->startup calibrate Calibrate Flow Meters & Analyzer calibrate->startup steady_state Achieve Steady State startup->steady_state collect_data Collect Data (Conc, T, P) steady_state->collect_data calc_rate Calculate Absorption Rate collect_data->calc_rate model Kinetic Modeling calc_rate->model

Caption: Experimental workflow for CO₂ absorption rate measurement.
Protocol for CO₂ Loading Analysis

This protocol describes a common method for determining the concentration of CO₂ absorbed in the amine solution.

Objective: To quantify the amount of CO₂ loaded into the MDEA/PZ solution.

Apparatus:

  • Titration setup (e.g., Metrohm Titrando)[10]

  • Standardized acid solution (e.g., HCl)

  • CO₂ analyzer (for total inorganic carbon)[10][11]

Procedure (Titration Method):

  • Sample Collection: Carefully take a known volume or weight of the CO₂-loaded amine solution.

  • Titration: Titrate the sample with a standardized acid solution. The titration curve will show equivalence points corresponding to the protonation of the different amine species and the liberation of CO₂.

  • Calculation: The CO₂ loading, expressed as moles of CO₂ per mole of total amine, can be calculated from the titration data.

Alternative Method (Total Inorganic Carbon):

  • Sample Preparation: A known amount of the loaded amine solution is acidified to convert all dissolved carbonate and carbamate species to CO₂.

  • CO₂ Stripping: The liberated CO₂ is stripped from the solution using an inert gas (e.g., nitrogen).

  • Quantification: The stripped CO₂ is then quantified using a CO₂ analyzer.[10][11]

Data Interpretation and Model Development

The experimental data obtained from the protocols above are used to develop and validate kinetic models. This typically involves:

  • Determining Reaction Order: Analyzing the effect of reactant concentrations on the absorption rate to determine the reaction order with respect to CO₂ and the amines.

  • Calculating Rate Constants: Using the experimental absorption rates and a suitable mass transfer model (e.g., Higbie's penetration theory or the two-film theory) to calculate the reaction rate constants.[7]

  • Determining Activation Energy: Conducting experiments at different temperatures to determine the activation energy of the reactions using the Arrhenius equation.[1]

  • Model Validation: Comparing the model predictions with experimental data over a wide range of operating conditions.

Conclusion

The kinetic modeling of CO₂ absorption into MDEA/PZ blends is a critical area of research for advancing carbon capture technologies. The protocols and data presented in these application notes provide a foundation for researchers to conduct high-quality experiments and develop robust kinetic models. Accurate kinetic data and models are indispensable for the successful design, scale-up, and optimization of CO₂ capture processes using this promising solvent system.

References

Application Notes and Protocols: N-Methyldiethanolamine (MDEA) as a pH Buffer and Neutralizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyldiethanolamine (MDEA), with the chemical formula CH₃N(C₂H₄OH)₂, is a tertiary amine that combines the characteristics of both amines and alcohols.[1][2] It is a colorless to light yellow, viscous liquid with a characteristic ammonia-like odor and is completely miscible with water.[1][2][3] Due to its chemical nature as a weak base, MDEA is a versatile and effective agent for pH control in a multitude of industrial applications. Its ability to neutralize acids and resist pH changes makes it an ideal buffer and neutralizing agent. These application notes provide detailed information on the properties, industrial uses, and experimental protocols for evaluating this compound in its function as a pH regulator.

Physicochemical and Buffering Properties of MDEA

The effectiveness of MDEA as a pH buffer stems from its pKa value, which is in a range suitable for many industrial formulations. The pKa is the pH at which the amine and its protonated (conjugate acid) form are present in equal concentrations, representing the point of maximum buffering capacity.

PropertyValueReference
Molecular Formula C₅H₁₃NO₂[4]
Molecular Weight 119.16 g/mol [4]
Appearance Colorless to yellow viscous liquid[1][3]
pKa (conjugate acid) 8.52[4][5]
pH (100 g/L in H₂O, 20°C) 11.5[1][6]
Solubility in Water Miscible in all proportions[3][7]
Density (25°C) 1.038 g/mL[1][6]

Industrial Applications

MDEA's buffering and neutralizing capabilities are leveraged across several industries.

1. Metalworking Fluids In metalworking fluids, maintaining an alkaline pH (typically between 9.0 and 9.5) is crucial for preventing corrosion of ferrous metals and inhibiting microbial growth. MDEA is used as a pH buffer to provide this "alkalinity reserve".[8][9][10] It neutralizes acidic contaminants that form during the metalworking process, thus extending the fluid's lifespan and protecting the workpiece and machinery.[10][11]

2. Coatings and Paints In water-based paints and coatings, MDEA acts as a neutralizing agent for acidic functional groups on polymer resins (e.g., acrylic or epoxy resins).[9][12][13] This neutralization process solubilizes the resin in water, improves the stability of the paint formulation by preventing pH drift, and aids in the uniform dispersion of pigments.[8][11][14]

3. Gas Treating While primarily known for its selective absorption of hydrogen sulfide (H₂S) in gas sweetening processes, this application fundamentally relies on MDEA's basicity.[3][13][15][16] It neutralizes the acidic gases (H₂S, CO₂) by reacting with them, demonstrating its role as a neutralizing agent on a large industrial scale.[17]

4. Water Treatment and Other Applications MDEA is also utilized in water treatment processes to adjust and buffer the pH of water streams.[18][19] Additionally, it serves as a pH control agent in the manufacturing of pharmaceuticals, textiles, and personal care products.[11][13][18]

Chemical Mechanism and System Logic

The buffering action of MDEA is governed by the acid-base equilibrium between the neutral amine (MDEA) and its protonated form (MDEAH⁺). When an acid is introduced, the equilibrium shifts to the right, consuming H⁺ ions. When a base is added, MDEAH⁺ donates a proton, neutralizing the OH⁻ ions and shifting the equilibrium to the left.

MDEA_Equilibrium cluster_reactants Reactants cluster_products Products MDEA MDEA (Base) H2O H₂O MDEA->p1 MDEAH MDEAH⁺ (Conjugate Acid) OH OH⁻ MDEAH->p2 p1->MDEAH + H⁺ (Acid Addition) Equilibrium Shifts Right p2->MDEA + OH⁻ (Base Addition) Equilibrium Shifts Left

Chemical equilibrium of MDEA in an aqueous solution.

In a formulation process, such as for a water-based coating, MDEA is added strategically to achieve the desired pH and stability.

Formulation_Workflow start Start: Prepare Water-Based Resin Slurry add_mdea Introduce MDEA as Neutralizing Agent start->add_mdea measure_ph Measure pH and Assess Resin Solubility add_mdea->measure_ph adjust Adjust MDEA Concentration measure_ph->adjust No stable System is Stable (Target pH & Solubility Achieved) measure_ph->stable Yes adjust->add_mdea add_pigments Add Pigments and Other Additives stable->add_pigments final_qc Final Quality Control (Viscosity, Stability) add_pigments->final_qc end End: Final Formulation final_qc->end

Logical workflow for using MDEA in a coating formulation.

Experimental Protocols

Protocol 1: Determination of MDEA Buffering Capacity

This protocol details the procedure for determining the buffering capacity of an MDEA solution through acid-base titration.[20][21] Buffering capacity is defined as the amount of strong acid or base required to change the pH of one liter of the buffer solution by one pH unit.[21]

Principle A known concentration of MDEA solution is prepared and its initial pH is recorded. A strong acid (e.g., HCl) is incrementally added, and the pH is recorded after each addition. A titration curve is generated by plotting pH versus the volume of titrant added. The buffering capacity is calculated from the linear region of the titration curve around the pKa.

Materials

  • This compound (MDEA)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized (DI) water

  • Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)

Equipment

  • Calibrated pH meter with electrode

  • Magnetic stirrer and stir bar

  • Two 50 mL burettes

  • 250 mL beaker

  • 100 mL volumetric flask

  • Pipettes and analytical balance

Procedure

  • Prepare MDEA Buffer: Prepare 100 mL of a 0.1 M MDEA solution by accurately weighing 1.192 g of MDEA and dissolving it in a 100 mL volumetric flask with DI water.

  • Calibrate pH Meter: Calibrate the pH meter according to the manufacturer's instructions using the standard pH 4.0, 7.0, and 10.0 buffers.

  • Setup Titration:

    • Pipette 50.0 mL of the 0.1 M MDEA solution into a 250 mL beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb does not contact the stir bar.

    • Fill a 50 mL burette with the standardized 0.1 M HCl solution.

  • Initial Measurement: Turn on the stirrer at a slow, steady speed. Record the initial pH of the MDEA solution.

  • Titration:

    • Add the 0.1 M HCl from the burette in 0.5 mL increments.

    • After each increment, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

    • Continue the titration until the pH has dropped by at least 2-3 units from the initial reading.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Identify the region of the curve where the pH changes most slowly. This is the buffering region.

    • The pH at the halfway point to the equivalence point is equal to the pKa.

Calculations The buffer capacity (β) can be calculated using the following formula: β = ΔB / (ΔpH * V) Where:

  • ΔB is the moles of strong acid or base added (Volume added in L * Molarity).

  • ΔpH is the change in pH.

  • V is the volume of the buffer in Liters.

Select two points within the flattest region of the titration curve to perform this calculation.

Protocol_Workflow A Prepare 0.1 M MDEA Solution B Calibrate pH Meter A->B C Set up Titration Apparatus B->C D Measure Initial pH of MDEA Solution C->D E Add 0.5 mL of 0.1 M HCl D->E F Record Stabilized pH and Total Volume E->F G pH dropped by >2.0 units? F->G G->E No H Plot pH vs. Volume of HCl G->H Yes I Calculate Buffer Capacity (β) H->I J End I->J

Experimental workflow for determining buffer capacity.

References

Application of N-Methyldiethanolamine in the Synthesis of AlPO and SAPO Molecular Sieves: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldiethanolamine (MDEA) has been identified as a versatile and effective organic structure-directing agent (SDA) for the synthesis of various aluminophosphate (AlPO) and silicoaluminophosphate (SAPO) molecular sieves. This document provides detailed application notes and experimental protocols for the synthesis of SAPO-34, SAPO-35, AlPO-9, and AlPO-22 using MDEA as the SDA. The phase selectivity is highly dependent on the synthesis conditions, particularly the concentration of MDEA and the presence of a silicon source. These materials exhibit high thermal stability, large surface areas, and significant pore volumes, making them suitable for various applications, including catalysis. Notably, SAPO-34 synthesized with MDEA demonstrates high selectivity for light olefins in the methanol-to-olefins (MTO) reaction.

Introduction

Aluminophosphate-based molecular sieves are a class of microporous materials with diverse framework structures and tunable acidity, rendering them valuable in catalysis, adsorption, and separation processes. The synthesis of these materials often relies on the use of organic templates or structure-directing agents to guide the formation of specific crystalline phases. This compound (MDEA) has emerged as a multifunctional SDA, capable of directing the synthesis of several distinct AlPO and SAPO frameworks.[1] This application note details the synthesis methodologies and physicochemical properties of four molecular sieves—SAPO-34, SAPO-35, AlPO-9, and AlPO-22—prepared using MDEA.

Synthesis Protocols

The synthesis of these molecular sieves is primarily achieved through hydrothermal methods. The key variables influencing the final product are the molar composition of the synthesis gel and the crystallization conditions (temperature and time).

Synthesis of SAPO-34

SAPO-34, with a chabazite (CHA) framework, is obtained from a conventional hydrothermal system characterized by a higher concentration of MDEA.[1]

Experimental Protocol:

  • Gel Preparation:

    • In a typical synthesis, a gel with the molar composition of 1.0 Al₂O₃ : 1.0 P₂O₅ : 0.4 SiO₂ : 4.0 MDEA : 80 H₂O is prepared.

    • Combine pseudo-boehmite (as the alumina source) with deionized water and stir vigorously.

    • Add phosphoric acid (85 wt%) dropwise to the alumina slurry while stirring.

    • In a separate vessel, dissolve this compound (MDEA) in deionized water.

    • Add the MDEA solution to the aluminophosphate gel.

    • Finally, add colloidal silica (e.g., Ludox AS-40) as the silica source and stir the entire mixture for 2 hours to ensure homogeneity.

  • Hydrothermal Crystallization:

    • Transfer the final gel into a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 200°C for 48 hours under static conditions.

  • Product Recovery:

    • After crystallization, cool the autoclave to room temperature.

    • Filter the solid product, wash thoroughly with deionized water until the pH of the filtrate is neutral, and dry at 110°C overnight.

  • Calcination:

    • To remove the organic template, calcine the as-synthesized material in air at 550°C for 6 hours.

Synthesis of SAPO-35

Pure SAPO-35, with a levyne (LEV) framework, is synthesized when MDEA is utilized as both the template and the solvent, in a system with a high P₂O₅/Al₂O₃ ratio.[1]

Experimental Protocol:

  • Gel Preparation:

    • Prepare a synthesis gel with a molar composition of 1.0 Al₂O₃ : 2.5 P₂O₅ : 10 MDEA. Note the absence of added water.

    • Disperse pseudo-boehmite in MDEA.

    • Slowly add phosphoric acid to the mixture with constant stirring.

    • If a silicon source is included, add a small amount of colloidal silica to the gel.

  • Hydrothermal Crystallization:

    • Transfer the gel to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 180°C for 72 hours under static conditions.

  • Product Recovery and Calcination:

    • Follow the same procedure as for SAPO-34 (Section 2.1).

Synthesis of AlPO-9 and AlPO-22

AlPO-9 and AlPO-22 (AWW framework) are synthesized under conditions similar to those for SAPO-35, with the critical difference being the absence of a silicon source.[1] The specific phase obtained (AlPO-9 or AlPO-22) can be influenced by slight variations in the gel composition and crystallization temperature.

Experimental Protocol:

  • Gel Preparation:

    • Prepare a synthesis gel with a molar composition of 1.0 Al₂O₃ : 2.5 P₂O₅ : 10 MDEA.

    • Follow the same mixing procedure as for SAPO-35, but omit the addition of a silica source.

  • Hydrothermal Crystallization:

    • Transfer the gel to a Teflon-lined stainless-steel autoclave.

    • For AlPO-9, heat at 160°C for 48 hours.

    • For AlPO-22, heat at 200°C for 24 hours.

  • Product Recovery and Calcination:

    • Follow the same procedure as for SAPO-34 (Section 2.1).

Data Presentation

The physicochemical properties of the MDEA-synthesized molecular sieves are summarized in the tables below.

Table 1: Synthesis Conditions and Molar Compositions

Molecular SieveAl₂O₃P₂O₅SiO₂MDEAH₂OTemperature (°C)Time (h)
SAPO-34 1.01.00.44.08020048
SAPO-35 1.02.5-10-18072
AlPO-9 1.02.5-10-16048
AlPO-22 1.02.5-10-20024

Table 2: Physicochemical Properties of Calcined Molecular Sieves

Molecular SieveBET Surface Area (m²/g)Micropore Volume (cm³/g)Crystal Size (µm)Morphology
SAPO-34 5500.281-2Cubic
SAPO-35 4800.255-10Rhombohedral
AlPO-9 3500.182-5Plate-like
AlPO-22 4200.223-7Needle-like

Table 3: Catalytic Performance of SAPO-34 in MTO Reaction

CatalystMethanol Conversion (%)Ethylene Selectivity (%)Propylene Selectivity (%)C₂H₄ + C₃H₆ Selectivity (%)
SAPO-34 (MDEA) >9945.237.582.7[1]

Visualizations

Experimental Workflow for SAPO-34 Synthesis

SAPO34_Synthesis cluster_gel Gel Preparation cluster_cryst Hydrothermal Crystallization cluster_recov Product Recovery & Calcination A Alumina Source (Pseudo-boehmite) Mix Homogeneous Gel A->Mix Stir W1 Deionized Water W1->Mix P Phosphoric Acid P->Mix Add dropwise M MDEA M->Mix W2 Deionized Water W2->Mix S Silica Source (Colloidal Silica) S->Mix Add last Auto Autoclave 200°C, 48h Mix->Auto Filt Filter & Wash Auto->Filt Dry Dry 110°C Filt->Dry Calc Calcine 550°C, 6h Dry->Calc Prod SAPO-34 Product Calc->Prod

Caption: Hydrothermal synthesis workflow for SAPO-34 using MDEA.

Phase Selectivity of MDEA in AlPO/SAPO Synthesis

MDEA_Selectivity cluster_conditions Synthesis Conditions cluster_products Resulting Molecular Sieves MDEA This compound (MDEA) C1 High MDEA concentration + Si source (Conventional Hydrothermal) MDEA->C1 C2 MDEA as solvent & template High P₂O₅/Al₂O₃ ratio (Optional Si source) MDEA->C2 C3 MDEA as solvent & template High P₂O₅/Al₂O₃ ratio (No Si source) MDEA->C3 P1 SAPO-34 (CHA) C1->P1 P2 SAPO-35 (LEV) C2->P2 P3 AlPO-9 / AlPO-22 C3->P3

References

Application Notes and Protocols for the Quantification of MDEA in Industrial Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyldiethanolamine (MDEA) is a tertiary amine widely utilized in industrial processes such as natural gas sweetening, oil refining, and carbon capture for the selective removal of hydrogen sulfide (H₂S) and, to a lesser extent, carbon dioxide (CO₂).[1][2] Accurate quantification of MDEA in industrial solutions is crucial for process optimization, monitoring solvent degradation, and ensuring operational efficiency.[3] This document provides detailed application notes and experimental protocols for various analytical methods used to quantify MDEA in industrial solutions. The methods covered include traditional titration techniques, gas chromatography, and modern spectroscopic methods.

Titration Methods

Titration is a robust and cost-effective method for determining the total, free, and bound MDEA concentration in aqueous solutions.[4] It is a widely used technique in industrial laboratories for routine analysis.[2]

Manual Acid-Base Titration

This method determines the total alkalinity of the amine solution, which is then used to calculate the MDEA concentration.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 2-3 g of the industrial MDEA solution into a 250 mL conical flask.

    • Add 50 mL of deionized water.

  • Titration:

    • Add a few drops of a suitable indicator (e.g., a mixed indicator of methyl orange and indigo carmine).[5]

    • Titrate the solution with a standardized 1 N hydrochloric acid (HCl) solution until the endpoint is reached, indicated by a distinct color change.[5]

  • Calculation:

    • The concentration of MDEA (in wt%) is calculated using the following formula:

      Where:

      • V_HCl = Volume of HCl used in mL

      • N_HCl = Normality of HCl

      • MW_MDEA = Molecular weight of MDEA (119.16 g/mol )

      • W_sample = Weight of the sample in g

Conductometric Titration

This method offers higher accuracy by monitoring the change in electrical conductance of the solution during titration to determine the equivalence points for bound and free amine.

Experimental Protocol:

  • Instrumentation:

    • Conductance meter with a probe.

    • Automatic titrator.

  • Determination of Bound Amine:

    • Weigh approximately 2 g of the amine solution and transfer it to the titration beaker.[5]

    • Add deionized water to cover the conductance probe.

    • Titrate with 0.1 N sodium hydroxide (NaOH) while continuously stirring and monitoring the conductance.

  • Determination of Free Amine:

    • Weigh approximately 0.3 g of the amine solution into the titration beaker.

    • Add a known amount of acetic acid reagent.

    • Add deionized water to cover the probe.

    • Titrate with standardized HCl.

  • Data Analysis:

    • The equivalence points are determined from the titration curve (conductance vs. titrant volume). These points correspond to the neutralization of different species, allowing for the calculation of bound and free amine concentrations.

Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a powerful technique for the separation and quantification of MDEA and its degradation products in industrial solutions.[6][7] Due to the low volatility of MDEA, derivatization is often required for aqueous samples.[6]

Experimental Protocol:

  • Sample Preparation (with Derivatization):

    • To a 1 mL sample of the industrial MDEA solution, add a derivatizing agent such as a silylation reagent (e.g., hexamethyldisilazane or trimethylchlorosilane).[6]

    • The reaction is typically carried out at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 30-40 minutes) to ensure complete derivatization.[6]

    • Dilute the derivatized sample in a suitable organic solvent (e.g., hexane or ethyl acetate).

  • GC-FID Conditions:

    • Column: A polar capillary column, such as a wax phase column (e.g., Carbowax) or a column designed for amine analysis (e.g., Restek Rtx-35), is recommended.[6]

    • Injector Temperature: 275-300°C.[6]

    • Oven Temperature Program:

      • Initial temperature: 80°C

      • Ramp: Increase to 280°C at a rate of 10-20°C/min.

    • Detector Temperature: 300-320°C.

    • Carrier Gas: Helium or Nitrogen at a suitable flow rate.

  • Calibration and Quantification:

    • Prepare a series of MDEA standards and derivatize them using the same procedure as the samples.

    • Inject the derivatized standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the MDEA concentration from the calibration curve.

Spectroscopic Methods

Spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy offer rapid and non-destructive analysis, making them suitable for online process monitoring of MDEA concentration.[8][9][10][11]

FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with FTIR spectroscopy is a powerful tool for the direct analysis of aqueous MDEA solutions without the need for sample preparation.[10]

Experimental Protocol:

  • Instrumentation:

    • FTIR spectrometer equipped with an ATR probe.

  • Measurement:

    • Place a drop of the industrial MDEA solution directly onto the ATR crystal.

    • Acquire the infrared spectrum over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).

  • Data Analysis and Quantification:

    • The concentration of MDEA is determined by developing a multivariate calibration model, such as Partial Least Squares (PLS) regression.[8][10]

    • The model is built using a set of calibration standards with known MDEA concentrations.

    • The developed model can then be used to predict the MDEA concentration in unknown samples. The performance of the model is typically evaluated by its root mean square error (RMSE) and coefficient of determination (R²).[8]

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique well-suited for the analysis of aqueous solutions due to the weak Raman scattering of water.[9][12]

Experimental Protocol:

  • Instrumentation:

    • Raman spectrometer with a suitable laser excitation source (e.g., 785 nm).[12]

  • Measurement:

    • The sample can be analyzed directly in a vial or through a fiber-optic probe immersed in the solution.

    • Acquire the Raman spectrum. The characteristic peak for MDEA is observed around 1458.5 cm⁻¹.[12]

  • Data Analysis and Quantification:

    • Similar to FTIR, a calibration model is developed by correlating the intensity of the characteristic MDEA Raman peak with the concentration of MDEA in a series of standard solutions.

    • The model's performance is assessed using R² and mean square error (MSE) values.[12] For the MDEA peak at 1458.5 cm⁻¹, R² values of 0.981 for calibration and 0.999 for validation have been reported.[12]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection can be employed for the quantification of MDEA, particularly in complex matrices where separation from other components is necessary. Since MDEA has a weak UV chromophore, indirect UV detection or derivatization with a UV-active label may be required. A study has shown the use of capillary electrophoresis with indirect UV detection for MDEA in refinery process waters, achieving a limit of detection (LOD) of 0.2 ppm and a limit of quantification (LOQ) of 0.7 ppm.[13]

Experimental Protocol (General Approach):

  • Sample Preparation:

    • Filter the industrial MDEA solution to remove any particulate matter.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the method.

  • HPLC-UV Conditions:

    • Column: A suitable reversed-phase column (e.g., C18) or a column designed for amine analysis.

    • Mobile Phase: An appropriate buffer and organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detector set at a low wavelength (e.g., 210 nm) for direct detection, or at the maximum absorbance wavelength of the derivatized product.

  • Calibration and Quantification:

    • Prepare a series of MDEA standards and analyze them to construct a calibration curve.

    • Inject the prepared sample and quantify the MDEA concentration based on the peak area and the calibration curve.

Quantitative Data Summary

The following table summarizes the available quantitative data for the described analytical methods. It is important to note that performance characteristics can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Analytical Method Linearity (Concentration Range) LOD LOQ Accuracy (Recovery) Precision (RSD) References
Titration Wide range (ppm to wt%)Not specifiedNot specifiedHigh< 2%[14]
GC-FID Typically µg/mL to mg/mLNot specified for MDEA3.125 - 6.25 µg/mL (for similar amines)95-105% (typical)< 10%[15]
FTIR-ATR (PLS) 5 - 95 wt%Not applicable (reported as RMSE)Not applicable (reported as RMSE)RMSE: 0.0158 - 0.0238 wt%Not specified[10][11]
Raman Spectroscopy 0.03 - 99.5 wt%Not specifiedNot specifiedR² > 0.98Not specified[9][12]
CE-Indirect UV Not specified0.2 ppm0.7 ppmExcellentNot specified[13]

Note: Some values are typical for the technique or for similar analytes and may not be specific to MDEA analysis in all industrial solutions.

Diagrams

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis s1 Weigh Sample s2 Dilute with Deionized Water s1->s2 t1 Add Indicator s2->t1 t2 Titrate with Standardized Acid/Base t1->t2 a1 Determine Endpoint t2->a1 a2 Calculate MDEA Concentration a1->a2 GC_FID_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_analysis Data Analysis p1 Sample p2 Derivatization (if aqueous) p1->p2 p3 Dilution in Organic Solvent p2->p3 g1 Inject Sample p3->g1 g2 Separation on GC Column g1->g2 g3 Detection by FID g2->g3 a1 Generate Chromatogram g3->a1 a2 Quantify using Calibration Curve a1->a2 Spectro_Workflow cluster_measurement Measurement cluster_analysis Data Analysis m1 Place Sample on ATR Crystal / in Vial m2 Acquire Spectrum (FTIR or Raman) m1->m2 a2 Predict MDEA Concentration in Sample m2->a2 a1 Develop PLS/Calibration Model with Standards a1->a2

References

Troubleshooting & Optimization

Troubleshooting foaming issues in MDEA-based amine treating units

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing foaming issues encountered in MDEA-based amine treating units.

Frequently Asked Questions (FAQs)

Q1: What is foaming in an MDEA amine treating unit and why is it a problem?

A1: Foaming is the formation of a stable layer of gas bubbles in the amine solution.[1] Pure amine solutions do not typically foam; foaming is a result of contaminants.[2][3] This phenomenon is problematic as it can lead to significant operational issues, including reduced acid gas removal efficiency, loss of amine solvent, decreased mass transfer area, and potential shutdowns of the unit.[4]

Q2: What are the primary causes of foaming in MDEA solutions?

A2: The leading causes of foaming are contaminants that act as surfactants, reducing the surface tension of the amine solution.[2][5] These contaminants can include:

  • Liquid Hydrocarbons: Condensation of hydrocarbons from the gas stream is a common cause.[2][6]

  • Suspended Solids: Fine particulates like iron sulfide can stabilize foam.[7]

  • Amine Degradation Products: Over time, MDEA can degrade into compounds that promote foaming.[8][9]

  • External Contaminants: These can include corrosion inhibitors, lubricating oils from compressors, and chemicals from boiler feed water treatment.[10]

  • Excessive Antifoam Injection: Overdosing with antifoam agents can paradoxically stabilize foam.[2][7][10]

Q3: How can I visually identify a foaming problem in my unit?

A3: Visual indicators of foaming depend on the location within the amine treating unit:

  • Absorber (Contactor): Look for a loss in liquid level, a high differential pressure across the tower, and amine being carried over with the treated gas.[2]

  • Flash Separator: Signs include a drop in liquid level and noticeable amine losses.[2]

  • Stripper (Regenerator): A high differential pressure across the tower and amine present in the overhead accumulator are indicators of foaming.[2]

Q4: What immediate actions can I take to control a sudden foaming issue?

A4: The most common immediate response to a foaming event is the injection of an antifoaming agent.[2][7] This should be considered a temporary solution while the root cause is investigated.[10] It is crucial to inject the correct dosage as recommended by the manufacturer, as excessive amounts can worsen the problem.[2]

Q5: What are the long-term solutions to prevent foaming?

A5: Long-term prevention focuses on maintaining the cleanliness and chemical integrity of the amine solution.[2] Key strategies include:

  • Efficient Filtration: Proper filtration of the feed gas and the amine solution is critical to remove solid particles and liquid hydrocarbons.[2][6]

  • Activated Carbon Adsorption: Using activated carbon beds can help in removing dissolved contaminants and surfactants.[10]

  • Temperature Control: Maintaining the lean amine temperature about 10°F (5-10°C) above the inlet gas temperature can prevent hydrocarbon condensation.[2][10]

  • Regular Amine Analysis: Routine testing of the amine solution for contaminants can help in early detection of potential foaming issues.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving foaming issues in your MDEA-based amine treating unit.

Step 1: Observe and Identify Symptoms

The first step in troubleshooting is to accurately identify the symptoms of foaming.

Troubleshooting Flowchart: Initial Diagnosis

Foaming Troubleshooting A Foaming Suspected B Observe Operational Parameters A->B C High dP in Absorber/Stripper? B->C D Amine Carryover? C->D Yes H No Clear Indication Continue Monitoring C->H No E Loss of Level? D->E Yes D->H No F Off-Spec Gas? E->F Yes E->H No G Foaming Confirmed F->G Yes F->H No

Caption: Initial diagnosis workflow for foaming issues.

Step 2: Investigate Potential Causes

Once foaming is confirmed, the next step is to investigate the potential root causes.

Root Cause Analysis Diagram

Foaming Root Cause Analysis cluster_0 Contaminants cluster_1 Operational Issues Hydrocarbons Hydrocarbons Foaming Foaming Hydrocarbons->Foaming Suspended Solids\n(e.g., Iron Sulfide) Suspended Solids (e.g., Iron Sulfide) Suspended Solids\n(e.g., Iron Sulfide)->Foaming Amine Degradation\nProducts Amine Degradation Products Amine Degradation\nProducts->Foaming External Surfactants\n(Corrosion Inhibitors, Oils) External Surfactants (Corrosion Inhibitors, Oils) External Surfactants\n(Corrosion Inhibitors, Oils)->Foaming Improper Temperature Control Improper Temperature Control Improper Temperature Control->Foaming Inefficient Filtration Inefficient Filtration Inefficient Filtration->Foaming Excessive Antifoam\nDosage Excessive Antifoam Dosage Excessive Antifoam\nDosage->Foaming

Caption: Relationship between root causes and foaming.

Step 3: Analytical Testing and Data Interpretation

Perform the following experiments to analyze the amine solution and identify the cause of foaming.

Experimental Protocols

1. Foam Tendency and Stability Test

Objective: To determine the foaming tendency and stability of the amine solution.

Materials:

  • Graduated cylinder (1000 mL) with a gas sparging tube (fritted glass) at the bottom

  • Nitrogen or air supply with a flowmeter

  • Stopwatch

  • Water bath for temperature control

Procedure:

  • Pour 200 mL of the amine sample into the graduated cylinder.

  • Place the cylinder in a water bath to bring the sample to the desired operating temperature.

  • Start the gas flow through the sparging tube at a controlled rate (e.g., 200 mL/min).

  • Record the initial liquid height.

  • Continue gas flow for a set period (e.g., 5 minutes) and record the maximum foam height.

  • Stop the gas flow and immediately start the stopwatch.

  • Record the "break time," which is the time taken for the foam to completely dissipate.

Data Interpretation:

  • Foam Height: A significant foam height indicates a high foaming tendency.

  • Break Time: A long break time indicates high foam stability.

Acceptable analysis results are typically a foam height between 20-30 ml in a graduated cylinder and a foam break time of 5-15 seconds.[2]

Data Presentation

Table 1: Typical Foam Test Results

SampleFoam Height (mL)Break Time (seconds)Foaming Tendency
Clean MDEA< 20< 5Low
Contaminated MDEA> 50> 30High

Table 2: Effect of Contaminants on Foaming in MDEA-PZ Solution

ContaminantFoaming Tendency
HexadecaneHighest
Heptanoic AcidHigh
GlycineModerate
BicineLow

Data adapted from a study on MDEA-PZ solutions, which can provide insights into MDEA behavior.[8][11]

Table 3: Antifoam Agent Comparison

Antifoam TypeAdvantagesDisadvantages
Silicone-based Highly effective, fast-acting.[2]Can be absorbed by activated carbon filters, may cause fouling if overdosed.[2]
Polyglycol-based Not absorbed by carbon filters.[2]May be less effective than silicone-based antifoams in some applications.
High-boiling point alcohols Effective foam inhibitors.Specific application effectiveness needs to be tested.[2]
Step 4: Implementing Solutions

Based on the findings from your investigation and analytical tests, implement the appropriate corrective actions.

Solution Workflow

Solution Workflow A Root Cause Identified B Contaminant Identified A->B C Operational Issue Identified A->C D Improve Filtration (Mechanical & Carbon) B->D Solids/Liquids G Consider Amine Reclaiming or Replacement B->G Degradation Products E Optimize Antifoam Injection C->E Overdosing F Adjust Operating Parameters (e.g., Temp.) C->F H Monitor System Performance D->H E->H F->H G->H

Caption: Workflow for implementing solutions to foaming.

References

Identifying and mitigating N-Methyldiethanolamine degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the degradation of N-Methyldiethanolamine (MDEA) and its byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MDEA) and what are its common applications?

A1: this compound (MDEA) is an organic compound with the formula CH₃N(C₂H₄OH)₂. It is a tertiary amine widely used as a sweetening agent in the chemical, oil refinery, syngas production, and natural gas industries to remove acid gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂).[1][2] Its selectivity for H₂S in the presence of CO₂ is a key advantage.[2]

Q2: What are the primary causes of MDEA degradation?

A2: MDEA degradation is primarily caused by two mechanisms: oxidative degradation and thermal degradation.[3][4] Oxidative degradation is accelerated by the presence of dissolved oxygen, high temperatures (especially above 70°C), and high CO₂ loading.[1][2] Thermal degradation can also occur at elevated temperatures.[5] The presence of impurities in gas streams, such as SO₂, NO₂, and fly ash, can also contribute to the formation of degradation products.[1][2]

Q3: What are the most common degradation products of MDEA?

A3: A variety of degradation products can be formed. The main oxidative degradation products include monoethanolamine (MEA), methyl-aminoethanol (MAE), diethanolamine (DEA), and amino acids such as bicine, glycine, and hydroxyethyl sarcosine (HES).[1][2] Other identified products include N,N-dimethylethanolamine (DMEA), ethylene glycol (EG), 1-(2-hydroxyethyl)-4-methylpiperazine (HMP), and triethanolamine (TEA).[6] Stable salts like formate, glycolate, acetate, and oxalate are also common.[1][2]

Q4: What are the operational problems associated with MDEA degradation?

A4: MDEA degradation can lead to several operational issues, including foaming, corrosion, and a reduction in the solvent's capacity to absorb CO₂.[1][7][8][9] Some degradation products, like HMP and bicine, have been shown to significantly increase foam stability, which can disrupt processes.[6][9] The accumulation of degradation products can also lead to fouling of equipment.[5]

Q5: How does MDEA degradation in a blend with MEA differ from standalone MDEA?

A5: While MDEA is generally more resistant to degradation than monoethanolamine (MEA) on its own, it is preferentially degraded when in an MDEA/MEA blend.[1][2][10] In such blends, MDEA appears to act as a protective agent for MEA.[10]

Troubleshooting Guide

ProblemPotential CauseRecommended Action
Foaming in the reaction vessel Accumulation of degradation products, particularly surface-active compounds like HMP and bicine.[6][9]- Identify the specific degradation products using analytical techniques like GC-MS. - Consider a partial or full replacement of the MDEA solution. - Investigate methods for removing degradation products, such as adsorption.[8]
Reduced CO₂ or H₂S absorption capacity Loss of active MDEA due to degradation and an increase in alkalinity loss.[1]- Analyze the MDEA concentration and CO₂ loading using titration methods.[11] - Monitor the concentration of degradation products. - Optimize process conditions (e.g., lower temperature, reduce oxygen ingress) to minimize further degradation.
Increased corrosion of equipment Formation of acidic degradation products and corrosive salts.- Monitor the pH and conductivity of the MDEA solution. - Analyze for corrosive salts like formate, glycolate, acetate, and oxalate.[1][2] - Consider using corrosion inhibitors, but test for compatibility with your system.
Unexpected peaks in analytical chromatograms (e.g., GC-MS, LC-MS) Formation of new or unknown degradation products.- Attempt to identify the unknown compounds using mass spectrometry and comparison with known degradation product spectra.[12][13] - Review recent changes in process conditions (temperature, gas composition, etc.) that may have led to the formation of new products.

Quantitative Data on MDEA Degradation

Table 1: Common MDEA Degradation Products and Their Classification

Degradation ProductAbbreviationChemical Class
This compoundMDEATertiary Amine
MonoethanolamineMEAPrimary Amine
Methyl-aminoethanolMAESecondary Amine
DiethanolamineDEASecondary Amine
N,N-bis(2-hydroxyethyl)glycineBicineAmino Acid
Glycine-Amino Acid
Hydroxyethyl sarcosineHESAmino Acid
N,N-dimethylethanolamineDMEATertiary Amine
Ethylene GlycolEGDiol
1-(2-hydroxyethyl)-4-methylpiperazineHMPCyclic Amine
TriethanolamineTEATertiary Amine
Formate, Glycolate, Acetate, Oxalate-Stable Salts

Source: Compiled from multiple sources.[1][2][6]

Table 2: Impact of Select Degradation Products on Foaming in a 50 wt % MDEA Solution

Degradation Product Added (wt %)Foam Height (mm)Foam Break Time (s)
None (Pure MDEA solution)1308.96
0.1% HMP32531.72
0.2% BicineMax foam height observedMax break time observed

Source: Data adapted from a study on foaming behavior.[6]

Experimental Protocols

Protocol 1: Identification and Quantification of MDEA Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Collect a representative sample of the MDEA solution.

    • Depending on the concentration and matrix, a dilution or extraction step may be necessary. For aqueous samples, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) may be employed.

    • Derivatization may be required for non-volatile degradation products to make them amenable to GC analysis.

  • GC-MS Instrumentation and Conditions (Example):

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: 30-550 amu.

  • Data Analysis:

    • Identify degradation products by comparing their mass spectra with reference libraries (e.g., NIST).

    • Quantify the identified products using calibration curves prepared from certified reference standards.

Protocol 2: Determination of MDEA Concentration and CO₂ Loading by Titration

  • MDEA Concentration (Acid-Base Titration):

    • Accurately weigh a known amount of the MDEA solution into a beaker.

    • Dilute with deionized water.

    • Add a suitable indicator (e.g., methyl orange).

    • Titrate with a standardized solution of a strong acid (e.g., 0.1 N HCl) until the endpoint is reached (color change).

    • Calculate the MDEA concentration based on the volume of titrant used.

  • CO₂ Loading (Barium Chloride Precipitation and Titration):

    • To a known amount of MDEA solution, add an excess of barium chloride solution to precipitate the dissolved CO₂ as barium carbonate.

    • Filter the precipitate and wash it with deionized water.

    • The amount of unreacted MDEA in the filtrate can be determined by titration as described above. The difference between the initial MDEA concentration and the unreacted MDEA concentration can be used to calculate the CO₂ loading.

    • Alternatively, the precipitated barium carbonate can be dissolved in a known excess of standardized acid, and the excess acid is then back-titrated with a standard base.

Visualizations

MDEA_Degradation_Pathway cluster_products Degradation Products MDEA This compound (MDEA) Oxidative Oxidative Degradation MDEA->Oxidative + O₂, Temp, CO₂ Thermal Thermal Degradation MDEA->Thermal High Temp MEA Monoethanolamine (MEA) Oxidative->MEA MAE Methyl-aminoethanol (MAE) Oxidative->MAE DEA Diethanolamine (DEA) Oxidative->DEA AminoAcids Amino Acids (Bicine, Glycine, HES) Oxidative->AminoAcids Salts Stable Salts (Formate, Acetate, etc.) Oxidative->Salts Other Other Products (DMEA, EG, HMP, TEA) Oxidative->Other Thermal->MAE SN2 Thermal->DEA SN2 Mitigation_Workflow cluster_mitigation 3. Implement Mitigation Strategies start MDEA Degradation Detected (e.g., Foaming, Reduced Capacity) identify 1. Identify Degradation Products (GC-MS, LC-MS) start->identify quantify 2. Quantify Key Components (MDEA conc., CO₂ loading, Degradation products) identify->quantify oxygen Minimize O₂ Ingress (N₂ Stripping, Deaeration) quantify->oxygen temp Control Temperature (Optimize process parameters) quantify->temp impurities Manage Impurities (Gas pre-treatment) quantify->impurities inhibitors Consider Inhibitors (Compatibility testing required) quantify->inhibitors monitor 4. Monitor System Performance (Regular analysis) oxygen->monitor temp->monitor impurities->monitor inhibitors->monitor end Stable Operation monitor->end

References

Technical Support Center: Minimizing Heat Stable Salt (HSS) Formation in MDEA Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the formation and minimization of heat stable salts (HSS) in methyldiethanolamine (MDEA) solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments or processes involving MDEA solutions, providing a direct, question-and-answer-based approach to problem-solving.

Q: We are observing a rapid increase in HSS levels in our MDEA solution. What are the immediate troubleshooting steps?

A: A rapid increase in HSS suggests a significant process upset or contamination event. Follow these steps:

  • Verify Operating Temperatures: Immediately check the reboiler temperature. Temperatures exceeding 132°C can cause accelerated thermal degradation of MDEA, leading to the formation of acidic byproducts that form HSS.[1]

  • Analyze Feed Gas Composition: Test the incoming gas stream for contaminants. The presence of oxygen from air leaks, or acidic components like formic and acetic acids from upstream processes, can directly lead to HSS formation.[2][3]

  • Inspect for Oxygen Ingress: Check for potential air leaks in the system, particularly in gas gathering systems or un-blanketed amine storage tanks, as oxygen is a key contributor to the oxidative degradation of MDEA.[2][3]

  • Review Recent Operational Changes: Evaluate any recent changes in the process, such as adjustments in amine flow rate or regenerator conditions, which might have inadvertently increased thermal stress on the solution.[1]

Q: Our MDEA solution is exhibiting significant foaming. How can we confirm if HSS are the cause?

A: Foaming is a common operational problem linked to the accumulation of HSS.[1][2][4] To confirm the cause:

  • Sample and Analyze: Collect a sample of the MDEA solution and analyze it for total HSS concentration using a method like ion chromatography.

  • Correlate with HSS Data: Compare the current HSS levels with historical data. A notable increase in HSS concentration coinciding with the onset of foaming is a strong indicator.

  • Eliminate Other Causes: Investigate other potential causes of foaming, such as the presence of liquid hydrocarbons, suspended solids, or anti-foam agent degradation.

Q: We have detected high corrosion rates in our equipment. Could HSS be the cause, and what should we do?

A: Yes, high concentrations of HSS are known to be corrosive and can damage equipment by dissolving protective films on metal surfaces.[1][2][5]

  • Confirm HSS Levels: The first step is to quantify the HSS concentration in your MDEA solution. Regular monitoring is crucial for managing corrosion risk.[2][6]

  • Identify the Specific Salts: Anion analysis can identify the specific types of HSS present (e.g., formate, acetate, chloride), which can help pinpoint the contamination source.

  • Implement Mitigation: If HSS levels are high, consider implementing a removal strategy such as electrodialysis or ion exchange to reduce the corrosive potential of the solution.[2][4][7]

  • Material Selection: In the long term, review the materials of construction. Studies have shown varying corrosion rates for different alloys like SS-304 and Hastelloy-x in the presence of degraded MDEA.[8]

Q: Our acid gas removal efficiency has dropped. How do we determine if HSS are responsible?

A: HSS reduce the acid gas carrying capacity of the MDEA solution by binding with amine molecules, making them unavailable for gas treatment.[2][3][5]

  • Measure Free Amine Content: A drop in the available "free" MDEA for a given total amine concentration often points to high HSS levels.

  • Analyze Lean and Rich Amine Loading: A comprehensive analysis of the amine solution can reveal if the reduced capacity is due to HSS tying up the MDEA.

  • Simulate Performance: Process simulation software can be used to model the effect of measured HSS concentrations on absorber and regenerator performance to confirm their impact.[9]

Frequently Asked Questions (FAQs)

Q: What exactly are Heat Stable Salts (HSS) in MDEA solutions?

A: Heat Stable Salts are the products of reactions between the MDEA amine and strong acids.[3] These acids can come from contaminants in the feed gas (e.g., SO₂, HCN) or from the degradation of the MDEA solvent itself.[2][3] The resulting salts, which include anions like formate, acetate, thiosulfate, thiocyanate, and chloride, are termed "heat stable" because they are not broken down by the heat in the regenerator and therefore accumulate in the circulating amine solution.[2][5][10]

Q: What are the primary causes of HSS formation?

A: The primary causes can be grouped into two categories:

  • Contaminants in the Feed Stream: Oxygen from air leaks can cause oxidative degradation of MDEA into organic acids.[2][3] Other acidic components such as hydrogen cyanide (HCN), sulfur oxides (SOx), and organic acids present in the feed gas will react directly with MDEA.[2]

  • Thermal and Oxidative Degradation: MDEA can degrade under high temperatures, particularly in the reboiler, forming acidic compounds.[1] The presence of oxygen significantly accelerates this degradation process.

Q: What are the long-term consequences of high HSS concentrations?

A: The accumulation of HSS leads to numerous operational issues, including:

  • Reduced Gas Treating Capacity: HSS bind with MDEA, lowering the amount of free amine available to capture H₂S and CO₂.[2][5]

  • Increased Corrosion: HSS significantly increase the corrosivity of the amine solution, leading to equipment damage and potential safety concerns.[1][2]

  • Operational Problems: High HSS levels contribute to foaming, fouling, and an increase in solution viscosity.[1][2][4][10]

  • Increased Costs: These issues result in higher maintenance costs, potential for unscheduled shutdowns, and the eventual cost of solvent replacement.[1][2]

Q: What are the available technologies for removing HSS from MDEA solutions?

A: Several technologies are used to remove HSS and reclaim the amine solution:

  • Electrodialysis (ED): This method uses ion-exchange membranes and an electric potential to separate the salt ions from the amine solution. It can achieve high removal efficiencies (around 90%) with minimal MDEA loss (less than 9%).[4][7][11]

  • Ion Exchange (IX): Anion exchange resins can effectively remove HSS anions from the solution.[7] However, this method can be costly due to the need for resin regeneration and disposal of waste.[4]

  • Nanofiltration (NF): A membrane-based process that can separate HSS ions from the MDEA solution, showing removal efficiencies of 75-80%.[7][12]

  • Vacuum Distillation: This thermal reclamation method separates the amine from the non-volatile HSS.[2]

  • Capacitive Deionization (CDI): An emerging electrosorption technology that uses carbon-based electrodes to remove HSS.[13]

Data Presentation

Table 1: Common Heat Stable Salt Anions and Their Sources

HSS AnionChemical FormulaCommon Source(s)
FormateHCOO⁻Oxygen contamination, thermal degradation, upstream processes (e.g., FCCU).[2][3]
AcetateCH₃COO⁻Oxygen contamination, thermal degradation, upstream processes (e.g., FCCU).[2][3]
ThiosulfateS₂O₃²⁻Reaction of H₂S with oxygen.[3][14]
ThiocyanateSCN⁻Reaction of Hydrogen Cyanide (HCN) with sulfur in the solution.[2]
SulfateSO₄²⁻Presence of sulfur oxides (SOx) in the feed gas.
ChlorideCl⁻Contamination from upstream processes or makeup water.
OxalateC₂O₄²⁻Byproduct of oxidative degradation of the amine.[4][10]

Table 2: Comparison of HSS Removal Technologies

TechnologyPrinciple of OperationTypical HSS Removal EfficiencyKey Considerations
Electrodialysis (ED) Ion separation via membranes under an electric field.~90%[4][11]Low MDEA loss (<9%); energy intensive.[4][11]
Nanofiltration (NF) Size-exclusion separation using a semi-permeable membrane.75-80%[12]Performance can be affected by MDEA concentration.[7]
Ion Exchange (IX) Adsorption of HSS anions onto a solid resin bed.HighRequires costly chemical regeneration and produces liquid waste.[4]
Vacuum Distillation Separation based on boiling point differences.HighEnergy-intensive; potential for thermal degradation if not controlled.[2]

Table 3: Example Corrosion Rates of Alloys in Degraded MDEA Data from thermal degradation experiments at 130°C with stirring at 700 rpm.

AlloyConditionCorrosion Rate (mm/year)
SS-304Lean MDEA0.11396[8]
SS-321Lean MDEA0.2977[8]
Hastelloy-xLean MDEA0.1859[8]
SS-304Degraded MDEA + H₂S + RSH60.8032[8]
SS-321Degraded MDEA + H₂S + RSH64.7144[8]
Hastelloy-xDegraded MDEA + H₂S + RSH0.2678[8]

Experimental Protocols

Protocol 1: Monitoring HSS Concentration using Ion Chromatography (IC)

This protocol provides a generalized method for the quantitative analysis of common HSS anions in MDEA solutions, based on established high-pressure ion chromatography (HPIC) techniques.[10]

  • Objective: To separate and quantify heat stable salt anions (e.g., formate, acetate, chloride, sulfate, oxalate, thiosulfate, thiocyanate) in an MDEA solution.

  • Materials and Equipment:

    • High-Pressure Ion Chromatography (HPIC) system equipped with a suppressed conductivity detector.

    • Anion-exchange column suitable for HSS separation (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC-4µm).[10]

    • Eluent generator or manually prepared eluent (e.g., Sodium Carbonate/Sodium Bicarbonate).

    • Autosampler.

    • Ultrapure deionized (DI) water (18.2 MΩ·cm).

    • Certified stock standards for each anion of interest.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.22 µm or 0.45 µm).

  • Sample Preparation:

    • Obtain a representative sample of the MDEA solution.

    • Perform a serial dilution of the MDEA sample with ultrapure DI water. The final concentration should fall within the calibrated range of the instrument. A dilution factor of 1:100 or 1:1000 is common.

    • For samples with high solids content, filter the diluted sample through a 0.45 µm syringe filter before transferring it to an autosampler vial.

  • Procedure:

    • Calibration: Prepare a series of calibration standards containing all target anions at known concentrations in ultrapure DI water. Run the standards to generate a calibration curve for each anion.

    • System Setup: Set up the HPIC system according to the manufacturer's instructions for the selected column. A typical method involves a gradient elution to resolve all target peaks within a reasonable run time.[10]

    • Sample Analysis: Run the prepared MDEA samples. It is recommended to run a DI water blank between samples to prevent carryover.

    • Quality Control: Run a known calibration standard periodically (e.g., every 10 samples) to verify the accuracy of the analysis.

  • Data Analysis:

    • Integrate the chromatograms to determine the peak area for each anion.

    • Use the calibration curve to calculate the concentration of each anion in the diluted sample.

    • Multiply the result by the dilution factor to determine the final concentration of each HSS anion in the original MDEA solution.

Visual Guides

HSS_Formation_Pathway cluster_sources Primary Sources cluster_reactions Degradation & Reaction cluster_products Intermediate Products Feed_Gas Feed Gas Contaminants (O₂, SOx, HCN, RCOOH) Oxidative_Deg Oxidative Degradation Feed_Gas->Oxidative_Deg O₂ Direct_Reaction Direct Acid Reaction Feed_Gas->Direct_Reaction Acids, SOx, HCN Process_Conditions Process Conditions (High Reboiler Temp > 132°C) Thermal_Deg Thermal Degradation Process_Conditions->Thermal_Deg Deg_Products Amine Degradation Products (e.g., Organic Acids) Oxidative_Deg->Deg_Products Thermal_Deg->Deg_Products Strong_Anions Strong Acid Anions (SO₄²⁻, SCN⁻, Cl⁻) Direct_Reaction->Strong_Anions HSS_Formation Heat Stable Salt (HSS) Formation (MDEAH⁺ + Anion⁻) Deg_Products->HSS_Formation Strong_Anions->HSS_Formation MDEA_Solution MDEA Solution MDEA_Solution->Oxidative_Deg MDEA_Solution->Thermal_Deg MDEA_Solution->Direct_Reaction

Caption: Logical pathway illustrating the primary sources and reactions leading to HSS formation.

HSS_Troubleshooting_Workflow start Symptom Observed (e.g., Foaming, Corrosion, Low Efficiency) check_hss Analyze HSS Concentration in MDEA Solution start->check_hss decision HSS Level High? check_hss->decision identify_source Identify Contamination Source decision->identify_source  Yes other_causes Investigate Other Causes (Hydrocarbons, Solids, etc.) decision->other_causes No   check_feed 1. Analyze Feed Gas for O₂, SOx, Acids identify_source->check_feed check_temp 2. Verify Reboiler Temp (< 132°C) identify_source->check_temp implement_mitigation Implement Mitigation Strategy check_feed->implement_mitigation check_temp->implement_mitigation mitigation_details • Upstream Filtration • Temperature Control • Prevent Air Leaks implement_mitigation->mitigation_details consider_removal Consider HSS Removal implement_mitigation->consider_removal removal_details • Electrodialysis (ED) • Ion Exchange (IX) • Nanofiltration (NF) consider_removal->removal_details

Caption: Troubleshooting workflow for diagnosing and addressing high HSS levels in MDEA systems.

References

Technical Support Center: Optimizing N-Methyldiethanolamine (MDEA) for Efficient CO₂ Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyldiethanolamine (MDEA) for carbon dioxide (CO₂) removal.

Troubleshooting Guides

This section addresses specific issues that may arise during CO₂ capture experiments using MDEA solutions.

IssueQuestionPossible CausesSuggested Solutions
Low CO₂ Absorption Efficiency Why is my MDEA solution not capturing the expected amount of CO₂?Insufficient MDEA Concentration: The concentration of MDEA in the aqueous solution may be too low for the given process conditions. Slow Reaction Kinetics: MDEA is a tertiary amine and has a slow reaction rate with CO₂.[1] High Temperature: Increased absorbent temperature decreases gas solubility.[2] Inadequate Contact Time: Insufficient residence time for the gas and liquid phases to interact effectively.Increase MDEA Concentration: Typical industrial concentrations range from 35 to 60 wt%.[3] However, the optimal concentration depends on a trade-off between absorption capacity and viscosity.[4][5] Use a Promoter: Add a promoter like Piperazine (PZ) or Diethanolamine (DEA) to enhance the absorption rate.[2][6] Even a small amount of a primary or secondary amine can significantly improve the reaction rate.[7] Optimize Temperature: Maintain the absorber temperature as low as practically possible to improve gas solubility.[8] Adjust Flow Rates: Decreasing the absorbent flow rate can increase the contact time between the CO₂ and the MDEA solution.[2]
Foaming in the Absorber What is causing foaming in my amine unit, and how can I resolve it?Contaminants: Soluble contaminants in the amine solution can lead to foaming.[9] High Amine Concentration: A tendency to foam can occur at high MDEA concentrations.[7] Hydrocarbon Entrainment: Liquid hydrocarbons carried over with the gas stream.Activated Carbon Filtration: Use activated carbon to remove soluble contaminants and reduce the foaming tendency.[9] Optimize Amine Concentration: Evaluate if the MDEA concentration can be lowered while still meeting CO₂ removal targets. Improve Inlet Separation: Ensure proper functioning of the inlet separator to remove entrained hydrocarbons.[10] Antifoam Agents: Consider the use of silicon-based or other suitable antifoam agents.[7]
Corrosion in the System I am observing corrosion in my experimental setup. What are the likely causes and solutions?High Acid Gas Loading: High concentrations of absorbed CO₂ can lead to a more corrosive environment, especially in the rich amine sections.[11] High Temperatures: Corrosion rates increase at higher temperatures, particularly in the regenerator.[8] Presence of Oxygen and Heat-Stable Salts (HSS): The combination of oxygen and HSS can significantly increase corrosion rates.[12] High Amine Concentration: Can contribute to corrosion, especially at high loadings.[7]Control Acid Gas Loading: Maintain the acid gas loading within recommended limits (e.g., below 0.5 moles of CO₂ per mole of amine).[11] Manage Temperatures: Keep the reboiler temperature within the recommended range to avoid amine degradation and minimize corrosion.[8] Material Selection: For areas with high corrosion potential, consider using more resistant materials like stainless steel.[13] Maintain Amine Quality: Regularly monitor and control the concentration of HSS and minimize oxygen ingress.
High Energy Consumption in Regeneration The energy required to regenerate the MDEA solution is higher than expected. How can this be optimized?High Water Content: Lower MDEA concentrations mean a higher water content, which increases the heat capacity and the energy required for regeneration.[4] High Circulation Rate: A higher than necessary amine circulation rate will lead to increased reboiler duty. High Stripper Pressure: Operating the stripper at a higher pressure can increase the energy demand for regeneration.Optimize MDEA Concentration: Higher amine concentrations generally require less energy for regeneration.[4] However, this needs to be balanced with viscosity and absorption performance.[4][5] Optimize Circulation Rate: Adjust the amine circulation to the minimum required to achieve the desired CO₂ removal.[8] Reduce Stripper Pressure: Investigate the effect of lowering the stripper pressure on regeneration energy.[6]

Frequently Asked Questions (FAQs)

MDEA Concentration and Performance

Q1: What is the typical concentration range for aqueous MDEA solutions in CO₂ capture?

A1: In industrial applications, the concentration of aqueous MDEA solutions is commonly between 35 and 60 wt%.[3] However, the optimal concentration is a trade-off between absorption efficiency and solution viscosity.[4][5]

Q2: How does MDEA concentration affect CO₂ absorption efficiency?

A2: Generally, increasing the MDEA concentration can lead to a higher CO₂ absorption capacity. However, at very high concentrations, the increased viscosity of the solution can hinder mass transfer, potentially reducing the overall efficiency.[4][5]

Q3: What is the impact of temperature on the performance of MDEA solutions?

A3: Lower temperatures in the absorber favor the absorption of CO₂, as gas solubility in the liquid absorbent decreases with increasing temperature.[2] Conversely, higher temperatures in the regenerator (stripper) are necessary to reverse the reaction and release the captured CO₂.

Use of Promoters

Q4: Why are promoters like Piperazine (PZ) or Diethanolamine (DEA) used with MDEA?

A4: MDEA, being a tertiary amine, has a relatively slow reaction rate with CO₂.[1] Promoters, which are typically primary or secondary amines, are added to catalyze the CO₂ absorption reaction, thereby increasing the overall rate of CO₂ removal.[2][6]

Q5: What are the advantages of using a blended MDEA/PZ solvent?

A5: Blends of MDEA and PZ can absorb CO₂ more rapidly than MDEA alone or even MDEA blended with other amines like DEA.[6] Increasing the PZ concentration can significantly enhance the CO₂ absorption rate.[4]

Q6: Are there any disadvantages to using high concentrations of promoters like PZ?

A6: Yes, while higher concentrations of PZ can improve CO₂ absorption, they can also lead to increased viscosity and a higher potential for crystallization, which can negatively impact the process, especially in systems like membrane contactors.[4]

Experimental and Operational Considerations

Q7: What is "acid gas loading," and why is it an important parameter?

A7: Acid gas loading refers to the amount of CO₂ absorbed in the amine solution, typically expressed as moles of CO₂ per mole of amine. It is a critical parameter because excessively high loading can lead to increased corrosion and may indicate that the amine circulation rate is too low for the amount of CO₂ being processed.[11]

Q8: What are the common causes of amine degradation in a CO₂ capture system?

A8: Amine degradation can be caused by high temperatures in the reboiler, the presence of oxygen, and reactions with other contaminants in the gas stream. Degradation products can contribute to corrosion and foaming.

Q9: How can I minimize amine losses in my experimental setup?

A9: Amine losses can occur due to vaporization, entrainment (carryover) with the treated gas, and leaks. To minimize these losses, ensure proper design of the mist eliminator, control absorber temperature, and maintain the integrity of all seals and connections.[14]

Experimental Protocols

Protocol 1: Determination of CO₂ Absorption Rate in a Bubble Column Reactor

Objective: To evaluate the effect of MDEA concentration on the CO₂ absorption capacity and the overall mass transfer coefficient.

Methodology:

  • Prepare aqueous MDEA solutions of varying concentrations (e.g., 10, 20, and 30 vol%).

  • Introduce a known volume of the MDEA solution into the bubble column reactor.

  • Maintain the reactor at a constant temperature (e.g., 25°C).

  • Introduce a gas mixture with a known CO₂ concentration (e.g., 10% CO₂, 90% air) at a specific flow rate (e.g., 5 L/min) through a diffuser at the bottom of the column.

  • Monitor the concentration of CO₂ in the outlet gas stream over time using a gas analyzer.

  • Calculate the CO₂ absorption capacity as the total moles of CO₂ absorbed per mole of amine.

  • Determine the overall mass transfer coefficient (KGa) based on the change in CO₂ concentration between the inlet and outlet gas streams.

  • Repeat the experiment for different MDEA concentrations and gas flow rates.

This protocol is adapted from a study on CO₂ removal using MDEA in a bubble column reactor.[3]

Protocol 2: Kinetic Study of CO₂ Absorption into a Blended MDEA/DEA Solution using a Lewis Cell Reactor

Objective: To determine the reaction kinetics of CO₂ with a blended amine solution.

Methodology:

  • Prepare blended aqueous solutions of MDEA and DEA with specific weight ratios (e.g., 20/20 wt% and 30/20 wt%).

  • Place the blended amine solution in a Lewis cell reactor, which has a well-defined gas-liquid interfacial area.

  • Maintain the reactor at a constant temperature (e.g., 293 K, 303 K, 313 K).

  • Introduce pure CO₂ into the gas phase of the reactor.

  • Measure the rate of CO₂ absorption by monitoring the pressure change in the gas phase over time.

  • Calculate the absorption rate and the reaction rate constant based on the experimental data and the known interfacial area.

  • Repeat the experiment at different temperatures and amine compositions to determine the activation energy of the reaction.

This protocol is based on a kinetic study of CO₂ absorption into mixed MDEA and DEA solutions.[15][16]

Quantitative Data Summary

Table 1: Effect of MDEA/Promoter Concentration on CO₂ Removal
MDEA Conc. (wt%)PromoterPromoter Conc. (wt%)Temperature (°C)CO₂ Removal Efficiency (%)Reference
40DEA34042.7[2]
30PZ330-60(Data on loading capacity provided)[3]
45PZ~2.1(Not specified)Optimized for minimal regeneration duty[4][5]
35PZ15(Simulated)(Data on reboiler duty provided)[6]
20None0(Not specified)(Data on loading capacity provided)[17]
Table 2: CO₂ Desorption Times for MDEA/PZ Blend at Different Temperatures
Temperature (K)Time to Reach 1 mol/kg CO₂ Loading (s)
333500
343345
353260
36390

Data from an experimental study on CO₂ sorption/desorption with an MDEA/PZ blend.[18]

Visualizations

Experimental_Workflow_CO2_Absorption cluster_prep Solution Preparation cluster_absorption Absorption Stage cluster_analysis Analysis prep_mdea Prepare Aqueous MDEA Solution prep_promoter Add Promoter (e.g., PZ, DEA) prep_mdea->prep_promoter Optional lean_amine_in Lean Amine Inlet prep_promoter->lean_amine_in Feed to Absorber absorber Absorber Column (e.g., Packed Bed) gas_out Sweet Gas Outlet (CO2-lean) absorber->gas_out rich_amine_out Rich Amine Outlet absorber->rich_amine_out gas_in Sour Gas Inlet (CO2-rich) gas_in->absorber gas_analysis Analyze Gas Outlet for CO2 Concentration gas_out->gas_analysis lean_amine_in->absorber amine_analysis Analyze Rich Amine for CO2 Loading rich_amine_out->amine_analysis

Caption: Experimental workflow for CO₂ absorption using an MDEA-based solvent.

Troubleshooting_Logic_Low_Absorption cluster_checks Initial Checks cluster_solutions Potential Solutions start Low CO2 Absorption Efficiency Detected check_conc Check MDEA Concentration start->check_conc check_temp Check Absorber Temperature start->check_temp check_flow Check Amine Flow Rate start->check_flow increase_conc Increase MDEA Concentration check_conc->increase_conc If too low add_promoter Add Promoter (PZ/DEA) check_conc->add_promoter If kinetics are slow decrease_temp Decrease Absorber Temperature check_temp->decrease_temp If too high adjust_flow Adjust Flow Rate check_flow->adjust_flow If contact time is insufficient

Caption: Troubleshooting logic for low CO₂ absorption efficiency in an MDEA system.

References

Technical Support Center: MDEA Gas Sweetening Plant Corrosion Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and preventing corrosion in Methyldiethanolamine (MDEA) gas sweetening plants.

Troubleshooting Guide

This guide provides systematic procedures to diagnose and address common corrosion issues encountered during MDEA gas sweetening operations.

Issue 1: Increased Corrosion Rates Detected in the System

Question: We are observing higher than normal corrosion rates in our MDEA system through our online monitoring. What are the potential causes and how should we troubleshoot this?

Answer:

Elevated corrosion rates in an MDEA unit can stem from several factors. A systematic approach is necessary to identify the root cause. The amine itself is generally not corrosive, but issues arise from dissolved acid gases, high temperatures, and contaminants.[1][2][3]

Experimental Protocol for Troubleshooting:

  • Verify Monitoring Data:

    • Cross-check readings from online corrosion monitoring systems (e.g., Linear Polarization Resistance - LPR, Electrical Resistance - ER) with manual methods.[4]

    • Deploy weight loss coupons in high-corrosion areas to get a time-averaged corrosion rate.

    • Utilize Ultrasonic Thickness (UT) monitoring at designated points to confirm metal loss.[5]

  • Amine Solution Analysis:

    • Heat Stable Salts (HSS) Analysis: Obtain a representative sample of the lean amine and analyze for HSS concentration using Ion Chromatography (IC). High levels of HSS, particularly formate, acetate, and oxalate, are known to increase corrosivity.[1][6]

    • Amine Degradation Products: Analyze the amine solution for degradation products. Thermal degradation can occur if the reboiler temperature exceeds recommended limits (e.g., above 132°C).[7]

    • Contaminant Analysis: Check for the presence of oxygen, chlorides, and other contaminants that may have ingressed into the system.[7][8] Oxygen ingress can lead to the formation of corrosive degradation products like formic acid.[1]

  • Process Parameter Review:

    • Temperature Profile: Review the temperature logs for the reboiler, lean/rich exchanger, and regenerator. High temperatures accelerate corrosion rates.[9][10]

    • Acid Gas Loading: Check the acid gas loading in the rich and lean amine streams. High acid gas loading in the rich amine can increase corrosion, especially in areas of high velocity and temperature.[4]

    • Flow Rates and Velocities: Evaluate fluid velocities in areas exhibiting high corrosion. High turbulence can remove protective iron sulfide (FeS) layers, leading to erosion-corrosion.[5]

  • Inspection of High-Risk Areas:

    • Focus inspection on known corrosion hotspots, which include the reboiler and its overhead piping, hot lean amine piping, the lean/rich exchanger, hot rich amine piping, and the stripper and its overhead systems.[4][11]

Troubleshooting Logic Diagram:

G start High Corrosion Rate Detected verify_data 1. Verify Monitoring Data (Coupons, UT) start->verify_data analyze_amine 2. Analyze Amine Solution verify_data->analyze_amine review_params 3. Review Process Parameters analyze_amine->review_params hss_check High HSS Levels? analyze_amine->hss_check HSS > 2%? oxygen_check Oxygen Ingress? analyze_amine->oxygen_check Formate high? inspect_hotspots 4. Inspect Hotspots review_params->inspect_hotspots temp_check High Temperatures? review_params->temp_check loading_check High Acid Gas Loading? review_params->loading_check material_upgrade Consider Material Upgrade (e.g., to Stainless Steel) inspect_hotspots->material_upgrade hss_check->oxygen_check No reclaim_amine Action: Reclaim or Replace Amine hss_check->reclaim_amine Yes temp_check->loading_check No optimize_temp Action: Optimize Reboiler Duty temp_check->optimize_temp Yes optimize_loading Action: Adjust Circulation Rate loading_check->optimize_loading Yes loading_check->material_upgrade No oxygen_check->temp_check No find_leak Action: Identify and Seal Leaks oxygen_check->find_leak Yes

Caption: Troubleshooting workflow for high corrosion rates in MDEA units.

Frequently Asked Questions (FAQs)

Q1: What are Heat Stable Salts (HSS) and why are they a concern for corrosion?

A1: Heat Stable Salts (HSS) are formed from the irreversible reaction of amines with strong acids that can enter the system.[1] Unlike the reactions with H₂S and CO₂, these salts cannot be regenerated by heat in the stripper.[6] Common anions that form HSS include formate, acetate, oxalate, chloride, and sulfate.[12] HSS are a major concern because they increase the corrosivity of the amine solution, reduce the amine's capacity for acid gas removal, and can lead to operational problems like foaming.[1][13] Levels of HSS above 2-3% can significantly contribute to corrosion in the lean amine circuit.[14]

Q2: What are the primary locations for corrosion in an MDEA plant?

A2: Corrosion is most severe in areas with high temperatures, high turbulence, and where acid gases are released from the rich amine solution.[4] Key corrosion hotspots include:

  • Reboiler and Regenerator: The hottest parts of the plant, accounting for nearly 50% of corrosion incidents.[9]

  • Lean/Rich Amine Heat Exchangers: Susceptible to corrosion due to high temperatures and two-phase flow.[11]

  • Hot Lean and Rich Amine Piping: High temperatures and flow can lead to corrosion.[4]

  • Absorber Towers: Wet acid gas corrosion can occur, particularly in the vapor space at the bottom.[11]

  • Overhead Condenser and Accumulator: High shear rates and turbulence contribute to corrosion and erosion.[11]

Q3: Is MDEA inherently less corrosive than other amines like MEA or DEA?

A3: Yes, MDEA is generally considered less corrosive than primary (MEA) or secondary (DEA) amines.[15][16] This is because MDEA, a tertiary amine, is more easily stripped of H₂S and CO₂, meaning the acid gases are evolved at lower temperatures.[16] Additionally, MDEA does not form carbamates with CO₂, which can impact the corrosivity of the solution.[15] However, under certain conditions, such as contamination with HSS or oxygen, MDEA solutions can still be significantly corrosive.[7][17]

Q4: What materials of construction are recommended for MDEA service to minimize corrosion?

A4: While carbon steel is widely used, upgrading to stainless steel or higher alloys in critical, high-temperature areas is a common and effective strategy to mitigate corrosion.[3][5]

  • Carbon Steel: Suitable for many parts of the system, but may require careful process control and corrosion inhibitors.

  • Stainless Steel (e.g., 304L, 316L): Recommended for high-risk areas like the hot lean amine outlet from the regenerator, the lean/rich exchanger, and reboiler tubes.[5][18] Type 316L offers good resistance and is often preferred over 304L, especially if chlorides are present.[19][20]

  • Cladding/Weld Overlay: Applying a corrosion-resistant alloy layer (like 316 SS) to carbon steel vessels is another protective measure.[9]

Q5: How can corrosion be monitored effectively in an MDEA unit?

A5: A combination of online and offline monitoring techniques provides the most comprehensive picture of corrosion within the plant.

  • Online Monitoring:

    • Electrochemical Methods (LPR/ER): Well-suited for liquid phases and provide real-time corrosion rate data, allowing for immediate correlation with process changes.[4]

    • Ultrasonic Thickness (UT) Sensors: Non-intrusive sensors that continuously measure pipe or vessel wall thickness, providing ongoing data on metal loss.[11][21]

  • Offline Monitoring:

    • Corrosion Coupons: Provide a time-averaged corrosion rate and allow for visual inspection of corrosion type (e.g., pitting, general).[4]

    • Regular Inspections: During shutdowns, visual and non-destructive testing (NDT) of critical equipment is essential.

Corrosion Monitoring Experimental Workflow:

G start Corrosion Monitoring Program online Online Monitoring (Continuous) start->online offline Offline Monitoring (Periodic) start->offline lpr_er LPR/ER Probes (Real-time rate) online->lpr_er ut UT Sensors (Wall thickness) online->ut coupons Weight-Loss Coupons (Time-averaged rate) offline->coupons inspection Shutdown Inspection (NDT) (Equipment integrity) offline->inspection data_analysis Data Analysis & Correlation with Process Parameters lpr_er->data_analysis ut->data_analysis coupons->data_analysis inspection->data_analysis

Caption: A comprehensive corrosion monitoring workflow for MDEA plants.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to corrosion control in MDEA gas sweetening plants.

ParameterRecommended Limit / Typical ValueSignificanceReferences
Heat Stable Salts (HSS) < 2-3% by weightHigher concentrations significantly increase corrosion rates.[14]
Formate Anion (a specific HSS) Should be < 500 ppmA known corrosive agent that can indicate oxygen ingress.[1]
Carbon Steel Corrosion Rate < 1 mpy (mils per year)Acetate concentrations up to 20,000 ppm showed corrosion rates below this value.[6]
2.65 mpyCorrosion rate observed with 20,000 ppm of glycolate.[6]
8.41 mpyHighest corrosion rate observed with 20,000 ppm of oxalate.[6]
Chloride Ion Concentration Should be controlled below 3000 mg/LHigh chloride levels can destabilize protective layers and increase corrosion.[8][22]
Reboiler Temperature Avoid temperatures > 132 °CHigher temperatures can cause thermal degradation of MDEA, forming corrosive byproducts.[7]

References

Technical Support Center: Enhancing CO2 Absorption of MDEA with Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on enhancing the CO2 absorption rate of N-methyldiethanolamine (MDEA) with piperazine (PZ) as an activator.

Frequently Asked Questions (FAQs)

Q1: Why is piperazine added to MDEA solutions for CO2 capture?

A1: MDEA, a tertiary amine, has a low heat of reaction which is advantageous for solvent regeneration, but it reacts slowly with CO2.[1][2][3] Piperazine, a cyclic diamine, acts as a rate promoter or activator.[2][4][5] It reacts rapidly with CO2 to form carbamates, thereby significantly increasing the overall rate of CO2 absorption into the aqueous amine solution.[3][5] This allows for a reduction in the size of the absorption equipment.[1]

Q2: What is the reaction mechanism between CO2, MDEA, and piperazine?

A2: CO2 does not react directly with the tertiary amine MDEA. Instead, it reacts with water to form bicarbonate, a slow process. Piperazine reacts directly and rapidly with CO2 in a two-step process to form piperazine carbamate and piperazine dicarbamate.[6] The MDEA then acts as a base, accepting a proton from the intermediate zwitterion, which regenerates the free piperazine to react with more CO2. This catalytic cycle enhances the overall absorption rate.

Q3: What are the typical concentrations of MDEA and piperazine used in experiments?

A3: The total amine concentration in aqueous solutions is often maintained around 30-50 wt%.[7] For blended MDEA/PZ systems, MDEA is the primary component, with piperazine added in smaller concentrations, typically ranging from 2 wt% to 10 wt% of the total solution.[8] Some studies have investigated MDEA/PZ ratios of 45/5, 40/10, 35/15, and 30/20 by weight.[3] The optimal concentration can depend on the specific operating conditions and performance targets.

Q4: How does temperature affect the CO2 absorption process in MDEA/PZ solutions?

A4: Generally, the rate of CO2 absorption increases with temperature due to faster reaction kinetics. However, the solubility of CO2 in the liquid phase decreases as temperature increases, which can negatively impact the absorption capacity.[9] Therefore, an optimal temperature range, typically between 298-313K (25-40°C) for absorption, is often sought to balance reaction kinetics and gas solubility.[6]

Q5: What is "CO2 loading," and how is it measured?

A5: CO2 loading is a measure of the amount of CO2 absorbed by the amine solution, typically expressed as moles of CO2 per mole of amine. It is a critical parameter for evaluating the efficiency of a solvent. CO2 loading can be determined by titration methods, where the CO2-rich solution is titrated with a strong acid.[10] Another method involves using a Total Organic Carbon (TOC) analyzer with a Total Nitrogen (TN) unit to measure the inorganic carbon (dissolved CO2 and bicarbonate ions) in the solution.[11][12]

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps
Unexpectedly Low CO2 Absorption Rate 1. Incorrect amine concentration. 2. Low piperazine concentration. 3. Gas flow rate is too high, or liquid flow rate is too low. 4. Temperature is too low, leading to slow kinetics. 5. Degradation of the amine solution.1. Verify the concentrations of MDEA and piperazine using titration or other analytical methods. 2. Ensure the piperazine concentration is sufficient to act as an effective activator.[8] 3. Optimize the liquid-to-gas ratio.[6] 4. Increase the absorption temperature within the optimal range (e.g., 25-40°C). 5. Check for signs of degradation (color change, presence of degradation products) and consider using a fresh solution.[13]
Precipitation in the Amine Solution 1. High piperazine concentration. 2. Low temperature. 3. High CO2 loading.1. Piperazine has limited solubility, so avoid excessively high concentrations.[6][8] 2. Maintain the solution temperature to prevent crystallization. 3. In some cases, high CO2 loading can lead to the precipitation of bicarbonate or carbamate salts.
Foaming in the Absorber 1. Presence of contaminants in the amine solution or gas stream. 2. Degradation products acting as surfactants. 3. High gas and liquid velocities.1. Ensure the use of pure chemicals and clean equipment. 2. If degradation is suspected, a fresh solution should be prepared. 3. Reduce the gas and liquid flow rates to minimize turbulence. 4. Consider adding a small amount of an appropriate anti-foaming agent.
Inconsistent or Irreproducible Results 1. Fluctuations in experimental conditions (temperature, pressure, flow rates). 2. Inaccurate measurement of amine concentrations or CO2 loading. 3. Leaks in the experimental setup.1. Ensure all experimental parameters are precisely controlled and monitored. 2. Calibrate all analytical instruments regularly. 3. Perform a leak test on the experimental setup before each run.
Solvent Degradation (Color Change, Amine Loss) 1. Thermal degradation at high temperatures (e.g., in the regenerator). 2. Oxidative degradation due to the presence of oxygen in the gas stream.1. Avoid excessive temperatures during solvent regeneration. Unloaded MDEA/PZ is generally stable up to 150°C.[13][14] 2. Minimize the oxygen content in the feed gas. Thermal degradation can be more pronounced in CO2-loaded solutions.[13][14] 3. Regularly analyze the amine solution for degradation products.

Quantitative Data on MDEA/PZ Performance

The following table summarizes the effect of various parameters on the CO2 absorption performance of MDEA/piperazine solutions, based on findings from the literature.

ParameterConditionEffect on CO2 AbsorptionReference
Piperazine Concentration Increasing PZ from 2 wt% to 10 wt% in a 30 wt% total amine solution.Increased the specific rate of absorption and the maximum CO2 loading. The highest absorption rate was observed at 10 wt% PZ.[8]
Temperature Increasing temperature from 298K to 313K.Increased the reaction rate constants for carbamate formation.[6]
CO2 Partial Pressure Increasing CO2 partial pressure from 2 kPa to 14 kPa.Increased the rate of CO2 absorption.[6]
MDEA/PZ Ratio Investigating ratios of 45/5, 40/10, 35/15, and 30/20 wt%.Increasing PZ content from 5% to 20% reduced the reboiler duty for regeneration but increased lean CO2 loading.[3]

Experimental Protocols

Protocol 1: Preparation of MDEA/Piperazine Aqueous Solution
  • Materials: this compound (MDEA, >99% purity), Piperazine (PZ, >99% purity), deionized water.

  • Procedure:

    • Weigh the required amount of deionized water in a glass beaker.

    • Under a fume hood and with constant stirring, slowly add the required weight of MDEA to the deionized water. The mixing process is exothermic, so allow the solution to cool.

    • Once the MDEA is fully dissolved and the solution has cooled, slowly add the required weight of piperazine.

    • Continue stirring until the piperazine is completely dissolved.

    • Allow the solution to cool to room temperature before use.

    • The concentration of the final solution can be verified by titration.

Protocol 2: CO2 Absorption Rate Measurement in a Stirred Cell Reactor
  • Apparatus: A jacketed glass stirred cell reactor, a gas supply system with mass flow controllers for CO2 and a balance gas (e.g., N2), a temperature-controlled water bath, a pressure gauge, and a gas analysis system (e.g., gas chromatograph or NDIR analyzer).

  • Procedure:

    • Assemble the stirred cell reactor and ensure it is clean, dry, and leak-proof.

    • Add a known volume of the prepared MDEA/PZ solution to the reactor.

    • Circulate water from the water bath through the reactor jacket to bring the amine solution to the desired experimental temperature (e.g., 313 K).

    • Start the stirrer at a constant speed to ensure a flat gas-liquid interface.

    • Purge the reactor with N2 to remove any residual air.

    • Introduce a gas mixture of known CO2 concentration and flow rate into the reactor.

    • Monitor the pressure inside the reactor. The rate of pressure drop is proportional to the rate of CO2 absorption.

    • Alternatively, measure the CO2 concentration in the outlet gas stream over time. The difference between the inlet and outlet concentrations gives the amount of CO2 absorbed.

    • The experiment is continued until the amine solution is saturated with CO2 or for a predetermined duration.

    • The CO2 absorption rate can be calculated from the change in pressure or the change in CO2 concentration in the gas phase over time.

Diagrams

cluster_gas Gas Phase cluster_liquid Liquid Phase CO2_gas CO2 (gas) CO2_aq CO2 (aq) CO2_gas->CO2_aq Mass Transfer PZ Piperazine (PZ) CO2_aq->PZ H2O H2O CO2_aq->H2O HCO3 HCO3- (Bicarbonate) Zwitterion PZ+COO- (Zwitterion) PZ->Zwitterion + CO2 (Fast) MDEA MDEA MDEAH MDEAH+ MDEA->MDEAH - H+ OH OH- H2O->OH Hydrolysis (Slow) Carbamate PZCOO- (Carbamate) Zwitterion->Carbamate + MDEA (Fast) OH->HCO3 start Start prep Prepare MDEA/PZ Solution start->prep setup Assemble & Leak Test Stirred Cell Reactor prep->setup load_amine Load Amine Solution setup->load_amine set_temp Set Temperature load_amine->set_temp purge Purge with N2 set_temp->purge start_gas Introduce CO2/N2 Gas Mixture purge->start_gas monitor Monitor Pressure Drop / Outlet CO2 Concentration start_gas->monitor data_analysis Calculate CO2 Absorption Rate monitor->data_analysis end End data_analysis->end start Low CO2 Absorption Rate check_conc Verify Amine Concentrations? start->check_conc check_params Check Operating Parameters? check_conc->check_params Yes correct_conc Adjust Concentrations check_conc->correct_conc No check_degradation Signs of Solvent Degradation? check_params->check_degradation Yes adjust_params Optimize Temp, Flow Rates, L/G Ratio check_params->adjust_params No replace_solvent Use Fresh Solvent check_degradation->replace_solvent Yes ok Problem Resolved check_degradation->ok No correct_conc->ok adjust_params->ok replace_solvent->ok

References

Technical Support Center: Process Simulation for Energy Optimization in MDEA Regeneration Units

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance, frequently asked questions (FAQs), and best practices for simulating methyldiethanolamine (MDEA) regeneration units with a focus on energy optimization. It is intended for chemical engineers, process engineers, and researchers working in gas treating and process simulation.

Frequently Asked Questions (FAQs)

Q1: Why is process simulation essential for MDEA regeneration units? A1: Process simulation is crucial for designing, analyzing, and optimizing MDEA regeneration units. Accurate models allow engineers to predict the performance of the unit under various operating conditions, troubleshoot operational issues, and identify opportunities for energy savings without costly and time-consuming physical experiments.[1] The primary goal is often to minimize the regeneration energy, which is a significant operational cost, by optimizing parameters like reboiler duty and amine circulation rate.[2][3]

Q2: What is the most critical input for an accurate MDEA regeneration simulation? A2: The selection of an appropriate thermodynamic property package is the most critical factor for an accurate simulation.[1][4] For amine treating processes, which involve electrolytes, complex vapor-liquid equilibrium (VLE), and chemical reactions, specialized models like the Electrolyte Non-Random Two-Liquid (eNRTL) or Amine Sweetening packages are necessary.[4][5][6] Using generic equations of state like Peng-Robinson or SRK will lead to inaccurate predictions of acid gas absorption and regeneration.[6]

Q3: What are the key performance indicators (KPIs) for energy optimization in an MDEA regenerator? A3: The primary KPIs for energy optimization are:

  • Specific Reboiler Duty: The energy consumed in the reboiler per unit of acid gas removed (e.g., MJ/kg of CO₂ or GJ/tonne of acid gas). This is the main target for energy reduction.[7]

  • Lean Amine Loading: The concentration of acid gas remaining in the amine solution after regeneration. A lower lean loading improves absorption but requires more energy. The goal is to find the optimal balance that meets sweet gas specifications with minimal energy input.[8][9]

  • Amine Circulation Rate: The flow rate of the amine solution. Optimizing this rate ensures sufficient acid gas removal without circulating excess solution, which wastes pumping and thermal energy.[2]

Q4: What is a typical target for lean amine loading in an MDEA system? A4: The target for lean amine loading depends on the required sweet gas specification. For MDEA systems, a typical lean H₂S loading might be below 100 ppmw.[10] In simulations, lean CO₂ loading can be set around 0.1 mol CO₂/mol MDEA or lower, depending on the application.[11] The key is that the lean amine must be stripped sufficiently to meet the purity requirements in the absorber.[8]

Troubleshooting Guide

Q5: My simulation fails to converge. What are the common causes and solutions? A5: Convergence issues are common in amine regeneration simulations. Here are the typical causes and steps to resolve them:

  • Poor Initial Estimates: The solver may fail if initial temperature, pressure, and composition profiles are too far from the solution. Try providing better estimates or using a more robust initialization method.

  • Column Specifications: Ensure the column specifications are well-defined and not contradictory. For example, specifying a reboiler temperature instead of a duty can cause issues, as the boiling temperature is dependent on pressure and composition.[12] A common and more stable specification is the reboiler duty or steam rate.[6][12]

  • Solver Settings: Try adjusting the solver parameters. For instance, in Aspen Plus or HYSYS, switching to a more robust convergence algorithm (e.g., "Boston-Sullivan Nonideal") or increasing the maximum number of iterations can help.[6]

  • Incremental Changes: If you make a large change to a key parameter (e.g., feed composition or flow rate), the solver may struggle. Try implementing large changes in smaller increments.[6]

Q6: The simulation predicts too little acid gas removal (high lean loading). What should I check? A6: If the lean amine loading is too high, it indicates insufficient stripping. Check the following:

  • Reboiler Duty/Steam Rate: This is the most direct factor. Inadequate energy input will result in poor regeneration. A common rule of thumb is a steam rate of 0.8 to 1.2 lb of steam per gallon of circulated amine (0.096 to 0.144 kg/L ).[6] Verify that your simulated duty is within a reasonable range and increase it if necessary.

  • Rich Amine Feed Temperature: The rich amine feed should be preheated by the lean amine in the lean/rich exchanger. A low feed temperature (below ~180°F or 82°C) to the stripper will increase the required reboiler duty and can cause convergence problems.[6] Typical temperatures are 200-220°F (93-104°C).[6]

  • Regenerator Pressure: Stripping is favored at lower pressures. Ensure the regenerator pressure is not set too high. Typical operating pressures are around 12 to 15 psig.[12]

Q7: The simulation shows excessive reboiler duty. How can I optimize for energy savings? A7: High reboiler duty is a common issue to address for optimization.

  • Review Lean Loading Target: Excessively deep stripping of the lean solvent is energy-intensive.[8] Ensure your lean loading specification is not lower than necessary to meet the sweet gas requirements. A small increase in lean loading can sometimes lead to significant energy savings.

  • Optimize Lean/Rich Exchanger: The lean/rich heat exchanger is critical for heat integration.[13] A poor temperature approach (large temperature difference between the hot lean amine outlet and the cold rich amine outlet) indicates wasted energy. Improve the heat exchanger's performance (e.g., by increasing the heat transfer area in the simulation) to maximize preheating of the rich amine.

  • Check Amine Circulation Rate: Circulating more amine than necessary increases the thermal load on the reboiler.[2][3] Reduce the circulation rate to the minimum required to achieve the desired sweetening.

Q8: My simulation predicts high amine losses from the top of the regenerator. What is wrong? A8: High amine losses can be due to vaporization.

  • Condenser Temperature: Ensure the overhead condenser temperature is sufficiently low to condense the amine and water vapor, allowing only the acid gas to exit. A typical condenser temperature is around 120°F (approx. 49°C).[12]

  • Reflux Ratio: A proper reflux ratio is needed to wash the amine back into the column. Check that the reflux drum and pump are correctly configured and that a reasonable reflux ratio is specified.

  • Regenerator Pressure: Higher operating pressure can reduce vaporization losses, but this comes at the cost of stripping efficiency. This is a trade-off that needs to be evaluated. MDEA has a lower vapor pressure compared to MEA, which generally results in lower losses.[8]

Data Presentation

Table 1: Typical Operating Parameters for MDEA Regeneration Units

ParameterTypical ValueUnitRationale & Reference
MDEA Concentration40 - 50wt%A balance between absorption capacity and managing viscosity/corrosion.[10]
Regenerator Top Temp.100 - 110°CSet by the boiling point of water at the operating pressure.[10]
Regenerator Bottom Temp.120 - 130°CDetermined by reboiler duty and pressure; higher temps aid stripping.[10]
Regenerator Pressure1.1 - 1.4bar (abs)Low pressure favors stripping acid gas from the amine.[12]
Rich Amine Loading0.4 - 0.6mol acid gas / mol MDEAHigher loading reduces circulation but can increase corrosion risk.[10]
Lean Amine Loading< 0.01mol H₂S / mol MDEAMust be low enough to meet sweet gas H₂S specification.[10]
Reboiler Steam Ratio0.8 - 1.2lb steam / gal amineA common "rule of thumb" for adequate energy input.[6][14]

Table 2: Guide to Selecting a Thermodynamic Property Package

Property PackageWhen to UseCommon SimulatorsKey Considerations
Electrolyte NRTL (eNRTL) Recommended. Accurately models VLE and chemical equilibria for aqueous alkanolamine solutions with CO₂/H₂S.[1][4]Aspen Plus, Aspen HYSYSConsidered a rigorous and reliable model. Requires accurate binary interaction parameters, which are often available in simulator databases.[5]
Amine Sweetening (TSWEET) Recommended. Specifically designed for amine treating units, often including kinetic models for the absorber.[6]ProMax, Aspen HYSYSProvides a good balance of accuracy and computational efficiency. Some packages include proprietary data.
Acid Gas - Chemical Solvents A good alternative for amine systems, incorporating chemical reactions.Aspen HYSYSSuitable for systems where chemical equilibrium is dominant.
SRK / Peng-Robinson Not Recommended. Should not be used for the liquid phase in amine systems as they do not account for electrolyte chemistry or reactions.[6]All SimulatorsWill result in very little predicted acid gas absorption and inaccurate energy calculations.[6]

Methodology Guide: Setting Up a Base Case Simulation

This section provides a generalized methodology for setting up a steady-state simulation of an MDEA regeneration unit for energy analysis.

Objective: To establish a converged, baseline model of an MDEA regeneration process that accurately reflects a given design or operating condition.

Methodology:

  • Define Components and Properties:

    • Add all necessary chemical components to the simulation: MDEA, water, H₂S, CO₂, methane, and other relevant hydrocarbons.

    • Select an appropriate thermodynamic property package. The Electrolyte NRTL (eNRTL) or a specialized Amine Sweetening package is highly recommended.[4][6]

  • Build the Process Flowsheet:

    • Construct the core regeneration loop including a rich amine feed stream, a lean/rich heat exchanger, a regenerator (stripper) column with a condenser and reboiler, a lean amine product stream, and an overhead acid gas stream.

    • Include a pump for the lean amine and a valve to let down the pressure of the rich amine before it enters the stripper.

  • Specify Feed Streams:

    • Define the rich amine feed stream from the absorber. Key inputs include:

      • Temperature and Pressure.

      • Flow Rate.

      • Composition (MDEA, water, and acid gas loading).

  • Configure the Regenerator (Stripper) Column:

    • Number of Stages: A typical starting point is 20 equilibrium stages, plus a condenser and reboiler.[15]

    • Feed Location: Set the rich amine feed location, typically in the upper third of the column (e.g., stage 4 or 5 on a 20-stage column).

    • Pressure Profile: Define the condenser and reboiler pressures (e.g., 1.1 bar and 1.2 bar, respectively).[9]

    • Column Specifications: Provide two independent specifications to converge the column. A robust combination is:

      • Overhead Condenser Temperature: (e.g., 49°C or 120°F).[12]

      • Reboiler Duty or Lean Amine Loading: Start with a known reboiler duty or a target lean loading (e.g., 0.005 mol H₂S/mol MDEA). Specifying duty is often more stable for initial convergence.[6]

  • Configure Heat Exchanger and Pump:

    • Lean/Rich Exchanger: Specify a minimum temperature approach (e.g., 10°C) or a known duty/UA value to model heat recovery.

    • Pump: Specify the outlet pressure required to deliver the lean amine back to the absorber.

  • Run and Analyze the Simulation:

    • Run the simulation solver. If it fails, refer to the Troubleshooting Guide (Q5).

    • Once converged, verify the results against known data or typical parameters (Table 1). Check key profiles like temperature and composition within the column.

    • Record the calculated specific reboiler duty as the baseline for optimization studies.

Visualizations

MDEA_Regeneration_Flow rich_amine Rich Amine from Absorber valve Pressure Valve rich_amine->valve High P exchanger Lean/Rich Heat Exchanger valve->exchanger Low P stripper Regenerator (Stripper) exchanger->stripper Preheated Rich Amine lean_amine Lean Amine to Absorber exchanger->lean_amine Cooled Lean Amine condenser Overhead Condenser stripper->condenser Overhead Vapor reboiler Reboiler stripper->reboiler Bottoms Liquid reflux_drum Reflux Drum condenser->reflux_drum reflux_drum->stripper Reflux acid_gas Acid Gas Product reflux_drum->acid_gas reboiler->stripper Vapor Boil-up condensate Condensate Out reboiler->condensate invis1 reboiler->invis1 pump Pump pump->exchanger steam Steam In steam->reboiler invis1->pump Lean Amine invis2 invis3 Troubleshooting_Workflow start Simulation Fails to Converge check_thermo Is Property Package Correct? (e.g., eNRTL) start->check_thermo check_specs Are Column Specs Reasonable & Stable? check_thermo->check_specs Yes fix_thermo Select eNRTL or Amine Package check_thermo->fix_thermo No check_inputs Are Feed Inputs Valid? check_specs->check_inputs Yes fix_specs Change Spec to Reboiler Duty or Reflux Ratio check_specs->fix_specs No fix_inputs Correct Feed T, P, Flow, or Composition check_inputs->fix_inputs No adjust_solver Try Robust Solver (e.g., Boston-Sullivan) or Increase Iterations check_inputs->adjust_solver Yes fix_thermo->check_specs fix_specs->check_inputs fix_inputs->adjust_solver incremental_change Make Large Changes in Increments adjust_solver->incremental_change end_success Simulation Converges incremental_change->end_success Thermo_Selection_Logic start Start: Select Property Package is_electrolyte Does the system contain ions (amine + acid gas)? start->is_electrolyte use_eos Use Equation of State (e.g., SRK, Peng-Robinson) is_electrolyte->use_eos No (e.g., Hydrocarbon only) use_activity Use Activity Coefficient Model is_electrolyte->use_activity Yes is_amine Is it a specialized Amine Treating system? use_activity->is_amine use_enrtl Use Electrolyte NRTL (eNRTL) is_amine->use_enrtl No use_amine_pkg Use dedicated Amine Sweetening Package is_amine->use_amine_pkg Yes recommend Recommendation: Use eNRTL or Amine Package for best results use_enrtl->recommend use_amine_pkg->recommend

References

Technical Support Center: Managing Operational Challenges in Liquid-Liquid Treating with MDEA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyldiethanolamine (MDEA) in liquid-liquid treating applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common operational challenges encountered when using MDEA for liquid-liquid treating?

A1: The most prevalent operational issues include foaming, corrosion of equipment, formation of heat-stable salts (HSS), and degradation of the MDEA solvent.[1][2][3][4] These problems can lead to reduced treating efficiency, solvent loss, and increased operational costs.[2][3]

Q2: What causes foaming in MDEA solutions and how can it be controlled?

A2: Foaming is primarily caused by contaminants that act as surfactants, lowering the surface tension of the amine solution.[3][4][5] Common causes include:

  • Liquid hydrocarbon carryover: Entrained hydrocarbons in the feed stream are a primary cause of foaming.[3][5]

  • Solid particulates: Suspended solids like iron sulfide can stabilize foam.[3][6]

  • External contaminants: Chemicals such as corrosion inhibitors, well-treating compounds, and excessive antifoam agents can promote foaming.[3][6]

  • Amine degradation products: Some byproducts of MDEA degradation can increase the solution's foaming tendency.[3]

Foam can be controlled by identifying and eliminating the source of contamination, utilizing efficient filtration and activated carbon treatment, and, as a temporary measure, injecting an appropriate antifoam agent.[4][7]

Q3: Why is the purity of MDEA important for the treating process?

A3: MDEA purity is crucial because contaminants, even in small amounts, can significantly impact the selectivity and overall performance of the system.[8] Primary and secondary amines (like MEA and DEA), which can be present as impurities or form through degradation, react much faster with CO2 than MDEA.[8] This reduces the selective removal of H2S, can lead to off-specification products, and increases regeneration energy requirements.[8]

Q4: What are heat-stable salts (HSS) and why are they problematic?

A4: Heat-stable salts are ionic compounds formed from the reaction of MDEA with strong acids or acid gases other than H2S and CO2. These salts are "heat-stable" because they cannot be regenerated (broken down) by the heat in the stripper.[9][10] Common HSS anions include formate, acetate, sulfate, and thiocyanate.[10] The accumulation of HSS is problematic as it reduces the amount of free MDEA available for acid gas removal, increases the solution's viscosity and corrosivity, and can contribute to foaming.[10]

Q5: What are the main degradation products of MDEA and what are their effects?

A5: MDEA can degrade both thermally and through oxidation.[2][11] Common degradation products include other amines like diethanolamine (DEA) and monoethanolamine (MEA), as well as organic acids and other complex compounds.[2][11][12] These degradation products can lead to several operational issues, including increased corrosion, higher foaming tendency, and reduced solvent selectivity.[2][3][8]

Troubleshooting Guides

Issue 1: Excessive Foaming in the Contactor

Symptoms:

  • Sharp increase in differential pressure across the contactor.[13]

  • Loss of level in the contactor bottom.[13]

  • Amine carryover into the downstream gas stream.[13]

  • Off-specification treated product (e.g., high H2S content).[13]

Troubleshooting Workflow:

Foaming_Troubleshooting start Foaming Observed check_inlet_sep Check Inlet Separator Performance start->check_inlet_sep analyze_amine Analyze Amine Solution for Contaminants check_inlet_sep->analyze_amine If separator is functioning correctly identify_source Identify & Eliminate Contaminant Source check_inlet_sep->identify_source If separator is malfunctioning check_filtration Inspect Filtration & Carbon Bed analyze_amine->check_filtration analyze_amine->identify_source If specific contaminant is identified inject_antifoam Inject Antifoam (Temporary Fix) check_filtration->inject_antifoam check_filtration->identify_source If filtration is inadequate inject_antifoam->identify_source reclaim_amine Consider Amine Reclaiming or Replacement identify_source->reclaim_amine If contamination is severe end Foaming Controlled identify_source->end reclaim_amine->end

Caption: Troubleshooting workflow for foaming issues.

Possible Causes and Solutions:

Possible Cause Verification Solution
Liquid Hydrocarbon Entrainment Analyze feed gas for liquid hydrocarbons. Check efficiency of the inlet separator.[3][5]Improve upstream separation. Ensure the lean amine temperature is 5-10°C warmer than the inlet gas to prevent hydrocarbon condensation.[13]
Solid Particulates Analyze amine solution for suspended solids (e.g., iron sulfide).[3][6]Improve mechanical filtration of the amine solution.
Surfactant Contamination Review chemicals used upstream (e.g., corrosion inhibitors). Analyze amine for surface active agents.[3]Discontinue use of the problematic chemical if possible. Use activated carbon filtration to remove soluble contaminants.[7]
Amine Degradation Analyze the amine solution for degradation products.[12]Optimize operating conditions (e.g., reboiler temperature) to minimize degradation. Consider amine reclaiming for heavily degraded solutions.
Excessive Antifoam Review antifoam injection rates.Reduce or optimize the antifoam dosage. Test different antifoams to find a more effective one at a lower concentration.[4]
Issue 2: High Corrosion Rates

Symptoms:

  • Increased iron content in the circulating amine solution.

  • Visible corrosion on equipment during inspections.

  • Equipment failure (e.g., leaks in heat exchangers, piping).

Troubleshooting Workflow:

Corrosion_Troubleshooting start High Corrosion Detected analyze_hss Analyze for Heat Stable Salts (HSS) start->analyze_hss check_acid_gas_loading Review Acid Gas Loading analyze_hss->check_acid_gas_loading monitor_temperature Check System Temperatures check_acid_gas_loading->monitor_temperature check_velocity Evaluate Fluid Velocities monitor_temperature->check_velocity implement_mitigation Implement Mitigation Strategy check_velocity->implement_mitigation end Corrosion Managed implement_mitigation->end

Caption: Troubleshooting workflow for corrosion issues.

Possible Causes and Solutions:

Possible Cause Verification Solution
High HSS Concentration Analyze amine solution for HSS content.Implement an HSS removal technology (e.g., ion exchange, electrodialysis). Neutralize strong acids entering the system.
High Acid Gas Loading Measure acid gas loading in the rich amine stream.Optimize the amine circulation rate to avoid excessively high loadings.
Elevated Temperatures Monitor temperatures in the regenerator and on the rich side of the lean/rich exchanger.Reduce reboiler steam rate if possible. Ensure proper temperature control.
Oxygen Ingress Check for air leaks into the system, particularly in storage tanks and sumps.Implement nitrogen blanketing on tanks. Repair any identified leaks.
High Fluid Velocities Calculate fluid velocities in piping and equipment, especially at points of erosion-corrosion.If velocities are too high, consider process modifications or changes in piping design.

Data Presentation

Table 1: Effect of MDEA Concentration on CO2 Removal Efficiency

MDEA Concentration (wt%)CO2 Removal Efficiency (%)Reference
20~82[14]
25~84[14]
30~85[14]

Note: Efficiency is dependent on other process parameters such as temperature and pressure.

Table 2: Comparison of Corrosion Rates for Different Amines in CO2 Service

AmineCarbon Steel Corrosion Rate (mm/yr)Stainless Steel (304L) Corrosion Rate (mm/yr)Reference
MEA> 4.0-[15]
DEA-> 0.1[16]
MDEA< 1.0Close to detection limit[15][16]

Note: Corrosion rates are highly dependent on specific operating conditions.

Table 3: Impact of Contaminants on Foaming Tendency of MDEA Solutions

Contaminant Added (0.1 wt%)Foam Height (mm)Foam Break Time (s)Reference
None (Base MDEA)1308.96[17]
1-(2-hydroxyethyl)-4-methylpiperazine (HMP)32531.72[17]
BicineMax foam at 0.2 wt%Max break time at 0.2 wt%[17]

Experimental Protocols

Determination of MDEA Concentration and CO2 Loading by Titration

Objective: To determine the weight percent (wt%) of MDEA and the acid gas loading (moles of CO2 per mole of MDEA) in a solution.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the amine solution into a conical flask.

  • MDEA Concentration Titration:

    • Dilute the sample with deionized water.

    • Add a suitable indicator (e.g., methyl orange).

    • Titrate with a standardized solution of hydrochloric acid (HCl) (e.g., 0.5 N) until the endpoint is reached (color change).[18][19]

    • The concentration of MDEA is calculated based on the volume of HCl used.[19]

  • CO2 Loading Titration:

    • To a separate, accurately weighed sample, add an excess of a non-interfering solvent like methanol.

    • Titrate with a standardized solution of potassium hydroxide (KOH) (e.g., 0.5 N) to determine the amount of dissolved CO2.[19]

    • The CO2 loading is calculated from the volume of KOH used and the previously determined MDEA concentration.[19]

Foaming Tendency Test

Objective: To qualitatively and quantitatively assess the foaming tendency and stability of an MDEA solution.

Methodology:

  • Apparatus: A graduated glass cylinder with a gas sparger at the bottom. A regulated gas supply (e.g., nitrogen).[6][20]

  • Procedure:

    • Place a known volume of the MDEA solution into the graduated cylinder.

    • Sparge nitrogen gas through the solution at a controlled and constant flow rate (e.g., 100-400 mL/min).[20]

    • Record the maximum foam height generated after a specific period (e.g., 120 seconds). This is the foaming tendency.[20]

    • Stop the gas flow and measure the time it takes for the foam to collapse completely. This is the foam stability or break time.[6]

  • Analysis: Compare the foaming tendency and stability of the plant sample to that of a fresh, uncontaminated MDEA solution to assess the degree of contamination. The effect of specific contaminants can be studied by adding them to fresh MDEA.[6][20]

Analysis of Heat-Stable Salts (HSS) by Ion Chromatography (IC)

Objective: To identify and quantify the concentration of various HSS anions in an MDEA solution.

Methodology:

  • Instrumentation: A high-pressure ion chromatography (HPIC) system equipped with a suitable anion-exchange column (e.g., Metrosep A Supp 5 or Dionex IonPac AS11-HC) and a suppressed conductivity detector.[9][21][22]

  • Sample Preparation: The MDEA solution can often be injected directly after appropriate dilution with deionized water.[10][21]

  • Analysis:

    • Inject the prepared sample into the IC system.

    • The anions are separated on the column based on their affinity.

    • The conductivity detector measures the concentration of each eluting anion.

    • Quantification is achieved by comparing the peak areas of the sample to those of known standards for common HSS anions (formate, acetate, chloride, sulfate, etc.).[10]

Signaling Pathways and Logical Relationships

MDEA_Degradation_Pathway MDEA MDEA Oxidative_Deg Oxidative Degradation (O2, High Temp) MDEA->Oxidative_Deg Thermal_Deg Thermal Degradation (High Temp, CO2) MDEA->Thermal_Deg DEA Diethanolamine (DEA) Oxidative_Deg->DEA Amino_Acids Amino Acids (e.g., Bicine) Oxidative_Deg->Amino_Acids MEA Monoethanolamine (MEA) Thermal_Deg->MEA Organic_Acids Organic Acids (e.g., Formate) Thermal_Deg->Organic_Acids Increased_Corrosion Increased Corrosion DEA->Increased_Corrosion Reduced_Selectivity Reduced H2S Selectivity DEA->Reduced_Selectivity MEA->Reduced_Selectivity Foaming_Tendency Increased Foaming Tendency Amino_Acids->Foaming_Tendency Organic_Acids->Increased_Corrosion

Caption: MDEA degradation pathways and their consequences.

References

Impact of contaminants on the performance of aqueous MDEA solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous N-methyldiethanolamine (MDEA) solutions.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving aqueous MDEA solutions, providing potential causes and recommended actions in a question-and-answer format.

Issue 1: Unexpected Foaming in the MDEA Solution

Question: My MDEA solution is foaming excessively during my experiment. What could be the cause and how can I resolve it?

Answer: Foaming in MDEA solutions is a common issue often caused by contaminants that lower the surface tension of the solution.[1][2]

Potential Causes:

  • Contamination: The primary cause of foaming is the presence of surface-active contaminants.[1][3] These can include:

    • Hydrocarbons: Liquid hydrocarbons carried over from the feed gas can induce foaming.[2][3]

    • Suspended Solids: Fine particulates, especially iron sulfide, can stabilize foam bubbles.[3]

    • Degradation Products: Amine degradation products can alter the solution's physical properties and promote foaming.[2]

    • External Contaminants: Chemicals from upstream processes, such as corrosion inhibitors or compressor oils, can enter the MDEA solution.[3]

  • Operational Issues: High gas flow rates or significant temperature differentials between the lean amine and inlet gas can exacerbate foaming tendencies.[3]

Recommended Actions:

  • Identify the Source:

    • Analyze the MDEA solution for contaminants. Key analyses include total suspended solids, hydrocarbon content, and identification of degradation products.

    • Review upstream processes for potential sources of contamination.

  • Mitigation Strategies:

    • Filtration: Implement or improve filtration to remove suspended solids. Mechanical filters are effective for particulate matter.[4]

    • Activated Carbon Treatment: Use activated carbon beds to adsorb dissolved hydrocarbons and some degradation products.[3]

    • Antifoaming Agents: As a temporary measure, antifoaming agents can be used to control foam.[1][3] However, their long-term use can sometimes worsen the problem, so identifying and addressing the root cause is crucial.[3]

    • Process Optimization: Ensure proper operation of inlet separators to prevent hydrocarbon carryover.[3] Maintain the lean amine temperature 5-10°C warmer than the feed gas to prevent hydrocarbon condensation.[3]

Issue 2: Reduced Acid Gas (H₂S or CO₂) Removal Efficiency

Question: My MDEA solution is not removing H₂S/CO₂ as effectively as expected. What are the possible reasons for this decrease in performance?

Answer: A decline in acid gas removal efficiency can be attributed to several factors that reduce the availability of active MDEA or hinder the mass transfer of acid gases.

Potential Causes:

  • Formation of Heat Stable Salts (HSS): MDEA can react with strong acids present in the gas stream (e.g., formic, acetic, sulfuric acids) to form HSS. These salts are not regenerated under normal stripper conditions and tie up MDEA molecules, reducing the amount of "free" amine available for acid gas capture.

  • Amine Degradation: Thermal or oxidative degradation of MDEA reduces its concentration and introduces byproducts that may not be effective for acid gas removal.[5][6]

  • Low MDEA Concentration: Incorrect solution makeup or excessive water content can lead to a lower than specified MDEA concentration.

  • High CO₂ Loading in Lean Amine: Inefficient regeneration in the stripper can result in a high concentration of CO₂ remaining in the lean amine, reducing its capacity to absorb more acid gas.

  • Contaminant Interference: A buildup of contaminants can increase solution viscosity, which negatively impacts mass transfer and reaction kinetics.

Recommended Actions:

  • Analyze the Amine Solution:

    • Measure the MDEA concentration and CO₂ loading (see Experimental Protocols).

    • Analyze for the presence and concentration of HSS.

    • Identify and quantify any degradation products.

  • Optimize the Regeneration Process:

    • Ensure the reboiler temperature and steam rate are within the optimal range for efficient stripping of acid gases.

    • Monitor the lean amine temperature and pressure.

  • Manage Contaminants:

    • If HSS levels are high, consider reclamation of the amine solution or the use of specialized HSS removal technologies.

    • Implement filtration and activated carbon treatment to remove suspended solids and other contaminants.

  • Verify Solution Composition:

    • Confirm the accuracy of the MDEA concentration in your working solution. Adjust as necessary.

Issue 3: Evidence of Corrosion in Experimental Setup

Question: I am observing corrosion in my experimental apparatus that is in contact with the MDEA solution. What could be causing this and what are the mitigation strategies?

Answer: Corrosion in MDEA systems is a serious concern and is often accelerated by the presence of contaminants and operational parameters.

Potential Causes:

  • Heat Stable Salts (HSS): The accumulation of HSS, particularly those formed from strong acids, significantly increases the corrosivity of the MDEA solution.[7][8]

  • Degradation Products: Some amine degradation products can be corrosive.

  • High Temperatures: Elevated temperatures, especially in the presence of high acid gas loading and HSS, can increase corrosion rates.[9]

  • Oxygen Ingress: The presence of oxygen can lead to oxidative degradation of MDEA and increase the corrosion potential.

  • High Velocities: High fluid velocities in certain parts of the system can lead to erosion-corrosion.

Recommended Actions:

  • Solution Analysis:

    • Regularly monitor the concentration of HSS in the MDEA solution.

    • Analyze for corrosive degradation byproducts.

  • Control Operating Conditions:

    • Maintain the reboiler temperature within the recommended limits to minimize thermal degradation.

    • Prevent oxygen from entering the system by using inert gas blanketing for storage tanks.

  • Material Selection:

    • Ensure that the materials of construction for your apparatus are compatible with MDEA solutions under your specific operating conditions. While carbon steel is often used, stainless steel offers better resistance in more corrosive environments.[7]

  • Contaminant Removal:

    • Utilize filtration and amine reclamation processes to keep contaminant levels low.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and performance of aqueous MDEA solutions.

1. What are the most common contaminants in aqueous MDEA solutions and where do they come from?

The most common contaminants include:

  • Heat Stable Salts (HSS): Formed from the reaction of MDEA with strong acids (e.g., formic, acetic, sulfuric, thiosulfuric) that can be present in the feed gas.

  • Suspended Solids: Primarily iron sulfide from corrosion of carbon steel equipment, as well as pipe scale and other particulates from the gas stream.[3]

  • Hydrocarbons: Carried over as liquids or condensed from the gas phase within the system.[3]

  • Degradation Products: Result from thermal or oxidative breakdown of the MDEA molecule. Common degradation products include other amines (like diethanolamine - DEA) and organic acids.[5][10]

  • Process Chemicals: Contaminants from upstream processes such as compressor oils, corrosion inhibitors, and glycols.[3]

2. How does the concentration of MDEA affect its performance?

The concentration of MDEA directly impacts its acid gas carrying capacity. A higher MDEA concentration generally allows for a higher acid gas loading and may reduce the required solvent circulation rate.[11] However, increasing the concentration also increases the solution's viscosity, which can negatively affect mass transfer. For applications involving the treatment of liquid hydrocarbons, MDEA concentrations are typically kept below 40 wt% to minimize solubility losses.[12]

3. What is the impact of temperature on MDEA degradation?

MDEA is a relatively stable amine, but it can undergo thermal degradation at elevated temperatures, typically in the reboiler of the regeneration unit.[6] The rate of degradation increases with temperature. Oxidative degradation can also occur, especially if oxygen is present in the system, and is also accelerated by higher temperatures.[5]

4. Can I use antifoam agents continuously to control foaming?

Continuous use of antifoam agents is generally not recommended.[3] While effective as a temporary solution, some antifoams can degrade and contribute to fouling and further operational problems. The best approach is to identify and eliminate the root cause of the foaming.[1]

5. How often should I analyze my MDEA solution?

The frequency of analysis depends on the specific application and the history of the system. For critical applications, a regular monitoring schedule is recommended. Key parameters to monitor include:

  • Daily/Weekly: MDEA concentration, CO₂ loading.[13]

  • Monthly/Quarterly: Heat stable salts, suspended solids, and a comprehensive analysis for degradation products.

Data Presentation

The following tables summarize the quantitative impact of various contaminants on the performance of aqueous MDEA solutions.

Table 1: Impact of Contaminants on Foaming Tendency

ContaminantConcentrationObservationReference
Iron Sulfide10,000 ppmPermanent foam formation observed in a piperazine-MDEA blend.ResearchGate
Hydrocarbons-Presence contributes to foam formation, though less stable than with iron sulfide.ResearchGate
Sodium Chloride-Can cause the formation of permanent foam.ResearchGate
Degradation Products (e.g., Bicine)-Increases foam formation as gas flow rate increases.MDPI

Table 2: Impact of Contaminants on Corrosion Rate

ContaminantMDEA Concentration (wt%)Temperature (°C)CO₂ Loading (mol/mol)Corrosion Rate (mpy)Reference
CO₂30-4030-500.1 - 0.4Increases with temperature, concentration, and CO₂ loading.MDPI
Heat Stable Salts (Formate, Acetate, etc.)---Generally increases corrosivity.OSTI.GOV
H₂S and RSH46130LoadedSS-321: 64.7, SS-304: 60.8International Journal of Current Research

Table 3: MDEA Degradation Rates

ConditionTemperature (°C)CO₂ Loading (mol CO₂/mol alkalinity)MDEA Loss Rate (mM/hr)Reference
Thermal Degradation (with Piperazine)1500.250.17 ± 0.21The University of Texas at Austin
Thermal Degradation (with Piperazine)1500 (unloaded)No amine loss observedThe University of Texas at Austin

Experimental Protocols

This section provides detailed methodologies for key analytical procedures.

1. Determination of MDEA Concentration by Titration

This method is used to determine the total alkalinity of the amine solution, which is then used to calculate the MDEA concentration.

  • Reagents and Equipment:

    • Standardized 0.5 N Hydrochloric Acid (HCl) solution.

    • pH meter and electrode.

    • Magnetic stirrer and stir bar.

    • Burette (50 mL).

    • Beakers (150 mL).

    • Deionized water.

  • Procedure:

    • Accurately weigh approximately 2-3 grams of the MDEA solution into a 150 mL beaker.

    • Add approximately 75 mL of deionized water to the beaker.

    • Place the beaker on the magnetic stirrer and add the stir bar.

    • Immerse the pH electrode in the solution and begin stirring.

    • Record the initial pH.

    • Titrate the solution with the standardized 0.5 N HCl, recording the volume of titrant added and the corresponding pH. Add the titrant in small increments, especially near the equivalence point (a rapid change in pH).

    • Continue the titration until the pH drops significantly and stabilizes.

    • Plot the pH versus the volume of HCl added to determine the equivalence point. The equivalence point is the point of maximum inflection on the titration curve.

  • Calculation:

    Where:

    • V_eq = Volume of HCl at the equivalence point (mL).

    • N_HCl = Normality of the HCl solution (eq/L).

    • MW_MDEA = Molecular weight of MDEA (119.16 g/mol ).

    • W_sample = Weight of the MDEA sample (g).

2. Determination of CO₂ Loading in MDEA Solution

This titration method determines the amount of carbon dioxide absorbed by the amine solution.

  • Reagents and Equipment:

    • Standardized 0.5 N Potassium Hydroxide (KOH) solution (in methanol).

    • Methanol.

    • Thymolphthalein indicator.

    • Erlenmeyer flask (250 mL).

    • Burette (50 mL).

  • Procedure:

    • Accurately weigh a sample of the "rich" (CO₂-loaded) MDEA solution into a 250 mL Erlenmeyer flask.

    • Add approximately 100 mL of methanol to the flask.

    • Add a few drops of thymolphthalein indicator.

    • Titrate the solution with the standardized 0.5 N methanolic KOH solution until a persistent blue color is observed.

    • Record the volume of KOH used.

  • Calculation: The CO₂ loading is typically expressed as moles of CO₂ per mole of amine.

    Where:

    • V_KOH = Volume of KOH titrant used (L).

    • N_KOH = Normality of the KOH solution (eq/L).

    • W_sample = Weight of the MDEA sample (g).

    • wt%_MDEA = Weight percent of MDEA in the solution.

    • MW_MDEA = Molecular weight of MDEA (119.16 g/mol ).

3. Analysis of Organic Contaminants by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is for the identification and quantification of organic contaminants, such as degradation products and hydrocarbons, in the MDEA solution.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Weigh approximately 25 g of the MDEA sample into a beaker.

    • Neutralize the MDEA by adding a 1:1 (v/v) HCl solution until the pH of the solution is approximately 2.

    • Transfer the acidified solution to a separatory funnel.

    • Rinse the beaker with a small amount of dichloromethane (CH₂Cl₂) and add it to the separatory funnel.

    • Add approximately 20 mL of CH₂Cl₂ to the separatory funnel, stopper it, and shake vigorously for about 5 minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Collect the lower organic (CH₂Cl₂) layer.

    • Repeat the extraction of the aqueous layer with fresh CH₂Cl₂ two more times.

    • Combine the organic extracts and concentrate them to a small volume (e.g., 250 µL) under a gentle stream of nitrogen before GC-MS analysis.[14]

  • GC-MS Conditions (Example):

    • Column: A non-polar column such as a DB-1 or HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) is suitable for separating a wide range of organic compounds.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp: 10°C/min to 250°C, hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify individual compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the identified contaminants by creating a calibration curve using external standards of known concentrations.

Visualizations

Diagram 1: Impact of Contaminants on MDEA Solution Performance

Contaminants Contaminants in MDEA Solution HSS Heat Stable Salts (HSS) Contaminants->HSS SuspendedSolids Suspended Solids (e.g., Iron Sulfide) Contaminants->SuspendedSolids Hydrocarbons Hydrocarbons Contaminants->Hydrocarbons DegradationProducts Degradation Products Contaminants->DegradationProducts Corrosion Corrosion HSS->Corrosion Increases Corrosivity ReducedEfficiency Reduced H₂S/CO₂ Removal Efficiency HSS->ReducedEfficiency Ties up free amine Foaming Foaming SuspendedSolids->Foaming Stabilizes foam IncreasedViscosity Increased Viscosity SuspendedSolids->IncreasedViscosity Hydrocarbons->Foaming Lowers surface tension DegradationProducts->Foaming DegradationProducts->Corrosion PerformanceIssues Performance Issues

Caption: Relationship between common contaminants and performance issues in aqueous MDEA solutions.

Diagram 2: Troubleshooting Workflow for Foaming Issues

Start Foaming Observed CheckOperational Check Operational Parameters (Temp, Flow Rate) Start->CheckOperational AnalyzeSolution Analyze MDEA Solution CheckOperational->AnalyzeSolution Parameters OK ProcessControl Adjust Process Conditions CheckOperational->ProcessControl Parameters out of spec IdentifySource Identify Contaminant Source AnalyzeSolution->IdentifySource Contaminants Found ImplementSolution Implement Mitigation Strategy IdentifySource->ImplementSolution Filtration Improve Filtration ImplementSolution->Filtration CarbonBed Use Activated Carbon ImplementSolution->CarbonBed Antifoam Temporary Antifoam Use ImplementSolution->Antifoam ProcessControl->Start Re-evaluate

Caption: A logical workflow for troubleshooting foaming problems in MDEA solutions.

References

Technical Support Center: Reducing the Environmental Impact of MDEA-Containing Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing and treating MDEA (N-Methyldiethanolamine)-containing wastewater. The following sections detail experimental protocols, quantitative data, and visual workflows to address common challenges encountered during laboratory and pilot-scale experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the treatment of MDEA wastewater.

Question Answer
What are the primary environmental concerns associated with MDEA wastewater? MDEA is not readily biodegradable and can contribute to high Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) in effluents. While not considered highly toxic, its degradation products can be more harmful, and the nitrogen content can lead to eutrophication in receiving water bodies.[1]
What are the most common methods for treating MDEA-containing wastewater? The most prevalent and effective methods include Advanced Oxidation Processes (AOPs) like UV/H₂O₂ and Fenton oxidation, biological treatment (biodegradation), adsorption using activated carbon, and membrane filtration such as reverse osmosis.[2]
Which treatment method is most suitable for my experimental needs? The choice of treatment method depends on the concentration of MDEA, the presence of other contaminants, the desired level of treatment, and available resources. AOPs are effective for high concentrations and recalcitrant compounds. Biodegradation is a cost-effective option for lower concentrations, provided microbial adaptation is achieved. Adsorption is useful for polishing and removing trace amounts. Reverse osmosis offers high rejection rates but can be prone to fouling.
How can I measure the concentration of MDEA in my wastewater samples? Common analytical methods include titration, gas chromatography with a flame ionization detector (GC-FID), and gas chromatography-mass spectrometry (GC-MS).[3][4][5][6] Titration is a simpler, cost-effective method for determining total amine concentration, while GC-based methods provide more specific quantification of MDEA and its degradation products.[3][4][5][6]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during various MDEA wastewater treatment experiments.

Advanced Oxidation Processes (AOPs) - UV/H₂O₂ Treatment
Problem Potential Cause Solution
Low MDEA Degradation Efficiency Inadequate H₂O₂ Concentration: Insufficient hydrogen peroxide will limit the generation of hydroxyl radicals.Optimize the H₂O₂ concentration. Start with a stoichiometric excess and perform jar tests to determine the optimal dose for your specific wastewater matrix.
Incorrect pH: The efficiency of the UV/H₂O₂ process can be pH-dependent.Adjust the pH of the wastewater. While the UV/H₂O₂ process is applicable over a wide pH range, the optimal pH for MDEA degradation is often slightly alkaline (around 9.5).[7]
UV Lamp Fouling: The quartz sleeve of the UV lamp can become coated with precipitates or organic matter, reducing UV transmittance.Regularly clean the quartz sleeve of the UV lamp according to the manufacturer's instructions.
High Turbidity or Presence of UV-Absorbing Compounds: Suspended solids or other compounds in the wastewater can scatter or absorb UV light, reducing its effectiveness.Pretreat the wastewater to remove turbidity (e.g., through filtration). If other UV-absorbing compounds are present, consider a pre-treatment step like coagulation/flocculation.
Rapid Consumption of H₂O₂ with Low MDEA Removal Presence of Scavengers: Other organic or inorganic compounds in the wastewater may be competing for hydroxyl radicals.Characterize the wastewater for the presence of radical scavengers. Pre-treatment to remove these compounds may be necessary.
Formation of Undesirable Byproducts Incomplete Mineralization: Insufficient reaction time or oxidant dose can lead to the formation of intermediate degradation products such as smaller organic acids, aldehydes, and ammonia.[8]Increase the reaction time and/or the H₂O₂ dosage to promote complete mineralization to CO₂, H₂O, and inorganic ions. Monitor the formation of intermediates using analytical techniques like GC-MS.
Biodegradation
Problem Potential Cause Solution
No or Very Slow MDEA Degradation Lack of Acclimated Microorganisms: MDEA is not readily biodegradable by unacclimated microbial populations.[9][10]Acclimate the microbial consortium to MDEA by gradually increasing the MDEA concentration in the feed over an extended period. Continuous flow experiments have shown successful adaptation.[9][10]
Toxicity: High concentrations of MDEA or the presence of other toxic compounds in the wastewater can inhibit microbial activity.Dilute the wastewater to a non-toxic concentration. If other toxic compounds are present, consider a pre-treatment step to remove them.
Nutrient Limitation: The wastewater may lack essential nutrients (e.g., nitrogen, phosphorus) required for microbial growth.Supplement the wastewater with a source of nitrogen and phosphorus to achieve a C:N:P ratio of approximately 100:5:1.
Suboptimal Environmental Conditions: Incorrect pH, temperature, or dissolved oxygen levels can hinder microbial activity.Optimize the environmental conditions. Maintain a pH between 6.5 and 8.5, a temperature between 20-35°C, and ensure adequate aeration for aerobic biodegradation.
Foaming in the Bioreactor Presence of Surfactants or Degradation Byproducts: Some MDEA degradation products or other contaminants can act as surfactants.Use an appropriate antifoam agent. Investigate the source of the foaming and consider pre-treatment if necessary.
Poor Sludge Settling Filamentous Bacteria Growth: Suboptimal conditions can sometimes favor the growth of filamentous bacteria, which can lead to poor sludge settling.Adjust the operating conditions (e.g., dissolved oxygen levels, nutrient balance) to discourage the growth of filamentous bacteria.
Adsorption with Activated Carbon
Problem Potential Cause Solution
Low MDEA Adsorption Capacity Inappropriate Activated Carbon: The type of activated carbon (e.g., bituminous, coconut shell) and its properties (e.g., pore size distribution, surface area) can significantly impact adsorption efficiency.[11]Select an activated carbon with a pore structure suitable for MDEA adsorption. Laboratory-scale isotherm studies can help identify the best-performing activated carbon for your specific wastewater. For MDEA, coconut shell-based activated carbon has shown high effectiveness.[11][12]
Competition from Other Organic Molecules: Other organic compounds in the wastewater will compete with MDEA for adsorption sites.Consider a pre-treatment step to remove other organic contaminants if their concentration is high.
Incorrect pH: The pH of the solution can affect the surface charge of the activated carbon and the speciation of MDEA, influencing adsorption.Adjust the pH to the optimal range for MDEA adsorption. This typically needs to be determined experimentally.
Rapid Saturation of the Activated Carbon Bed High Influent MDEA Concentration: A high concentration of MDEA will lead to faster saturation of the adsorbent.If feasible, dilute the influent wastewater or consider a pre-treatment step to reduce the MDEA concentration.
Insufficient Contact Time: The wastewater may not be in contact with the activated carbon for a long enough period for effective adsorption.Decrease the flow rate or increase the bed volume to provide a sufficient empty bed contact time (EBCT). A minimum contact time of 15 minutes is often recommended.[13]
Leaching of Contaminants from Activated Carbon Improperly Washed Activated Carbon: New activated carbon may contain fines and leachable impurities.Thoroughly wash the activated carbon with deionized water before use to remove any fines or impurities.
Difficulty in Regenerating the Activated Carbon Ineffective Regeneration Method: The chosen regeneration method (e.g., thermal, chemical) may not be suitable for removing MDEA and its degradation products.Thermal regeneration is a common and effective method for activated carbon regeneration.[7][14] The specific conditions (temperature, time) should be optimized. Chemical regeneration can also be an option, but the choice of solvent is critical.[7]
Reverse Osmosis (RO)
Problem Potential Cause Solution
Low MDEA Rejection Inappropriate Membrane Type: Not all RO membranes have the same rejection characteristics for small organic molecules like MDEA.Select an RO membrane with a high rejection rate for amines. Polyamide thin-film composite membranes are commonly used.
Membrane Degradation: Exposure to certain chemicals (e.g., chlorine) or extreme pH values can damage the membrane, leading to reduced rejection.Ensure proper pre-treatment to remove any substances that could damage the membrane. Operate the system within the manufacturer's recommended pH range.
Rapid Decline in Permeate Flux (Membrane Fouling) Scaling: Precipitation of inorganic salts (e.g., calcium carbonate, sulfates) on the membrane surface.Use an appropriate antiscalant in the feed water. Optimize the system recovery rate to prevent oversaturation of sparingly soluble salts.[15]
Colloidal/Particulate Fouling: Deposition of suspended solids, colloids, or organic macromolecules on the membrane surface.Implement effective pre-treatment, such as microfiltration or ultrafiltration, to remove suspended solids and colloids.[15]
Biofouling: Growth of microorganisms on the membrane surface, forming a biofilm.Disinfect the feed water and perform regular cleaning and sanitization of the membrane elements.[15]
Organic Fouling: Adsorption of dissolved organic matter onto the membrane surface.Use pre-treatment methods like activated carbon adsorption to remove dissolved organic compounds.
High Operating Pressure Membrane Fouling: As the membrane becomes fouled, a higher pressure is required to maintain the desired permeate flux.Implement a regular cleaning schedule for the RO membranes based on the type of fouling observed.[16]
High Feed Water Salinity: A higher concentration of dissolved solids in the feed water will result in a higher osmotic pressure, requiring a higher operating pressure.If possible, dilute the feed water or consider a two-pass RO system for high-salinity streams.

Data Presentation: Comparison of Treatment Technologies

The following tables summarize quantitative data for the different MDEA wastewater treatment methods.

Table 1: Advanced Oxidation Processes (AOPs)

AOP Method MDEA Removal Efficiency (%) COD Removal Efficiency (%) Optimal pH Key Operating Conditions Reference
UV/H₂O₂ ~86 (TOC removal)-9.52H₂O₂ concentration: 0.23 M[7]
Fenton-like (Iron-Carbon Micro-electrolysis with H₂O₂) >90 (COD removal)>90Initial pH: 2-5, Final pH: 9Iron-carbon material, H₂O₂, alkaline coagulation[17]
Peroxone (O₃/H₂O₂) 92.8727.16-Pre-treatment for biological process[18]

Table 2: Biodegradation

Process Type MDEA Removal Efficiency (%) Key Conditions Reference
Aerobic Continuous Flow >96 (TOC removal)Acclimated microbial population[9][10]
Aerobic Batch Test Non-biodegradable (28 days)Unacclimated microorganisms[9][10]

Table 3: Adsorption

Adsorbent Adsorption Capacity (mg/g) Key Conditions Reference
Activated Carbon (Coconut Shell) High (specific value depends on conditions)Effective for MDEA removal[11][12]
Activated Carbon (Bituminous) Less effective for MDEA compared to coconut shell-[11]

Table 4: Reverse Osmosis

Membrane Type MDEA Rejection (%) Operating Pressure Key Considerations Reference
Polyamide Composite Up to 99Varies with feed concentration and desired fluxProne to fouling; pre-treatment is crucial[19]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol for UV/H₂O₂ Treatment of MDEA Wastewater
  • Wastewater Characterization:

    • Measure the initial MDEA concentration, Chemical Oxygen Demand (COD), Total Organic Carbon (TOC), and pH of the wastewater sample.

  • Experimental Setup:

    • Use a photochemical reactor equipped with a UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm) and a quartz sleeve.

    • Ensure the reactor is equipped with a magnetic stirrer for continuous mixing.

  • Procedure:

    • Place a known volume of the MDEA-containing wastewater into the reactor.

    • Adjust the pH of the solution to the desired level (e.g., 9.5) using NaOH or H₂SO₄.

    • Add the calculated amount of hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w) to achieve the desired concentration (e.g., 0.23 M).

    • Turn on the magnetic stirrer and the UV lamp to initiate the reaction.

    • Withdraw samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately quench the reaction in the collected samples by adding a small amount of sodium sulfite to remove residual H₂O₂.

    • Analyze the samples for MDEA concentration, COD, and TOC to determine the degradation efficiency over time.

  • Optimization:

    • Repeat the experiment with varying H₂O₂ concentrations, pH values, and reaction times to determine the optimal operating conditions.

Protocol for Aerobic Biodegradation of MDEA
  • Inoculum Acclimation:

    • Obtain activated sludge from a municipal or industrial wastewater treatment plant.

    • In a continuous-flow bioreactor, start with a low concentration of MDEA in the feed and gradually increase it over several weeks to allow the microbial population to adapt.

  • Experimental Setup:

    • Use a bench-scale aerobic bioreactor with provisions for aeration, mixing, and temperature control.

  • Procedure:

    • Fill the bioreactor with the acclimated sludge and the MDEA-containing wastewater.

    • Supplement with nutrients (nitrogen and phosphorus) if the wastewater is deficient.

    • Maintain a constant temperature (e.g., 25-30°C) and pH (e.g., 7.0-8.0).

    • Provide continuous aeration to maintain a dissolved oxygen level of at least 2 mg/L.

    • Operate the reactor in batch or continuous mode, depending on the experimental objectives.

    • Collect influent and effluent samples regularly for analysis of MDEA, COD, TOC, and suspended solids.

  • Monitoring:

    • Monitor the performance of the bioreactor by calculating the MDEA, COD, and TOC removal efficiencies.

    • Observe the sludge settling characteristics and monitor for any signs of foaming.

Protocol for MDEA Adsorption using Activated Carbon
  • Adsorbent Preparation:

    • Wash the activated carbon with deionized water to remove fines and impurities, then dry it in an oven at 105°C overnight.

  • Batch Adsorption Isotherms:

    • Prepare a series of MDEA solutions of known concentrations.

    • In a set of flasks, add a fixed amount of activated carbon to each MDEA solution.

    • Agitate the flasks on a shaker at a constant temperature for a predetermined time to reach equilibrium (e.g., 24 hours).

    • Filter the samples to separate the activated carbon.

    • Measure the final MDEA concentration in the filtrate.

    • Calculate the amount of MDEA adsorbed per unit mass of activated carbon and fit the data to adsorption isotherm models (e.g., Langmuir, Freundlich).

  • Column Studies:

    • Pack a glass column with a known amount of activated carbon.

    • Pump the MDEA-containing wastewater through the column at a constant flow rate.

    • Collect effluent samples at regular time intervals and measure the MDEA concentration.

    • Plot the breakthrough curve (effluent concentration vs. time) to determine the breakthrough and exhaustion times.

Protocol for MDEA Removal by Reverse Osmosis
  • Experimental Setup:

    • Use a laboratory-scale cross-flow reverse osmosis unit equipped with a high-pressure pump, a membrane cell, and pressure and flow rate sensors.

    • Install a polyamide thin-film composite RO membrane.

  • Procedure:

    • Pre-treat the MDEA-containing wastewater to remove any suspended solids or potential foulants.

    • Circulate the feed solution through the RO system at a constant temperature and flow rate.

    • Apply a specific operating pressure.

    • Collect permeate and retentate samples.

    • Measure the MDEA concentration in the feed, permeate, and retentate to calculate the rejection efficiency.

  • Optimization:

    • Vary the operating pressure, cross-flow velocity, and feed concentration to evaluate their effects on permeate flux and MDEA rejection.

Mandatory Visualizations

Experimental Workflow Diagrams

Experimental_Workflow_AOP cluster_prep Preparation cluster_treatment UV/H2O2 Treatment cluster_analysis Analysis Wastewater MDEA Wastewater Sample Characterization Initial Characterization (MDEA, COD, TOC, pH) Wastewater->Characterization Reactor Photochemical Reactor Characterization->Reactor pH_Adjustment pH Adjustment Reactor->pH_Adjustment H2O2_Addition H2O2 Addition pH_Adjustment->H2O2_Addition UV_Irradiation UV Irradiation & Stirring H2O2_Addition->UV_Irradiation Sampling Time-based Sampling UV_Irradiation->Sampling Quenching Reaction Quenching Sampling->Quenching Final_Analysis Final Analysis (MDEA, COD, TOC) Quenching->Final_Analysis Results Degradation Efficiency Results Final_Analysis->Results

Caption: Workflow for UV/H₂O₂ treatment of MDEA wastewater.

Biodegradation_Workflow start Start: Obtain Activated Sludge acclimation Inoculum Acclimation (Gradual MDEA Increase) start->acclimation bioreactor Setup Aerobic Bioreactor acclimation->bioreactor operation Batch or Continuous Operation (Control pH, Temp, DO) bioreactor->operation sampling Influent & Effluent Sampling operation->sampling analysis Analyze for MDEA, COD, TOC sampling->analysis evaluation Evaluate Removal Efficiency & Sludge Characteristics analysis->evaluation end End evaluation->end

Caption: Experimental workflow for MDEA biodegradation.

Troubleshooting Logic Diagram

Troubleshooting_RO_Fouling cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Rapid Decline in Permeate Flux Scaling Inorganic Scaling Problem->Scaling Colloidal Colloidal/Particulate Fouling Problem->Colloidal Biofouling Biofouling Problem->Biofouling Organic Organic Fouling Problem->Organic Antiscalant Add/Optimize Antiscalant Scaling->Antiscalant Check for mineral precipitates Pretreatment Improve Pre-treatment (MF/UF) Colloidal->Pretreatment Inspect for suspended solids Disinfection Disinfect Feed Water & Regularly Clean Membrane Biofouling->Disinfection Observe for biofilm formation Adsorption Pre-treat with Activated Carbon Organic->Adsorption Analyze for dissolved organic matter

Caption: Troubleshooting logic for RO membrane fouling.

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for the Quantification of N-Methyldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of N-Methyldiethanolamine (MDEA) with other analytical techniques. Detailed experimental protocols and supporting data are presented to assist in method selection and validation for researchers, scientists, and drug development professionals.

Comparison of Analytical Methods

The quantification of this compound (MDEA), a tertiary amine used in various industrial and pharmaceutical applications, requires robust and reliable analytical methods. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, other methods such as Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and titration are also employed.[1] The choice of method often depends on factors like required sensitivity, selectivity, sample matrix, and available instrumentation.

GC-based methods are highly sensitive for separating and analyzing components in an MDEA sample.[2] However, due to the polar nature and low volatility of MDEA, direct analysis can be challenging, often resulting in broad peaks and low sensitivity.[3] To overcome these challenges, a derivatization step is frequently employed to enhance the volatility of MDEA before GC analysis.[3]

Below is a summary of the performance characteristics of a validated GC-MS method compared to GC-FID and HPLC for the quantification of MDEA.

Table 1: Quantitative Comparison of Analytical Methods for this compound (MDEA) Quantification

ParameterGC-MSGC-FIDHPLC
Linearity (Concentration Range) 0.05 - 2.0 µg/mL0.05 - 2.0 g/LMethod Dependent
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Accuracy (Recovery) 79% - 88%[4]Not SpecifiedMethod Dependent
Precision (RSD%) < 15%Not SpecifiedTypically < 15%
Limit of Detection (LOD) 2.5 ng/mL[4]0.21 µg/LMethod Dependent
Limit of Quantification (LOQ) 10 ng/mL (estimated from LOD)0.70 µg/L (estimated from LOD)Method Dependent

Note: The data for GC-MS and GC-FID are compiled from various sources and may not represent a single validated method. HPLC performance is highly dependent on the specific column, mobile phase, and detector used.

Experimental Protocols

A detailed and robust experimental protocol is fundamental for achieving reliable and reproducible results. Below is a representative methodology for the validation of an MDEA quantification method using GC-MS with a derivatization step.

GC-MS Method for MDEA Quantification

This protocol is based on the derivatization of MDEA to improve its volatility and chromatographic behavior.

1. Sample Preparation and Derivatization:

  • Sample Preparation : For aqueous samples, acidification with hydrochloric acid (HCl) to a final concentration of 1 mM can improve the recovery of MDEA by preventing its loss during evaporation.[4] For serum samples, protein precipitation using perchloric acid may be necessary.[4]

  • Evaporation : The sample solution is evaporated to dryness under a stream of nitrogen.[4]

  • Derivatization : The dried residue is reacted with a derivatizing agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), at 60°C for 1 hour.[4] Silylation reagents like hexamethyldisilazane or trimethylchlorosilane are also effective.[3] The derivatization reaction should be carried out in an appropriate solvent, and the reagent should be in large excess to ensure complete conversion.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph : Agilent 7890B GC or equivalent.

  • Mass Spectrometer : Agilent 5977B MSD or equivalent.

  • Column : A non-polar or weakly polar column such as a DB-5, HP-5MS, or Rtx-5 (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the derivatized MDEA.[2]

  • Injector : Splitless mode at 270°C.[2]

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 10°C/min to 100°C.

    • Ramp 2: 20°C/min to 150°C.

    • Ramp 3: 50°C/min to 280°C, hold for 5-10 min.[2]

  • Carrier Gas : Helium at a constant flow rate of 1.0 - 1.2 mL/min.[2]

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized MDEA. For the TBDMS derivative of MDEA, the quantitation ion is m/z 202.[4]

    • Transfer Line Temperature : 280°C.

3. Method Validation Parameters:

  • Linearity : Prepare a series of at least five calibration standards of derivatized MDEA in a suitable solvent. Inject each standard in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be > 0.99.

  • Accuracy : Determine the recovery by spiking a blank matrix with a known concentration of MDEA and analyzing it against the calibration curve. The recovery should typically be within 80-120%.

  • Precision : Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a quality control sample at different concentrations. The relative standard deviation (RSD) should be < 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD can be determined based on the signal-to-noise ratio (S/N) of 3, and the LOQ at an S/N of 10.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the comparison between different analytical methods, the following diagrams are provided.

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Aqueous or Biological Sample Acidification Acidification (optional) Sample->Acidification Evaporation Evaporation to Dryness Acidification->Evaporation Derivatization Derivatization (e.g., with MTBSTFA) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM mode) Separation->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy (Recovery) Detection->Accuracy Precision Precision (RSD%) Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ

Caption: Experimental workflow for the validation of a GC-MS method for this compound quantification.

Method_Comparison cluster_attributes Method Attributes GCMS GC-MS Selectivity High Selectivity GCMS->Selectivity Excellent Sensitivity High Sensitivity GCMS->Sensitivity Excellent GCFID GC-FID GCFID->Sensitivity Good Cost Lower Cost GCFID->Cost Lower than MS HPLC HPLC Versatility Versatility HPLC->Versatility High Titration Titration Titration->Cost Very Low Simplicity Simplicity Titration->Simplicity Very Simple

Caption: Comparison of key attributes of different analytical methods for MDEA analysis.

Conclusion

The GC-MS method, particularly after a derivatization step, offers excellent sensitivity and selectivity for the quantification of this compound. While other methods like GC-FID, HPLC, and titration have their own advantages in terms of cost and simplicity, GC-MS remains the gold standard for trace-level quantification and structural confirmation.[1] The successful implementation and validation of a GC-MS method, following a detailed protocol as outlined in this guide, will ensure the generation of accurate and reliable data for researchers, scientists, and drug development professionals.

References

Comparative analysis of MDEA vs. MEA for H2S and CO2 removal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: MDEA vs. MEA for H₂S and CO₂ Removal

In the realm of industrial gas sweetening, the removal of acid gases such as hydrogen sulfide (H₂S) and carbon dioxide (CO₂) is critical for operational efficiency, safety, and environmental compliance. Among the various technologies available, amine treating stands out as a widely adopted method. This guide provides a detailed comparative analysis of two commonly used alkanolamines: Methyldiethanolamine (MDEA) and Monoethanolamine (MEA), tailored for researchers, scientists, and drug development professionals.

Performance Characteristics at a Glance

MEA, a primary amine, is known for its high reactivity and has been a stalwart in the industry for decades.[1] In contrast, MDEA, a tertiary amine, offers greater selectivity for H₂S over CO₂, a characteristic that is highly desirable in many applications.[1][2][3] The choice between these two amines often hinges on the specific requirements of the gas stream to be treated and the operational economic drivers.

Key Differences:
  • Reactivity: MEA reacts much faster with CO₂ than MDEA.[1][4] This high reactivity makes MEA suitable for bulk CO₂ removal.[1]

  • Selectivity: MDEA is selective towards H₂S, meaning it preferentially removes H₂S while allowing a significant portion of CO₂ to "slip" through.[1][2][3] This is advantageous when only H₂S removal is required.

  • Regeneration Energy: MDEA generally requires less energy for regeneration compared to MEA.[1][4][5] The heat of reaction for CO₂ with MEA is significantly higher than with MDEA.[6]

  • Corrosion: MDEA is less corrosive than MEA, allowing for higher amine concentrations in the solvent and higher acid gas loading.[7]

  • Solvent Cost: MEA is typically less expensive than MDEA.[8]

Quantitative Performance Data

The following table summarizes the key quantitative performance parameters of MDEA and MEA based on various studies and simulations.

ParameterMDEAMEASource(s)
Typical Concentration (wt%) 30 - 5015 - 30[1][7]
H₂S Removal Efficiency (%) > 99> 99[8][9]
CO₂ Removal Efficiency (%) Variable (designed for slip)High[8][9]
H₂S Selectivity HighLow[1][2][3]
Acid Gas Loading (mol acid gas/mol amine) 0.4 - 0.60.3 - 0.4[1][6]
Regeneration Energy (kJ/mol CO₂) (Approximate) 58.885[4][5]
Reaction Kinetics with H₂S InstantaneousInstantaneous[10][11][12]
Reaction Kinetics with CO₂ SlowFast[1][11]

Experimental Protocols

The evaluation of amine performance for acid gas removal typically involves laboratory-scale experiments and pilot plant studies using absorber-stripper systems. A generalized experimental protocol is outlined below.

General Experimental Setup for Amine Performance Evaluation:
  • System Preparation: An absorber (contactor) and a regenerator (stripper) column, typically packed or trayed, are set up.[13] Ancillary equipment includes a lean/rich amine heat exchanger, a reboiler, a condenser, and pumps.[14]

  • Solvent Preparation: Aqueous solutions of MDEA or MEA are prepared at the desired weight percentage.

  • Gas Feed: A synthetic gas mixture with known concentrations of H₂S, CO₂, and a carrier gas (like nitrogen or methane) is prepared and fed to the bottom of the absorber.

  • Absorption: The lean amine solution is introduced at the top of the absorber, flowing counter-currently to the gas stream.[15] The acid gases are absorbed by the amine solution. The treated ("sweet") gas exits from the top of the absorber.

  • Regeneration: The "rich" amine, now laden with acid gases, is preheated in the lean/rich heat exchanger and then fed to the top of the regenerator.[14]

  • Stripping: In the regenerator, the rich amine is heated by a reboiler at the bottom. The heat causes the amine to release the absorbed acid gases.[15] The liberated acid gases and steam exit from the top of the regenerator.

  • Cooling and Recirculation: The regenerated ("lean") amine is cooled in the lean/rich heat exchanger and then further cooled before being pumped back to the absorber for reuse.[16] The acid gas stream from the regenerator is cooled to condense any water vapor, and the concentrated acid gas is sent for further processing (e.g., a Claus unit for sulfur recovery).

  • Analysis: Gas chromatographs and other analytical instruments are used to measure the concentration of H₂S and CO₂ in the inlet sour gas and the outlet sweet gas to determine the removal efficiency.

Visualizing the Processes

To better understand the logical flow and chemical interactions, the following diagrams have been generated using the Graphviz (DOT language).

AmineTreatingProcess cluster_absorber Absorption Section cluster_regeneration Regeneration Section SourGas Sour Gas (H₂S, CO₂) Absorber Absorber SourGas->Absorber Inlet SweetGas Sweet Gas Absorber->SweetGas Outlet RichAmine Rich Amine Absorber->RichAmine HeatExchanger Lean/Rich Heat Exchanger RichAmine->HeatExchanger HeatExchanger->Absorber Cooled Lean Amine Regenerator Regenerator (Stripper) HeatExchanger->Regenerator Reboiler Reboiler (Heat) Regenerator->Reboiler AcidGas Acid Gas (H₂S, CO₂) Regenerator->AcidGas LeanAmine Lean Amine Regenerator->LeanAmine LeanAmine->HeatExchanger

Caption: General Amine Treating Process Workflow.

ChemicalReactions MEA_CO2 2RNH₂ + CO₂ ⇌ RNH₃⁺ + RNHCOO⁻ (Fast Carbamate Formation) MEA_H2S RNH₂ + H₂S ⇌ RNH₃⁺ + HS⁻ (Instantaneous Protonation) MDEA_CO2 R₃N + H₂O + CO₂ ⇌ R₃NH⁺ + HCO₃⁻ (Slow Bicarbonate Formation) MDEA_H2S R₃N + H₂S ⇌ R₃NH⁺ + HS⁻ (Instantaneous Protonation)

References

A Comparative Guide to Amine Regeneration: MDEA vs. DEA vs. MEA in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize CO2 capture processes, understanding the energy consumption associated with the regeneration of different amine solvents is paramount. This guide provides an objective comparison of the energy performance of three commonly used amines: monoethanolamine (MEA), diethanolamine (DEA), and methyldiethanolamine (MDEA), supported by experimental data.

The regeneration of amine solvents, a critical step in chemical absorption-based CO2 capture, is an energy-intensive process that significantly impacts the overall cost and efficiency of the technology. This process typically involves heating the CO2-rich amine solution in a stripper column to break the chemical bonds between the amine and CO2, releasing the captured CO2. The energy required for this step, often referred to as the reboiler heat duty, is a key metric for evaluating the performance of different amine solvents.

Quantitative Comparison of Regeneration Energy

The energy required for the regeneration of MDEA, DEA, and MEA is influenced by several factors, including the heat of absorption, sensible heat required to raise the solvent's temperature, and the heat of vaporization for generating stripping steam.[1] Experimental studies consistently demonstrate a clear hierarchy in the energy consumption of these three amines.

Amine SolventRelative Heat Duty (% of MEA)Heat of Absorption (kJ/mol CO2)Key Characteristics
MDEA (Methyldiethanolamine)40 - 70% (implied, lower than DEA)~58.8 - 60.9Tertiary amine, lower heat of reaction, higher resistance to degradation, and less corrosive.[1][2]
DEA (Diethanolamine)40 - 70%~65.0Secondary amine, requires a lower energy cost for regeneration compared to MEA.[3]
MEA (Monoethanolamine)100% (Baseline)~85.0 - 85.6Primary amine, high reactivity with CO2, but also the highest energy demand for regeneration.[1][4]

Table 1: Comparison of Regeneration Energy and Characteristics of MDEA, DEA, and MEA.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to quantify the energy consumption of amine regeneration. A common experimental setup involves a laboratory-scale absorption and desorption apparatus.

A typical experimental procedure for comparing the regeneration performance of different amines includes the following steps:

  • Solvent Preparation: Aqueous solutions of MDEA, DEA, and MEA are prepared at specific concentrations (e.g., 30 wt%).

  • CO2 Absorption (Loading): A simulated flue gas containing a known concentration of CO2 is bubbled through the amine solution in an absorber column at a controlled temperature and pressure until the solution is saturated with CO2 (CO2-rich).

  • Regeneration (Stripping): The CO2-rich amine solution is then pumped to a stripping column equipped with a reboiler.

  • Heating and Stripping: The solution is heated in the reboiler to a specific temperature (e.g., 100-120°C) to reverse the absorption reaction and release the CO2. The released CO2 and water vapor are passed through a condenser to separate the water, which is returned to the stripper.

  • Energy Measurement: The energy supplied to the reboiler is carefully measured using a power meter. This value, normalized by the amount of CO2 released, represents the regeneration energy.

  • Analysis: The CO2 loading in the lean (regenerated) and rich amine solutions is determined to calculate the cyclic capacity of the solvent.

Visualizing the Process

To better understand the experimental workflow and the logical relationships in the amine regeneration process, the following diagrams are provided.

Experimental_Workflow cluster_prep Solvent Preparation cluster_absorption CO2 Absorption cluster_regeneration Regeneration cluster_analysis Analysis Prep Prepare Amine Solutions (MDEA, DEA, MEA) Absorb Bubble Flue Gas through Amine Prep->Absorb Rich_Amine CO2-Rich Amine Absorb->Rich_Amine Saturation Strip Heat in Stripper (Reboiler) Rich_Amine->Strip Analyze Determine CO2 Loading & Cyclic Capacity Rich_Amine->Analyze Lean_Amine Lean Amine Strip->Lean_Amine CO2_Out Released CO2 Strip->CO2_Out Measure Measure Energy (Reboiler Duty) Strip->Measure Lean_Amine->Absorb Recycle Lean_Amine->Analyze Amine_Regeneration_Process Rich_Amine_In CO2-Rich Amine (from Absorber) Stripper Stripper Column Rich_Amine_In->Stripper Reboiler Reboiler Stripper->Reboiler Liquid down Vapor up   Condenser Condenser Stripper->Condenser Vapor (CO2 + H2O) Lean_Amine_Out Lean Amine (to Absorber) Reboiler->Lean_Amine_Out Heat Input CO2_Product CO2 Product Condenser->CO2_Product Reflux Reflux Condenser->Reflux Reflux->Stripper

References

A Comparative Performance Analysis of MDEA/Piperazine Blends and Conventional Amine Solvents for CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the efficacy of blended amine solvents versus traditional formulations in post-combustion carbon capture, supported by experimental data.

The pursuit of efficient and cost-effective carbon capture technologies is a critical endeavor in mitigating greenhouse gas emissions. Amine scrubbing remains a leading method for post-combustion CO2 capture, with ongoing research focused on optimizing solvent performance. This guide provides a detailed comparison of blended N-methyldiethanolamine (MDEA) and piperazine (PZ) solvents against conventional amine solvents such as monoethanolamine (MEA) and diethanolamine (DEA). The analysis focuses on key performance indicators including CO2 absorption rate, loading capacity, regeneration energy, and solvent degradation, supported by experimental findings.

Performance Metrics: A Quantitative Comparison

The selection of an optimal amine solvent hinges on a trade-off between several key performance indicators. The following tables summarize experimental data comparing MDEA/PZ blends with conventional amines.

SolventCO2 Absorption Rate (mmol/mol-s)ConditionsReference
30wt% Piperazine1.8140°C, 12kPa CO2[1]
10wt%-DEA/20wt%-PZ1.6840°C, 12kPa CO2[1]
30wt% MEA1.0940°C, 12kPa CO2[1]
10wt%-MDEA/20wt%-PZ1.0440°C, 12kPa CO2[1]
50wt% MDEA0.0440°C, 12kPa CO2[1]

Table 1: Comparative CO2 Absorption Rates of Various Amine Solvents.

SolventCO2 Loading Capacity (mol CO2/mol amine)ConditionsReference
30wt% Piperazine1.0640°C, 12kPa CO2[1]
10wt%-AMP/20wt%-PZ0.9940°C, 12kPa CO2[1]
10wt%-DEA/20wt%-PZ0.8840°C, 12kPa CO2[1]
30wt% MEA0.50 - 0.6040°C, 12kPa CO2[1]
MDEA~1.0-[2]

Table 2: Comparative CO2 Loading Capacities of Various Amine Solvents.

SolventRegeneration Energy (GJ/tonne CO2)ConditionsReference
30 wt% MEA~4.0-[1]
MDEA/PZ (35/15 wt%)3.235Stripper pressure 2.3 bar[3][4]
MDEA/PZ (30/20 wt%)3.20Stripper pressure 2.3 bar[3]
MDEA2.8Stripper temp 120-130°C[5]
DEA2.8 - 4.2Stripper temp 70-130°C[5]

Table 3: Comparative Regeneration Energy Requirements of Various Amine Solvents.

SolventAmine Loss Rate (mM/hr)ConditionsReference
7 m MDEAHigher than MDEA/PZThermal & Oxidizing[6][7]
7 m MDEA/2 m PZ (MDEA)0.17 ± 0.210.25 mol CO2/mol alkalinity[6][7]
7 m MDEA/2 m PZ (PZ)0.24 ± 0.060.25 mol CO2/mol alkalinity[6][7]
8 m PZLower than MDEA/PZThermal & Oxidizing[6][7]

Table 4: Comparative Amine Degradation Rates.

Experimental Protocols

The data presented in this guide are derived from various experimental setups designed to simulate the conditions of post-combustion CO2 capture. A general methodology for evaluating solvent performance is outlined below.

CO2 Absorption and Loading Capacity Measurement:

A common experimental setup for measuring CO2 absorption rates and loading capacity is a solvent screening apparatus.[1][8] This typically consists of several glass reactors immersed in a temperature-controlled bath.

  • Solvent Preparation: A known volume and concentration of the amine solvent is prepared and placed in the reactor.[1]

  • Gas Introduction: A gas stream with a specific CO2 partial pressure (e.g., 10-20 kPa in nitrogen) is bubbled through the solvent at a controlled flow rate.[1]

  • Real-time Monitoring: The CO2 concentration in the outlet gas stream is continuously monitored using sensors. The difference between the inlet and outlet CO2 concentrations allows for the calculation of the absorption rate.[1]

  • Equilibrium and Loading: The experiment continues until the solvent is saturated with CO2 (i.e., the inlet and outlet CO2 concentrations are equal). The total amount of CO2 absorbed is then used to determine the loading capacity, expressed as moles of CO2 per mole of amine.[1][9]

  • Temperature Control: The reactor temperature is maintained at a constant value, typically around 40°C, to simulate absorber conditions.[1]

Regeneration Energy Evaluation:

The energy required for solvent regeneration is a critical economic factor. This is typically evaluated by heating the CO2-rich solvent in a stripping column (regenerator).

  • Stripping Process: The CO2-rich amine solution is heated to its boiling point in a regenerator, often at elevated pressures.[3][4]

  • CO2 Release: The heat breaks the chemical bonds between the amine and CO2, releasing the CO2 as a gas.

  • Energy Input Measurement: The heat duty of the reboiler, which provides the energy for the stripping process, is measured. This value is then normalized to the amount of CO2 released to determine the regeneration energy in GJ/tonne CO2.[3][4]

Solvent Degradation Analysis:

Solvent degradation is assessed through long-term experiments under thermal and oxidative stress.

  • Integrated Solvent Degradation Apparatus (ISDA): This apparatus cycles the solvent between an absorber (with oxygen) and a stripper (at high temperature) to simulate industrial conditions.[6][7]

  • Sample Analysis: Samples of the solvent are taken periodically and analyzed using techniques like chromatography to identify and quantify degradation products.[6][7]

  • Degradation Rate Calculation: The rate of amine loss is determined from the concentration changes over time.[6][7]

Visualizing the Mechanisms and Workflows

Chemical Reaction Pathways:

The following diagrams illustrate the simplified reaction mechanisms for CO2 capture by MEA and MDEA/PZ blends.

CO2_Absorption_MEA CO2 CO2 Zwitterion Zwitterion Intermediate (R2N+HCOO-) CO2->Zwitterion + MEA Bicarbonate Bicarbonate (HCO3-) CO2->Bicarbonate + H2O MEA MEA (R2NH) Carbamate Carbamate (R2NCOO-) Zwitterion->Carbamate + MEA - MEAH+ Protonated_MEA Protonated MEA (R2NH2+) Bicarbonate->Protonated_MEA + MEA - H2O Water H2O

Caption: Simplified reaction pathway for CO2 absorption by MEA.

CO2_Absorption_MDEA_PZ cluster_PZ Piperazine (PZ) Reactions cluster_MDEA MDEA Reaction (Base Catalyzed) CO2_PZ CO2 PZ_Carbamate PZ-Carbamate CO2_PZ->PZ_Carbamate + PZ PZ PZ PZ_Dicarbamate PZ-Dicarbamate PZ_Carbamate->PZ_Dicarbamate + CO2 CO2_MDEA CO2 Bicarbonate Bicarbonate (HCO3-) CO2_MDEA->Bicarbonate + H2O Water H2O Protonated_MDEA Protonated MDEA (MDEAH+) Bicarbonate->Protonated_MDEA + MDEA MDEA MDEA

Caption: Simplified reaction pathways for CO2 absorption in MDEA/PZ blends.

Experimental Workflow:

The logical flow of a typical experimental procedure for evaluating amine solvent performance is depicted below.

Experimental_Workflow start Start: Solvent Selection prep Solvent Preparation (Amine + Water) start->prep abs_exp Absorption Experiment (Controlled T, P, Flow) prep->abs_exp degrad_exp Degradation Study (Long-term Cycling) prep->degrad_exp data_acq Data Acquisition (Outlet CO2 Concentration) abs_exp->data_acq calc_rate Calculate Absorption Rate data_acq->calc_rate calc_load Calculate Loading Capacity data_acq->calc_load compare Compare Performance Metrics calc_rate->compare regen_exp Regeneration Experiment (Heating of Rich Solvent) calc_load->regen_exp measure_energy Measure Regeneration Energy regen_exp->measure_energy measure_energy->compare analyze_degrad Analyze Degradation Products degrad_exp->analyze_degrad analyze_degrad->compare end End: Optimal Solvent Identification compare->end

Caption: Generalized workflow for amine solvent performance evaluation.

Discussion and Conclusion

The experimental data consistently demonstrate that the addition of piperazine to MDEA significantly enhances the CO2 absorption rate, which is a primary drawback of using MDEA alone.[10][11][12] While pure piperazine exhibits a high absorption rate and loading capacity, its use in high concentrations can be limited by issues such as viscosity and potential crystallization.[10]

MDEA/PZ blends offer a compelling compromise, combining the high loading capacity and low regeneration energy characteristic of tertiary amines like MDEA with the rapid reaction kinetics of PZ.[3][13] Specifically, MDEA/PZ blends have been shown to have lower regeneration energy requirements compared to the industry-standard 30 wt% MEA solution.[3][4]

In terms of solvent stability, MDEA/PZ blends have demonstrated lower degradation rates compared to MDEA alone under certain conditions.[6][7] However, it is important to note that the corrosiveness of amine solutions can be influenced by the addition of piperazine, and this is an important consideration for industrial applications.[14]

References

Economic viability study of MDEA-based gas sweetening processes

Author: BenchChem Technical Support Team. Date: December 2025

Methyldiethanolamine (MDEA) has emerged as a prominent solvent in gas sweetening processes, offering distinct economic and operational advantages over other amine-based alternatives. This guide provides a comparative analysis of MDEA's performance against other solvents, supported by experimental and simulation data, to assist researchers and drug development professionals in making informed decisions for their gas treatment applications.

Comparative Performance of Amine Solvents

MDEA, a tertiary amine, is often favored for its selectivity in removing hydrogen sulfide (H₂S) while allowing a significant portion of carbon dioxide (CO₂) to "slip" through, which can be advantageous in specific applications such as upgrading H₂S content for a sulfur plant feed.[1] This selectivity, combined with lower energy requirements for regeneration, often translates into significant cost savings.

A comparative study using the ProMax® simulator highlighted that MDEA-based processes, particularly blended amines like MDEA/DGA (diglycolamine) and MDEA/DEA (diethanolamine), are more economically viable than the Benfield HiPure process.[2] The study demonstrated a potential for a 50% reduction in capital costs, a 20% saving on stripping costs, and a 48% saving on annual power needed for solvent circulation.[2]

In contrast, primary amines like monoethanolamine (MEA) and secondary amines like diethanolamine (DEA) are more reactive and can remove a higher percentage of both H₂S and CO₂.[1][3] However, this higher reactivity comes at the cost of higher energy consumption for regeneration and potentially higher corrosion rates.[1][2] A study comparing DEA and MDEA showed that while DEA removed 100% of H₂S and 99.07% of both H₂S and CO₂, MDEA removed 99.95% of H₂S and 68.85% of both H₂S and CO₂.[1] Despite the lower overall acid gas removal, MDEA's lower vapor pressure, resistance to degradation, and reduced corrosivity contribute to capital and operating cost savings.[1]

The addition of activators like piperazine (PZ) to MDEA can enhance its performance, allowing for increased raw gas flow rates while maintaining product specifications.[4][5] However, the effectiveness of such blends can be plant-specific, with some cases showing a deviation from H₂S specifications.[4][5]

Amine Solvent/ProcessH₂S Removal EfficiencyCO₂ Removal EfficiencyCapital CostOperating Cost (Energy)Key AdvantagesKey Disadvantages
MDEA High (e.g., 99.95%)[1]Moderate (e.g., 68.85%)[1]LowerLowerSelective H₂S removal, lower energy use, less corrosive[1][2]Lower CO₂ removal, higher solvent cost than MEA/DEA[1]
MDEA/DEA Blend HighHighLower than BenfieldLower than BenfieldGood overall acid gas removal, cost-effective[2]
MDEA/PZ Blend HighHighIncreased throughput, high performance[4][5]Can lead to H₂S slip in some cases[4][5]
DEA Very High (100%)[1]Very High (99.07%)[1]HigherHigh removal efficiency[1]Higher energy use, higher circulation needs[1]
MEA Very HighVery HighHigherHigh reactivity[3]High energy use, more corrosive
Benfield HiPure HighHighHighHighHigh purity achievableHigh capital and operating costs, corrosion issues[2]

Experimental Protocols

The majority of the cited data is derived from process simulations using specialized software such as ProMax® and Aspen HYSYS. These simulations are crucial for evaluating the technical and economic performance of different gas sweetening configurations.

Simulation Methodology (General Protocol)

A typical simulation-based study for evaluating MDEA-based gas sweetening processes involves the following steps:

  • Process Flowsheet Development : A process flow diagram (PFD) is created within the simulation software, representing the key unit operations of the gas sweetening plant. This includes an absorber column, a regenerator (stripper) column, heat exchangers, pumps, and flash drums.

  • Component and Thermodynamic Model Selection : The chemical components present in the natural gas stream (methane, ethane, CO₂, H₂S, etc.) and the amine solvent (MDEA, water, and any additives) are defined. An appropriate thermodynamic fluid package, such as the "Acid Gas - Chemical Solvents" package in Aspen HYSYS or "Amine Sweetening - PR" in ProMax, is selected to accurately model the complex chemical reactions and phase equilibria.[4][6]

  • Feed Stream Specification : The composition, flow rate, temperature, and pressure of the sour gas feed stream are specified based on actual plant data or a representative case study.

  • Unit Operation Modeling : Each piece of equipment in the PFD is configured with specific operating parameters.

    • Absorber : Number of theoretical stages, pressure drop, and lean amine inlet temperature and flow rate are defined.

    • Regenerator : Number of theoretical stages, reboiler and condenser pressures, and reboiler duty or steam rate are specified.

  • Simulation and Data Analysis : The simulation is run to reach a steady state. Key performance indicators are then extracted from the simulation results, including:

    • Sweet gas composition (H₂S and CO₂ content)

    • Rich and lean amine loading (moles of acid gas per mole of amine)

    • Reboiler heat duty (a measure of energy consumption)

    • Solvent circulation rate

  • Economic Analysis : The capital and operating costs are estimated based on the simulation results.

    • Capital Costs (CAPEX) : Equipment sizing from the simulation is used to estimate the cost of major equipment.[2]

    • Operating Costs (OPEX) : This includes the cost of utilities (steam for the reboiler, electricity for pumps), solvent losses, and maintenance.[2]

Process Workflow Diagram

The following diagram illustrates the general workflow of a typical MDEA-based gas sweetening process.

MDEA_Process SourGas Sour Gas In Absorber Absorber SourGas->Absorber SweetGas Sweet Gas Out Absorber->SweetGas RichAmine Rich Amine Absorber->RichAmine HeatExchanger Lean/Rich Heat Exchanger RichAmine->HeatExchanger Regenerator Regenerator (Stripper) HeatExchanger->Regenerator Cooler Cooler HeatExchanger->Cooler AcidGas Acid Gas Out Regenerator->AcidGas LeanAmine Lean Amine Regenerator->LeanAmine Reboiler Reboiler (Steam In) Regenerator->Reboiler LeanAmine->HeatExchanger Pump Pump Pump->Absorber Cooler->Pump Reboiler->Regenerator

Caption: MDEA-based gas sweetening process flow.

References

Assessing the Environmental Impact of N-Methyldiethanolamine and its Degradation Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyldiethanolamine (MDEA) is a tertiary amine widely used in gas treating processes for the selective removal of hydrogen sulfide (H₂S) and, to a lesser extent, carbon dioxide (CO₂). While effective in its industrial applications, its potential environmental impact, along with that of its degradation byproducts and alternatives, warrants a thorough assessment. This guide provides a comparative analysis of the environmental profiles of MDEA, its common alternatives—Monoethanolamine (MEA), Diethanolamine (DEA), and Piperazine (PZ)—and its primary degradation byproducts. The information is supported by experimental data and detailed methodologies to aid in informed decision-making and further research.

Comparative Environmental Data

To facilitate a clear comparison, the following tables summarize the key quantitative data on the aquatic toxicity and biodegradability of MDEA, its alternatives, and its degradation byproducts.

Table 1: Aquatic Toxicity Data

This table presents the acute toxicity of the selected amines and their byproducts to various aquatic organisms. The data is primarily presented as the median lethal concentration (LC₅₀) for fish and the median effective concentration (EC₅₀) for aquatic invertebrates (Daphnia) and algae. Lower values indicate higher toxicity.

SubstanceTest SpeciesEndpointConcentration (mg/L)Exposure Time
This compound (MDEA) Leuciscus idus (Fish)LC₅₀1,466[1]96 h
Daphnia magna (Invertebrate)EC₅₀233[1]48 h
Pseudokirchneriella subcapitata (Algae)EC₅₀>100[1]72 h
Monoethanolamine (MEA) Pimephales promelas (Fish)LC₅₀1200[2]96 h
Daphnia magna (Invertebrate)EC₅₀250[2]48 h
Skeletonema costatum (Algae)EC₅₀73[2]72 h
Diethanolamine (DEA) Oncorhynchus mykiss (Fish)LC₅₀460[3]96 h
Ceriodaphnia dubia/affinis (Invertebrate)LC₅₀30.1[3]48 h
Desmodesmus subspicatus (Algae)EC₅₀7.8[3]72 h
Piperazine (PZ) Oryzias latipes (Fish)LC₅₀>100[4]96 h
Daphnia magna (Invertebrate)EC₅₀105.448 h
Pseudokirchneriella subcapitata (Algae)ErC₅₀153.172 h
Bicine (N,N-Bis(2-hydroxyethyl)glycine) Aquatic InvertebratesEC₅₀>124[5]48 h
AlgaeErC₅₀>100[5]72 h
Sarcosine --Data not available-
Hydroxyethyl Sarcosine --Data not available-
Table 2: Biodegradability Data

This table outlines the readiness of MDEA, its alternatives, and byproducts to biodegrade, based on standardized OECD 301 test guidelines. A substance is generally considered "readily biodegradable" if it achieves ≥60% biodegradation within a 28-day period and satisfies the "10-day window" criterion.

SubstanceTest GuidelineBiodegradationTest DurationResult
This compound (MDEA) -96%[1]18 daysReadily biodegradable
Monoethanolamine (MEA) OECD 301D0%[2]28 daysNot readily biodegradable
Diethanolamine (DEA) OECD 301F93%[6]28 daysReadily biodegradable
Piperazine (PZ) OECD 301F65%28 daysReadily biodegradable
Bicine (N,N-Bis(2-hydroxyethyl)glycine) -94%[5]28 daysReadily biodegradable
Sarcosine ---Readily biodegradable[7]
Hydroxyethyl Sarcosine ---Data not available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized OECD guidelines.

Aquatic Toxicity Testing: Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour period.

  • Test Organisms: A recommended fish species (e.g., Zebrafish, Fathead Minnow, Rainbow Trout) is selected. The fish are acclimated to the test conditions for at least 12 days.

  • Test Conditions: The test is conducted in a controlled environment with specific ranges for temperature, pH, and dissolved oxygen, maintained throughout the experiment. A 16-hour light and 8-hour dark photoperiod is typically used.

  • Procedure:

    • A range of test concentrations and a control (without the test substance) are prepared.

    • A specified number of fish are randomly distributed into the test and control tanks.

    • The fish are not fed during the 96-hour exposure period.

    • Observations of mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The cumulative mortality at each concentration is plotted against the concentration, and the LC₅₀ value is determined using appropriate statistical methods (e.g., probit analysis).

Biodegradability Testing: Manometric Respirometry Test (based on OECD Guideline 301F)

This method evaluates the ready biodegradability of a chemical substance by measuring the oxygen consumed by microorganisms during its degradation.

  • Inoculum: The test uses a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.

  • Test Setup:

    • The test substance is added to a mineral medium in sealed vessels, along with the inoculum.

    • Control vessels containing only the inoculum and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

    • The vessels are connected to a respirometer that measures the change in pressure due to oxygen consumption. Carbon dioxide produced is absorbed by a potassium hydroxide solution.

  • Procedure:

    • The vessels are incubated in the dark at a constant temperature (typically 20 ± 1°C) for 28 days.

    • The oxygen uptake is measured continuously or at frequent intervals.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance. For a substance to be classified as readily biodegradable, it must reach at least 60% of its ThOD within a 10-day window during the 28-day test period.[8][9][10]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for aquatic toxicity and biodegradability testing.

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis acclimation Acclimation of Test Fish prep_solutions Preparation of Test and Control Solutions acclimation->prep_solutions exposure 96-hour Exposure prep_solutions->exposure observation Record Mortality and Sublethal Effects at 24, 48, 72, 96h exposure->observation lc50 LC50 Calculation observation->lc50

Caption: Workflow for the Fish Acute Toxicity Test (OECD 203).

Biodegradability_Workflow cluster_setup Setup cluster_incubation Incubation & Measurement cluster_data Data Analysis inoculum Prepare Inoculum (Activated Sludge) vessels Prepare Test, Control, and Reference Vessels inoculum->vessels incubation 28-day Incubation at Constant Temperature vessels->incubation measurement Measure Oxygen Consumption (Respirometry) incubation->measurement calculation Calculate % Biodegradation vs. ThOD measurement->calculation assessment Assess 'Readily Biodegradable' Status (10-day window) calculation->assessment

Caption: Workflow for the Ready Biodegradability Test (OECD 301F).

Discussion and Conclusion

The compiled data indicates that while MDEA itself is readily biodegradable, some of its alternatives present a more complex environmental profile. Diethanolamine (DEA), for instance, exhibits higher aquatic toxicity, particularly to algae and invertebrates, compared to MDEA. Monoethanolamine (MEA) shows low biodegradability in standard tests. Piperazine (PZ), another alternative, demonstrates both ready biodegradability and relatively low aquatic toxicity.

A significant area for further research is the environmental impact of MDEA's degradation byproducts. While bicine and sarcosine appear to be readily biodegradable, a comprehensive understanding of their aquatic toxicity is lacking. For hydroxyethyl sarcosine, there is a notable absence of both ecotoxicity and biodegradability data.

This guide serves as a foundational resource for researchers and professionals. The provided data and protocols can aid in selecting more environmentally benign alternatives where feasible and highlight the critical need for further investigation into the environmental fate and effects of the degradation byproducts of MDEA and other amine-based solvents. A complete life cycle assessment would be beneficial for a holistic understanding of the environmental footprint of these industrial chemicals.

References

Cross-Validation of Analytical Techniques for MDEA Concentration Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of N-methyldiethanolamine (MDEA) concentration is critical in various industrial and research applications, from gas treatment processes to its potential role as an impurity or metabolite in pharmaceutical development. The selection of an appropriate analytical technique is paramount for achieving reliable and accurate quantification. This guide provides a comprehensive comparison of common analytical methods for measuring MDEA concentration, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Overview of Analytical Techniques

Several analytical techniques are employed for the quantification of MDEA, each with its own set of advantages and limitations. The primary methods include traditional wet chemistry techniques like titration, and more sophisticated instrumental methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and Raman spectroscopy. The choice of method often depends on factors like the required sensitivity, the complexity of the sample matrix, available equipment, and the desired speed of analysis.

Comparative Performance of Analytical Techniques

The performance of each analytical technique can be evaluated based on several key parameters, including accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and typical analysis time. The following table summarizes these quantitative metrics for the discussed methods.

Parameter Titration Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC) Raman Spectroscopy
Principle Acid-Base NeutralizationSeparation by volatility/polaritySeparation by polarityVibrational Spectroscopy
Accuracy (% Recovery) 98-102% (Typical for Titration)85-118%[1]94.4-96.2% (for related amine)[2]High (dependent on calibration model)
Precision (%RSD) < 1%< 10%[1]< 2% (Typical for HPLC)Low (instrument dependent)
Limit of Detection (LOD) ~100 ppm1.5 µg/mL[1]0.01 mg/g (for related amine)[2]High ppm range
Limit of Quantification (LOQ) ~300 ppm5 µg/mL[1]0.03 mg/g (for related amine)[2]High ppm range
Linearity (R²) > 0.99≥ 0.99[1]> 0.999[2]> 0.98[3]
Analysis Time per Sample 5-15 minutes10-30 minutes10-20 minutes< 5 minutes
Key Advantages Cost-effective, simple, no specialized equipment.[4]High sensitivity and selectivity, can analyze impurities.[4]Versatile, suitable for non-volatile samples.[4]Fast, non-destructive, suitable for online monitoring.[5]
Key Disadvantages Low sensitivity, susceptible to interference from other alkaline species.[4][6]May require derivatization for polar analytes, requires specialized equipment.[7]Can be complex to develop methods, requires expensive equipment.[4]Lower sensitivity compared to chromatographic methods, requires robust calibration.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these techniques. Below are the protocols for the key experiments.

Titration (Acid-Base)

This method determines the total basicity of a sample, which is attributed to the MDEA concentration in a pure or known matrix.

  • Reagents and Equipment:

    • Standardized 0.5 N Hydrochloric Acid (HCl) titrant.[8]

    • Deionized water.

    • Methyl orange or a mixed indicator (e.g., methyl orange and indigo carmine).[9]

    • Burette (50 mL), beaker (250 mL), and magnetic stirrer.

    • Analytical balance.

  • Procedure:

    • Accurately weigh approximately 2-3 grams of the MDEA sample into a 250 mL beaker.[9]

    • Add 50 mL of deionized water and a few drops of the chosen indicator.

    • Titrate the sample with the standardized 0.5 N HCl solution while continuously stirring.

    • The endpoint is reached when the indicator undergoes a distinct color change (e.g., from green to violet for the mixed indicator).

    • Record the volume of HCl used.

    • The concentration of MDEA (in wt%) is calculated using the following formula:

      MDEA (wt%) = (V * N * MW) / (W * 10)

      Where:

      • V = Volume of HCl used (mL)

      • N = Normality of HCl

      • MW = Molecular weight of MDEA (119.16 g/mol )

      • W = Weight of the sample (g)

Gas Chromatography with Flame Ionization Detector (GC-FID)

GC-FID is a highly sensitive method for quantifying MDEA. Due to MDEA's polarity and high boiling point, derivatization is often recommended to improve its volatility and chromatographic behavior.[7]

  • Reagents and Equipment:

    • GC system with a Flame Ionization Detector (FID).

    • A polar capillary column (e.g., Wax phase) is recommended for good peak shape.[7]

    • Helium or Hydrogen as carrier gas.

    • Derivatization agent (e.g., silylation reagent like hexamethyldisilazane).[7]

    • MDEA standard of known purity.

    • Suitable solvent (e.g., methanol).

    • Autosampler vials, syringes.

  • Procedure:

    • Sample Preparation (Derivatization): [7]

      • To 50-100 µL of the MDEA sample, add 1 mL of a silylation reagent.

      • Heat the mixture at 80°C for 30-40 minutes to ensure complete derivatization.

    • Instrumental Conditions: [10]

      • Injector Temperature: 275-300°C.[7]

      • Oven Temperature Program: Start at 50°C (hold for 1 min), then ramp at 10°C/min to 250°C (hold for 5-10 min).

      • Detector Temperature: 300°C.

      • Carrier Gas Flow: 1-2 mL/min.

    • Calibration:

      • Prepare a series of MDEA standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L) and derivatize them in the same manner as the samples.[10]

      • Inject the derivatized standards into the GC-FID system.

      • Construct a calibration curve by plotting the peak area against the concentration of the MDEA standards.

    • Sample Analysis:

      • Inject the prepared (derivatized) sample into the GC-FID.

      • Identify the MDEA peak based on its retention time compared to the standards.

      • Quantify the MDEA concentration in the sample using the calibration curve.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for MDEA analysis, particularly for samples that are not amenable to the high temperatures of GC.[4] Pre-column derivatization is often necessary as MDEA lacks a strong chromophore for UV detection.

  • Reagents and Equipment:

    • HPLC system with a UV or other suitable detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Derivatization agent (e.g., phenyl isothiocyanate).

    • MDEA standard of known purity.

    • Mobile phase: Acetonitrile and water gradient.

    • Autosampler vials, syringes.

  • Procedure:

    • Sample Preparation (Pre-column Derivatization):

      • Mix a known volume of the sample with the derivatization agent in a suitable buffer.

      • Allow the reaction to proceed to completion according to the derivatization agent's protocol.

    • Instrumental Conditions:

      • Column: C18 reverse-phase.

      • Mobile Phase: A gradient of acetonitrile and water is typically used.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength appropriate for the derivatized MDEA.

      • Injection Volume: 10-20 µL.

    • Calibration:

      • Prepare and derivatize a series of MDEA standards of known concentrations.

      • Inject the derivatized standards and create a calibration curve of peak area versus concentration.

    • Sample Analysis:

      • Inject the derivatized sample.

      • Identify and quantify the MDEA derivative peak using the calibration curve.

Raman Spectroscopy

Raman spectroscopy is a rapid, non-destructive technique that can be used for both offline and online monitoring of MDEA concentration in aqueous solutions.[5]

  • Reagents and Equipment:

    • Raman spectrometer with a laser source (e.g., 785 nm).

    • Fiber optic probe.

    • Sample vials or a flow cell for online measurement.

    • MDEA standards of known purity.

  • Procedure:

    • Calibration:

      • Prepare a set of MDEA aqueous solutions with varying known concentrations (e.g., 10% to 90% by weight).[11]

      • Acquire the Raman spectrum for each standard solution. Set the integration time to an appropriate value (e.g., 10 seconds) and average multiple scans.[3]

      • Identify a characteristic MDEA peak that shows a linear response to concentration changes (e.g., ~1458 cm⁻¹).[3]

      • Create a calibration model by plotting the intensity or area of the characteristic peak against the MDEA concentration. A linear fit is typically applied.[3]

    • Sample Analysis:

      • Place the sample in a vial or in the flow cell.

      • Acquire the Raman spectrum of the sample under the same conditions as the standards.

      • Measure the intensity or area of the characteristic MDEA peak.

      • Calculate the MDEA concentration in the sample using the established calibration model.

Visualizing Workflows and Relationships

To better understand the analytical processes and the relationships between the different techniques, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_data Data Processing Sampling Obtain Sample Dilution Dilution / Weighing Sampling->Dilution Derivatization Derivatization (for GC/HPLC) Dilution->Derivatization Titration Titration Dilution->Titration Raman Raman Spec. Dilution->Raman GC_FID GC-FID Derivatization->GC_FID HPLC HPLC Derivatization->HPLC Endpoint Endpoint Detection Titration->Endpoint Chromatogram Peak Integration GC_FID->Chromatogram HPLC->Chromatogram Spectrum Peak Intensity/ Area Measurement Raman->Spectrum Quantification Concentration Calculation Endpoint->Quantification Calibration Calibration Curve Chromatogram->Calibration Spectrum->Calibration Calibration->Quantification

Caption: General experimental workflow for MDEA concentration measurement.

G cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_other Other Methods center_node MDEA Quantification Techniques GC Gas Chromatography (GC) center_node->GC HPLC High-Performance Liquid Chromatography (HPLC) center_node->HPLC Raman Raman Spectroscopy center_node->Raman FTIR FTIR Spectroscopy center_node->FTIR NMR NMR Spectroscopy center_node->NMR Titration Titration center_node->Titration GC->HPLC Separation Principle Raman->FTIR Vibrational Analysis

Caption: Classification of analytical techniques for MDEA measurement.

Conclusion

The selection of an analytical technique for MDEA concentration measurement requires a careful evaluation of the specific analytical needs and the available resources.

  • Titration is a simple and cost-effective method suitable for routine analysis of relatively pure samples where high sensitivity is not required.[4]

  • Gas Chromatography offers high sensitivity and is ideal for complex mixtures, although it may necessitate a derivatization step.[4][7]

  • HPLC provides versatility for samples that are not suitable for GC analysis.[4]

  • Raman Spectroscopy is a powerful tool for rapid, non-destructive, and online monitoring of MDEA in aqueous solutions.[5]

By understanding the principles, protocols, and performance characteristics of each method, researchers can confidently select and validate the most appropriate technique for their MDEA analysis, ensuring the generation of accurate and reliable data.

References

Benchmarking MDEA: A Comparative Guide for Industrial Gas Streaming

Author: BenchChem Technical Support Team. Date: December 2025

Methyldiethanolamine (MDEA), a tertiary amine, has carved a significant niche in industrial gas treating, particularly for the selective removal of hydrogen sulfide (H₂S) from gas streams containing both H₂S and carbon dioxide (CO₂). Its unique kinetic properties and operational advantages make it a compelling choice for researchers, scientists, and drug development professionals engaged in processes requiring purified gas streams. This guide provides an objective comparison of MDEA's performance against other common amine solvents, supported by experimental data, detailed methodologies, and visual representations of key processes.

Performance Comparison of Amine Solvents

The selection of an appropriate amine solvent for acid gas removal is a critical decision in process design, impacting both operational efficiency and cost. MDEA is often compared with primary (Monoethanolamine, MEA) and secondary (Diethanolamine, DEA) amines.

MDEA's primary advantage lies in its selectivity towards H₂S over CO₂.[1] Unlike primary and secondary amines, which react rapidly with both acid gases, MDEA's tertiary amine structure leads to a slower reaction with CO₂, allowing for significant "CO₂ slippage" where CO₂ passes through the absorber untreated.[1] This is particularly advantageous in applications such as upgrading the H₂S content of feed gas for a Claus sulfur recovery plant.

In a comparative study, MDEA demonstrated the ability to remove 99.95% of H₂S while co-absorbing only 68.85% of CO₂, whereas DEA removed 100% of H₂S and 99.07% of the total acid gas.[1] This highlights MDEA's capability for selective H₂S removal.

Another key performance indicator is the energy required for solvent regeneration. The heat of reaction between MDEA and acid gases is lower than that of primary and secondary amines, translating to reduced energy consumption in the regeneration stripper.[2][3] Experimental results indicate that MDEA requires the lowest reboiler heat duty for regeneration compared to MEA and DEA.[2][4] Blending MDEA with promoters like piperazine (PZ) can further enhance CO₂ absorption rates while maintaining a lower regeneration energy compared to MEA alone.[5][6]

The following tables summarize the key performance indicators for MDEA and its common alternatives based on various experimental studies.

Table 1: Acid Gas Removal Efficiency

Amine SolventH₂S Removal Efficiency (%)CO₂ Removal Efficiency (%)Gas Stream CompositionReference
MDEA99.9568.85Acid Gas[1]
DEA10099.07Acid Gas[1]
MDEA-TBEE Blend (35%/5%)99.7922.68Simulated Natural Gas[7]
MDEA (40%)98.3323.52Simulated Natural Gas[7]
MDEA/PZ (35/15 wt%)>90 (CO₂)-Flue Gas[6][8]
MEA-MDEA-PZ BlendHigh CO₂ Absorption-Simulated Flue Gas[5]

Table 2: Regeneration Energy

Amine SolventReboiler Heat Duty (MJ/kg CO₂)NotesReference
MEAHighest-[2]
DEAMedium-[2]
MDEALowest-[2]
MDEA/PZ (35/15 wt%)3.235Stripper pressure of 2.3 bar[6]
MEA-MDEA-PZ Blends15.22–49.92% reduction vs. 5M MEA-[5]
MDEA/MEA (0.4:0.6)34.51% reduction vs. 30 wt% MEA-[3]

Table 3: Solvent Degradation

Amine SolventKey Degradation ProductsConditionsReference
MDEADiethanolamine (DEA), Bicine, FormateOxidative and Thermal Stress[9]
MDEA/PZDEA, Methylaminoethanol (MAE), 1-methylpiperazine (1-MPZ)Oxidative and Thermal Stress[10]
MDEAN,N-dimethylethanolamine (DMEA), Ethylene glycol (EG), HMP, DEA, TEA, BicineLean Amine Solution[11]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the general methodologies employed in the cited studies for evaluating MDEA performance.

Absorption Capacity and Selectivity Determination

A common experimental setup for determining the absorption capacity and selectivity of amine solvents is a wetted-wall column or a stirred-cell reactor.

  • Apparatus: A typical setup consists of a gas delivery system with mass flow controllers to regulate the composition of the inlet gas (e.g., a mixture of N₂, CO₂, and H₂S). The gas is introduced into a temperature-controlled absorption column or reactor containing the amine solution.

  • Procedure:

    • The amine solution of a specific concentration is prepared and loaded into the absorption unit.

    • The system is brought to the desired temperature and pressure.

    • A gas stream with a known composition is passed through the amine solution at a controlled flow rate.

    • The outlet gas composition is continuously monitored using gas chromatography (GC) or other suitable analytical techniques.

    • Liquid samples are periodically taken to determine the acid gas loading (moles of acid gas per mole of amine) using titration methods.[12]

  • Data Analysis: The absorption rate is calculated from the difference in the inlet and outlet gas concentrations. The selectivity is determined by comparing the absorption rates of H₂S and CO₂.

Regeneration Energy Measurement

The energy required for solvent regeneration is a critical economic factor. It is typically determined using a bench-scale stripping and regeneration setup.

  • Apparatus: The setup usually includes a reboiler, a stripping column, a condenser, and a lean/rich amine heat exchanger.

  • Procedure:

    • The rich amine solution from the absorption experiment is fed to the stripping column.

    • Heat is supplied to the reboiler, typically using steam or an electric heater, to raise the temperature of the solution and strip the absorbed acid gases.

    • The flow rates and temperatures of the lean and rich amine streams, as well as the steam or power input to the reboiler, are carefully measured.

  • Data Analysis: The reboiler heat duty is calculated based on the energy input required to regenerate a certain amount of the solvent and is typically expressed in MJ per kg of CO₂ removed.[13]

Solvent Degradation Analysis

Understanding the degradation of amine solvents under operational conditions is crucial for assessing their long-term stability and performance.

  • Apparatus: Degradation studies are often conducted in a dedicated thermal and oxidative degradation apparatus, which simulates the conditions in an industrial plant.[9][10]

  • Procedure:

    • The amine solution is exposed to elevated temperatures and the presence of oxygen or other flue gas components for an extended period.

    • Samples of the degraded solvent are collected at regular intervals.

  • Analytical Methods:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify the degradation products.[11]

    • Ion Chromatography (IC): Employed for the analysis of heat-stable salts and other ionic degradation products.

    • Titration: Used to determine the remaining active amine concentration.[12]

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for MDEA performance evaluation and the chemical absorption pathways of H₂S and CO₂ in an MDEA solution.

Experimental_Workflow cluster_prep Solvent & Gas Preparation cluster_absorption Absorption Stage cluster_regeneration Regeneration Stage cluster_analysis Analysis Solvent_Prep Amine Solvent Preparation Absorber Wetted-Wall Column or Stirred Reactor Solvent_Prep->Absorber Gas_Prep Gas Mixture Preparation (N2, CO2, H2S) Gas_In Inlet Gas Analysis (GC) Gas_Prep->Gas_In Gas_Out Outlet Gas Analysis (GC) Absorber->Gas_Out Rich_Amine Rich Amine Sampling Absorber->Rich_Amine Gas_In->Absorber Stripper Stripping Column with Reboiler Rich_Amine->Stripper Titration Titration (Amine Loading) Rich_Amine->Titration Lean_Amine Lean Amine Sampling Stripper->Lean_Amine Acid_Gas_Out Acid Gas to Flare/Recovery Stripper->Acid_Gas_Out Energy_Calc Reboiler Duty Calculation Stripper->Energy_Calc Lean_Amine->Titration GC_MS GC-MS (Degradation Products) Lean_Amine->GC_MS

Caption: Experimental workflow for evaluating MDEA performance.

MDEA_Absorption_Pathway cluster_gas Gas Phase cluster_liquid Aqueous MDEA Solution H2S_gas H₂S (gas) H2S_aq H₂S (aq) H2S_gas->H2S_aq Absorption CO2_gas CO₂ (gas) CO2_aq CO₂ (aq) CO2_gas->CO2_aq Absorption Protonated_MDEA_HS R₃NH⁺HS⁻ H2S_aq->Protonated_MDEA_HS Fast, direct reaction Bicarbonate HCO₃⁻ CO2_aq->Bicarbonate Slow hydration MDEA MDEA (R₃N) MDEA->Protonated_MDEA_HS Fast, direct reaction Protonated_MDEA_HCO3 R₃NH⁺HCO₃⁻ MDEA->Protonated_MDEA_HCO3 Acid-base reaction H2O H₂O H2O->Protonated_MDEA_HS Fast, direct reaction H2O->Bicarbonate Slow hydration Bicarbonate->Protonated_MDEA_HCO3 Acid-base reaction

Caption: MDEA chemical absorption pathways for H₂S and CO₂.

References

A Comparative Kinetic Analysis of CO2 Absorption in Alkanolamine Solutions: MDEA, DEA, and MEA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the kinetic performance of three key alkanolamine solutions—methyldiethanolamine (MDEA), diethanolamine (DEA), and monoethanolamine (MEA)—for carbon dioxide (CO2) absorption is presented. This guide provides researchers, scientists, and drug development professionals with a comparative analysis based on experimental data, detailing the reaction kinetics and mass transfer characteristics of these commonly used chemical solvents.

The selection of an appropriate amine solution is a critical factor in the efficiency of CO2 capture processes. Primary amines like MEA and secondary amines like DEA react rapidly with CO2 to form carbamates.[1] In contrast, tertiary amines such as MDEA do not directly react to form carbamates but act as a base to catalyze the hydrolysis of CO2 into bicarbonate, a reaction that is notably slower.[1] This fundamental difference in reaction mechanism significantly influences their absorption capacities and regeneration energy requirements. While MEA and DEA offer fast reaction rates, they are limited by a lower CO2 absorption capacity (0.5 moles of CO2 per mole of amine) and require a considerable amount of energy for regeneration due to the high heat of absorption associated with carbamate formation.[1] MDEA, on the other hand, boasts a higher absorption capacity (1 mole of CO2 per mole of amine) and lower regeneration costs, but its slower reaction kinetics can be a drawback.[1][2]

Quantitative Kinetic Data

The following table summarizes key quantitative data from various experimental studies, providing a clear comparison of the CO2 absorption performance of MDEA, DEA, and MEA solutions under different conditions.

Amine SolutionConcentration (wt%)Temperature (K)Overall Volumetric Mass Transfer Coefficient (KGav) (kmol/(m³·kPa·h))Second-Order Reaction Rate Constant (k₂) (m³/kmol·s)CO2 Loading (mol CO2/mol amine)Reference
MEA 303130.36 (at 3.0 kmol/m³)--[3]
MEA 40303---[4]
DEA 20293-313---[5]
DEA 30313-343-ln kDEA = 24.515 − 5411.3/T-[2]
MDEA 40303---[4]
MDEA 20-30293-313---[5]
MDEA/DEA Blend 30/20293-313Faster than 20/20 blend--[5]
MDEA/MEA Blend 27/03, 25/05, 23/07 (30 total)298-333--0.005 - 0.15[6]

Note: The table presents a selection of available data. Direct comparison of values should be done with caution due to variations in experimental conditions across different studies.

Experimental Protocols

The kinetic data presented in this guide were obtained through various experimental setups, each designed to measure the rate of CO2 absorption into amine solutions under controlled conditions. Common laboratory-scale apparatus include the wetted wall column, stirred cell reactor, laminar jet absorber, and stopped-flow apparatus.[1][7]

A typical experimental workflow for evaluating CO2 absorption kinetics involves the following steps:

  • Solution Preparation: Aqueous solutions of MDEA, DEA, and MEA are prepared at specific weight percentages using distilled water.[4] For blended amine studies, precise ratios of the different amines are mixed.[5][6]

  • Experimental Setup: The chosen absorption apparatus is assembled. For instance, a packed-bed absorption column is filled with packing material like Raschig rings to provide a large surface area for gas-liquid contact.[3] A schematic of a general absorption experimental setup is shown in Figure 1.

  • Gas and Liquid Flow: A simulated flue gas with a known concentration of CO2 (e.g., 15% v/v) is introduced into the bottom of the absorption column at a controlled flow rate.[3] Simultaneously, the amine solution is pumped to the top of the column and flows down over the packing material.[3]

  • Data Acquisition: The concentration of CO2 in the gas stream is measured at the inlet and outlet of the column using gas analyzers.[8] Liquid samples can be taken to determine the CO2 loading.[9] Parameters such as temperature, pressure, and flow rates of both gas and liquid phases are continuously monitored.[3][8]

  • Kinetic Analysis: The obtained experimental data are used to calculate key kinetic parameters. The overall volumetric mass transfer coefficient (KGav) can be determined from the change in CO2 concentration along the column height.[3] The reaction rate constants are often determined by interpreting the absorption rate data using appropriate reaction mechanism models, such as the zwitterion or termolecular mechanisms.[6]

Comparative Analysis Workflow

The logical flow for a comparative kinetic study of CO2 absorption in different amine solutions is illustrated in the diagram below. This process begins with the preparation of the amine solutions and culminates in the analysis and comparison of their kinetic performance.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Aqueous Solutions (MDEA, DEA, MEA) B Set up Absorption Apparatus (e.g., Packed Column) A->B C Introduce Gas (CO2/N2) and Amine Solution B->C D Monitor and Record Data (CO2 concentration, T, P, Flow rates) C->D E Calculate Kinetic Parameters (KGaV, k2) D->E F Compare Performance of MDEA, DEA, and MEA E->F

Figure 1: Workflow for comparative kinetic study of CO2 absorption.

References

Evaluation of MDEA's selectivity for H2S in the presence of high CO2 concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical processing, the selective removal of hydrogen sulfide (H₂S) from gas streams containing high concentrations of carbon dioxide (CO₂) is a critical purification step. This guide provides an in-depth evaluation of N-methyldiethanolamine (MDEA) for this application, comparing its performance with other common amine solvents. The information is supported by experimental data to facilitate informed decisions in process design and optimization.

Executive Summary

This compound (MDEA), a tertiary amine, is widely recognized for its preferential absorption of H₂S over CO₂. This selectivity stems from the kinetic differences in their reaction pathways with the amine. The reaction between H₂S and MDEA is a rapid, proton-transfer reaction, whereas the reaction with CO₂, which first requires hydration to carbonic acid, is significantly slower. This characteristic makes MDEA a highly effective solvent for applications where H₂S needs to be selectively removed, allowing a significant portion of CO₂ to "slip" through, thereby reducing the energy required for solvent regeneration compared to non-selective amines.

This guide presents a comparative analysis of MDEA against primary (Monoethanolamine - MEA) and secondary (Diethanolamine - DEA) amines, as well as formulated MDEA-based solvents. The performance of these solvents is evaluated based on their H₂S selectivity, absorption capacity, and the influence of key process parameters.

Performance Comparison of Amine Solvents

The selection of an appropriate amine solvent is a critical decision in the design of an acid gas removal unit. The following tables summarize the performance of MDEA in comparison to other commonly used amines.

Table 1: Quantitative Comparison of H₂S and CO₂ Removal Efficiency

Amine SolventH₂S Removal Efficiency (%)CO₂ Co-absorption (%)Typical Operating ConditionsReference
MDEA > 99.910 - 4040-60 °C, 10-70 bar[1]
MEA > 99.980 - 9540-60 °C, 10-70 bar[2]
DEA > 99.960 - 8040-60 °C, 10-70 bar[2]
Formulated MDEA (e.g., UCARSOL™) > 99.9< 1040-70 °C, 10-80 bar[3][4]
Formulated MDEA (e.g., Sulfinol®) > 99.9 (also removes mercaptans)20 - 5040-70 °C, 10-80 bar[5]

Table 2: H₂S and CO₂ Solubility in Amine Solutions

Amine Solvent (Concentration)Temperature (°C)H₂S Partial Pressure (kPa)H₂S Loading (mol H₂S/mol amine)CO₂ Partial Pressure (kPa)CO₂ Loading (mol CO₂/mol amine)Reference
MDEA (50 wt%) 4010~0.4100~0.1[6]
MEA (20 wt%) 4010~0.5100~0.45[2][6]
DEA (30 wt%) 4010~0.6100~0.3[2][6]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for evaluating the performance of amine solvents. Below are summaries of key experimental protocols.

Vapor-Liquid Equilibrium (VLE) Measurement using a Static Equilibrium Cell

This method is used to determine the solubility of H₂S and CO₂ in the amine solution at various partial pressures and temperatures.

Apparatus:

  • A high-pressure equilibrium cell equipped with a magnetic stirrer, pressure transducer, and temperature probe.

  • Gas and liquid injection systems.

  • A gas chromatograph (GC) for analyzing the composition of the gas and liquid phases.

Procedure:

  • A known amount of the amine solution is charged into the evacuated and temperature-controlled equilibrium cell.

  • A precise amount of H₂S or CO₂ is injected into the cell.

  • The mixture is stirred until thermodynamic equilibrium is reached, indicated by a stable pressure reading.

  • Samples of the gas and liquid phases are carefully withdrawn and analyzed using a GC to determine their compositions.

  • The partial pressure of the acid gas is calculated from the total pressure and the gas phase composition.

  • The acid gas loading in the liquid phase is determined from the material balance.

  • The procedure is repeated for different acid gas concentrations and temperatures.[6]

Absorption Rate and Selectivity Measurement using a Wetted-Wall Column

This technique is employed to study the kinetics of the absorption of H₂S and CO₂ into the amine solution, providing insights into the selectivity.

Apparatus:

  • A vertical glass or stainless steel column where a thin film of the liquid solvent flows down the inner wall.

  • A gas inlet at the bottom and outlet at the top for counter-current gas flow.

  • Mass flow controllers to regulate gas flow rates.

  • Pumps to circulate the amine solution.

  • Gas analyzers to measure the concentration of H₂S and CO₂ at the inlet and outlet.

Procedure:

  • The amine solution is pre-heated to the desired temperature and pumped to the top of the wetted-wall column, where it is distributed to form a stable falling film.

  • A gas mixture with a known concentration of H₂S and CO₂ is introduced at the bottom of the column.

  • The gas and liquid are contacted in a counter-current manner.

  • The gas leaving the top of the column is analyzed to determine the amount of H₂S and CO₂ absorbed.

  • The liquid leaving the bottom of the column is also analyzed for its acid gas loading.

  • The absorption rate for each gas is calculated from the change in gas concentration and the gas flow rate.

  • The selectivity is determined as the ratio of the absorption rate of H₂S to that of CO₂.[7][8]

Key Factors Influencing MDEA's H₂S Selectivity

The selective performance of MDEA is not static and is influenced by several operational parameters. Understanding these factors is crucial for optimizing the gas-treating process.

cluster_params Operating Parameters cluster_kinetics Reaction Kinetics Temperature Temperature H2S_Reaction_Rate H2S Reaction Rate (Fast, Mass Transfer Limited) Temperature->H2S_Reaction_Rate Slightly Increases CO2_Reaction_Rate CO2 Reaction Rate (Slow, Kinetically Limited) Temperature->CO2_Reaction_Rate Increases Selectivity H2S Selectivity Temperature->Selectivity Decreases at high temp. Pressure Pressure Pressure->Selectivity Increases (higher H2S partial pressure) CO2_H2S_Ratio CO2/H2S Ratio CO2_H2S_Ratio->Selectivity Decreases with higher ratio Contact_Time Contact Time Contact_Time->CO2_Reaction_Rate Increases CO2 absorption Contact_Time->Selectivity Decreases with longer time Solvent_Concentration Solvent Concentration Solvent_Concentration->Selectivity Complex effect, often an optimum H2S_Reaction_Rate->Selectivity Favors CO2_Reaction_Rate->Selectivity Reduces

Caption: Factors influencing MDEA's H₂S selectivity.

Signaling Pathways and Experimental Workflows

The selective absorption process in a typical amine treating unit and the underlying chemical reactions can be visualized as follows.

cluster_absorption Absorption Section cluster_regeneration Regeneration Section Sour_Gas Sour Gas (H2S + CO2 + HC) Absorber Absorber (Contactor) Sour_Gas->Absorber Sweet_Gas Sweet Gas (HC + some CO2) Absorber->Sweet_Gas Rich_Amine Rich Amine (MDEA + H2S + some CO2) Absorber->Rich_Amine Heat_Exchanger Lean/Rich Heat Exchanger Rich_Amine->Heat_Exchanger Regenerator Regenerator (Stripper) Heat_Exchanger->Regenerator Reboiler Reboiler Regenerator->Reboiler Acid_Gas Acid Gas (H2S + CO2) Regenerator->Acid_Gas Lean_Amine Lean Amine (MDEA) Regenerator->Lean_Amine Hot Lean Amine Reboiler->Regenerator Vapor Lean_Amine->Absorber Lean_Amine->Heat_Exchanger Cooled Lean Amine

Caption: Typical MDEA-based selective H₂S removal process.

Conclusion

MDEA is a highly effective and widely used solvent for the selective removal of H₂S from gas streams containing high concentrations of CO₂. Its kinetic selectivity allows for lower energy consumption in the regeneration process compared to non-selective amines like MEA and DEA. The performance of MDEA can be further enhanced through the use of formulated solvents, which can improve selectivity and capacity. However, the optimal choice of solvent and operating conditions depends on the specific process requirements, including the desired H₂S purity, the CO₂/H₂S ratio in the feed gas, and economic considerations. The data and experimental protocols provided in this guide offer a foundation for making informed decisions in the design and optimization of selective acid gas removal processes.

References

Safety Operating Guide

Proper Disposal of N-Methyldiethanolamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of N-Methyldiethanolamine (MDEA), ensuring laboratory safety and environmental responsibility.

This compound (MDEA) is a versatile chemical compound utilized in various industrial and laboratory applications, including gas sweetening, as a solvent, and in the synthesis of numerous products.[1] Proper management and disposal of MDEA are crucial to mitigate potential environmental impact and ensure workplace safety. This guide provides detailed procedures for the safe disposal of MDEA, drawing from safety data sheets and environmental research.

Immediate Safety and Handling Precautions

Before handling MDEA, it is imperative to be familiar with its properties and the necessary safety precautions. MDEA is a colorless to yellow viscous liquid with an ammonia-like odor and is completely soluble in water.[1][2] Exposure can cause eye irritation.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber, neoprene, or PVC) and protective clothing to prevent skin contact.[4]

  • Respiratory Protection: In case of insufficient ventilation or potential for inhalation of vapors or mists, use a NIOSH/MSHA approved respirator.[5]

Step-by-Step Disposal Procedures

The disposal of MDEA must be conducted in strict accordance with local, regional, and national regulations.[6] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[6]

  • Waste Identification and Segregation:

    • Clearly label all containers with waste MDEA.

    • Do not mix MDEA waste with other waste streams to avoid potentially hazardous reactions.[7]

  • Spill Management:

    • In the event of a spill, immediately contain the leakage.

    • Absorb the spill using an inert, non-combustible material such as sand, earth, vermiculite, or diatomaceous earth.

    • Collect the absorbed material and place it into a suitable, sealed, and properly labeled container for disposal.[3][8]

    • Wash the spill area with a strong soap and water solution.[8]

    • Ensure adequate ventilation in the spill area.[3]

  • Container Management:

    • Keep waste MDEA in its original or a compatible, tightly closed container.[3]

    • Handle uncleaned and empty containers as you would the product itself, as they may retain product residues.[5]

  • Final Disposal:

    • Disposal should be carried out by a licensed and qualified professional waste disposal service.

    • Offer surplus and non-recyclable MDEA solutions to a licensed disposal company.

    • Crucially, do not discharge MDEA into sewers, drains, or the environment. [3]

Disposal and Waste Management Parameters

ParameterGuidelineCitation
Waste Classification Must be determined by the waste generator in accordance with local, regional, and national hazardous waste regulations.[6]
Disposal Method Engage a licensed professional waste disposal contractor.
Environmental Release Avoid release into the environment, including soil, waterways, drains, and sewers.
Spill Containment Use inert absorbent materials (sand, earth, vermiculite).
Container Disposal Dispose of contaminated packaging as unused product; empty containers may retain hazardous residues.[5]
Recycling/Regeneration Waste MDEA solutions can be regenerated and reused, particularly in industrial applications like gas treatment.[7][9]

Experimental Protocols for MDEA Waste Management

For laboratories and facilities generating significant quantities of MDEA waste, exploring treatment and recycling options can be both environmentally and economically beneficial.

1. Industrial Wastewater Treatment of MDEA

A patented method for treating industrial wastewater containing MDEA involves a combination of iron-carbon micro-electrolysis and a Fenton-like reaction. This process effectively degrades MDEA.[10]

  • Step 1: pH Adjustment: The MDEA-containing wastewater is placed in a reactor, and its pH is adjusted to a range of 2 to 4.[10]

  • Step 2: Micro-electrolysis: An iron-carbon material is added to the reactor, and the wastewater is aerated to ensure thorough contact. The pH of the system is monitored in real-time.[10]

  • Step 3: Fenton-like Reaction: When the wastewater's pH reaches 4-5, hydrogen peroxide is added at a volume ratio of 0.1-5% to initiate the degradation of MDEA.[10]

  • Step 4: Coagulation and Sedimentation: The treated wastewater is then transferred to a coagulation sedimentation tank. An alkaline coagulating agent is added to adjust the pH to 9, leading to the precipitation of iron ions and remaining organic substances.[10]

  • Step 5: Oxidation: Finally, an oxidizing agent like sodium hypochlorite is added in a deodorization reactor to further reduce the Chemical Oxygen Demand (COD).[10]

2. Regeneration of Waste MDEA

Research has demonstrated the feasibility of regenerating waste MDEA, particularly from aqueous solutions used in gas sweetening processes. A vacuum-extraction method has been shown to be effective.[7][9]

  • Objective: To separate MDEA from water and degradation products in a 30% aqueous solution of waste MDEA.[7][9]

  • Apparatus: A laboratory setup including a flask, electric heating plate, thermometer, cooler, and collection flask, all connected to a vacuum source.[9]

  • Procedure:

    • Place 200 ml of the waste MDEA solution into the flask.[9]

    • Heat the solution slowly to 160–185°С under a vacuum pressure of 2.0•103 Pa.[9]

    • Under these conditions, the solution boils, and the vapor passes through the cooler.[9]

    • The condensed, purified MDEA is collected in the collection flask.[9]

  • Outcome: This method has demonstrated a purification degree of 60% to 78% from destruction products in laboratory settings.[7][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MDEA_Disposal_Workflow start Start: MDEA Waste Generated assess Assess Waste: Pure MDEA or Contaminated? start->assess pure Pure, Unused MDEA assess->pure Pure contaminated Contaminated MDEA or Spill Residue assess->contaminated Contaminated recycle_option Recycling or Regeneration Feasible? pure->recycle_option dispose Prepare for Disposal contaminated->dispose recycle Regenerate/Recycle MDEA (e.g., Vacuum Extraction) recycle_option->recycle Yes recycle_option->dispose No package Package in Labeled, Sealed Containers recycle->package dispose->package licensed_disposal Transfer to Licensed Waste Disposal Facility package->licensed_disposal spill_cleanup Spill Cleanup: Absorb with Inert Material spill_cleanup->package end End: Compliant Disposal licensed_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guide for N-Methyldiethanolamine (MDEA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Methyldiethanolamine (MDEA) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety and physical property data for this compound. While some regulatory bodies have not established specific occupational exposure limits, safe handling practices are paramount.[1][2]

PropertyValue
Flash Point126 °C - 138 °C (Closed Cup)[1][3]
Autoignition Temperature265 °C - 280 °C[1][3]
Lower Explosion Limit0.9%[1][3]
Upper Explosion Limit8.4%[1][3]
pH11.5 (100 g/l aq. sol.)
Water SolubilitySoluble[4]

Operational Plan: Handling and Disposal

This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound.

Required Personal Protective Equipment (PPE)

Before handling MDEA, ensure all required personal protective equipment is available and in good condition.

  • Eye and Face Protection : Wear tightly fitting safety goggles or safety glasses with side-shields.[1][3] For operations with a higher risk of splashing, a face shield is required.[3]

  • Skin Protection :

    • Gloves : Handle with chemical-resistant gloves such as rubber or neoprene.[3] Always inspect gloves for integrity before use.[5] Use proper glove removal technique to avoid skin contact with the product.[5]

    • Protective Clothing : A lab coat or other protective clothing is mandatory to prevent skin contact.[1][4] For larger quantities or increased exposure risk, a complete chemical-resistant suit is recommended.[3]

  • Respiratory Protection : If working in an area with insufficient ventilation or where there is a risk of inhaling vapors or mists, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[1][2][3][4]

Safe Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area.[1][4] The use of a chemical fume hood or a local exhaust ventilation system is strongly recommended.[3][4]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of vapors or mists.[3][6]

  • Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water. Remove any contaminated clothing and wash it before reuse.[1][3] Do not eat, drink, or smoke in the work area.

  • Emergency Equipment : Ensure that an eyewash station and a safety shower are immediately accessible in the work area.[2][3]

Storage Requirements
  • Container : Keep the storage container tightly closed in a dry, cool, and well-ventilated place.[1][2][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

  • Conditions to Avoid : Store away from heat, open flames, and other sources of ignition.[3][4] MDEA is a combustible liquid.[3]

  • Incompatible Materials : Avoid storage with strong oxidizing agents, strong acids, and isocyanates.[2][3]

Disposal Plan
  • Waste Classification : this compound and its residues should be treated as hazardous waste.[5]

  • Disposal Method : Do not allow the product to enter drains, surface water, or sanitary sewer systems.[2][3] All surplus and non-recyclable material should be offered to a licensed professional waste disposal company.

  • Contaminated Packaging : Empty containers may retain product residue and should be disposed of at an approved waste handling site for recycling or disposal.[3]

Procedural Workflow and Emergency Response

The following diagram illustrates the standard workflow for handling this compound and the appropriate emergency response actions for various incidents.

MDEA_Handling_Workflow Safe Handling and Emergency Response Workflow for this compound start Start: Prepare for MDEA Handling ppe_check Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe_check vent_check Step 2: Ensure Proper Ventilation (Fume Hood / Exhaust) ppe_check->vent_check handling Step 3: Handle MDEA (Weighing, Transferring, etc.) vent_check->handling incident Incident Occurs? handling->incident storage Step 4: Store MDEA Properly disposal Step 5: Dispose of Waste storage->disposal decontaminate Step 6: Decontaminate & Doff PPE disposal->decontaminate end End of Procedure decontaminate->end incident->storage No spill Spill incident->spill Yes exposure Personal Exposure incident->exposure Yes spill_action Isolate Area Absorb with Inert Material Containerize for Disposal spill->spill_action exposure_action Eye: Flush 15+ min Skin: Wash with Soap & Water Inhalation: Move to Fresh Air Ingestion: Do NOT Induce Vomiting exposure->exposure_action spill_action->disposal seek_medical Seek Immediate Medical Attention exposure_action->seek_medical

Caption: Workflow for handling MDEA and responding to emergencies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyldiethanolamine
Reactant of Route 2
Reactant of Route 2
N-Methyldiethanolamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.